Technical Whitepaper: Structural Characterization, Synthesis, and Applications of 4-(2-Methoxy-benzyloxy)-phenylamine
Executive Summary In modern drug discovery and organic synthesis, bifunctional building blocks are critical for generating diverse chemical libraries. 4-(2-Methoxy-benzyloxy)-phenylamine (also systematically named 4-(2-m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and organic synthesis, bifunctional building blocks are critical for generating diverse chemical libraries. 4-(2-Methoxy-benzyloxy)-phenylamine (also systematically named 4-(2-methoxybenzyloxy)aniline) is a highly versatile intermediate. Structurally, it consists of an aniline core functionalized at the para-position with an ortho-methoxy substituted benzyl ether.
This whitepaper provides an in-depth technical guide on the physicochemical properties, molecular weight calculations, and the chemoselective synthetic methodologies required to handle this compound. By understanding the causality behind the synthetic choices—specifically the preservation of the sensitive benzyl ether during nitro reduction—researchers can effectively integrate this building block into the design of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and other advanced active pharmaceutical ingredients (APIs).
Physicochemical Profiling and Molecular Weight
The molecular architecture of 4-(2-Methoxy-benzyloxy)-phenylamine (
) is defined by three distinct regions: the primary amine, the ether linkage, and the di-substituted aromatic rings.
Calculating the molecular weight requires summing the standard atomic weights of its constituent elements:
Carbon (C):
Hydrogen (H):
Nitrogen (N):
Oxygen (O):
Total Molecular Weight:229.28 g/mol
The exact monoisotopic mass, critical for high-resolution mass spectrometry (HRMS) validation, is calculated using the most abundant isotopes (
, , , ), yielding 229.1103 Da [1].
Table 1: Quantitative Physicochemical Properties
Property
Quantitative Value
Structural Significance
Chemical Formula
Defines the stoichiometric baseline for synthesis.
Molecular Weight
229.28 g/mol
Ideal low-molecular-weight building block for lead optimization.
Exact Mass
229.1103 Da
Target value for LC-MS (ESI+) validation ( at 230.11).
Topological Polar Surface Area
44.5 Ų
Excellent membrane permeability profile for CNS/oral drugs.
H-Bond Donors
1
The group serves as a critical interaction vector.
H-Bond Acceptors
3
The aniline nitrogen and two ether oxygens.
Rotatable Bonds
4
Provides conformational flexibility to adapt to binding pockets.
Chemoselective Synthetic Methodology
Synthesizing 4-(2-Methoxy-benzyloxy)-phenylamine requires a two-step sequence starting from commercially available 4-nitrophenol and 2-methoxybenzyl chloride. The critical challenge in this workflow is the chemoselective reduction of the nitro group without cleaving the newly formed benzyl ether.
Caption: Chemoselective synthetic workflow from 4-nitrophenol to the final aniline product.
Step 1: Williamson Etherification
Causality & Logic: To form the benzyl ether, 4-nitrophenol must be deprotonated. Potassium carbonate (
) is selected over stronger bases (like or ) because the of 4-nitrophenol (~7.15) makes it easily deprotonated by a mild base. This prevents unwanted hydrolysis of the 2-methoxybenzyl chloride. Dimethylformamide (DMF) is used as a polar aprotic solvent to leave the phenoxide anion unsolvated, maximizing its nucleophilicity for the displacement.
Protocol:
Charge a round-bottom flask with 4-nitrophenol (1.0 eq) and anhydrous DMF (0.5 M).
Add
(2.0 eq) and stir at room temperature for 30 minutes until the solution turns deep yellow (visual confirmation of phenoxide formation).
Add 2-methoxybenzyl chloride (1.1 eq) dropwise. Heat the reaction to 80°C for 4 hours.
Workup: Quench with ice water to precipitate the product. Filter, wash with water, and dry under vacuum to yield 1-(2-methoxybenzyloxy)-4-nitrobenzene.
Step 2: Chemoselective Nitro Reduction
Causality & Logic: Standard catalytic hydrogenation (e.g.,
with gas) is strictly contraindicated here. Palladium-catalyzed hydrogenation will rapidly trigger hydrogenolysis, cleaving the bond and degrading the molecule into 4-aminophenol and 2-methoxytoluene. To circumvent this, a modified Béchamp reduction using Iron powder and Ammonium Chloride () is employed. This single-electron transfer mechanism selectively reduces the nitroarene to an aniline while leaving the benzyl ether entirely intact [2].
Protocol:
Suspend 1-(2-methoxybenzyloxy)-4-nitrobenzene (1.0 eq) in a 3:1 mixture of Ethanol and Water (0.2 M).
Add Iron powder (325 mesh, 5.0 eq) and
(2.0 eq).
Heat the heterogeneous mixture to reflux (80°C) for 2 hours under vigorous stirring.
Self-Validating Workup: The reaction progress is visually confirmed as the bright yellow color of the nitro compound dissipates. Filter the hot mixture through a pad of Celite to remove the black iron oxide sludge. The filtrate should be pale yellow to colorless.
Extract the filtrate with Ethyl Acetate, wash with saturated
, dry over , and concentrate to yield the pure 4-(2-Methoxy-benzyloxy)-phenylamine.
Analytical Validation System
To ensure the structural integrity of the synthesized compound—particularly verifying that the benzyl ether was not cleaved during reduction—a self-validating analytical matrix is required.
Table 2: Expected NMR and MS Diagnostic Signals
Analytical Method
Key Diagnostic Signal
Structural Assignment & Validation Logic
H NMR ()
3.50 (br s, 2H)
Primary Aniline (): Confirms successful reduction of the group.
H NMR ()
3.85 (s, 3H)
Ortho-Methoxy (): Confirms the presence of the terminal ring system.
H NMR ()
5.05 (s, 2H)
Benzylic Ether (): Critical proof that hydrogenolysis did not occur.
H NMR ()
6.60 - 7.40 (m, 8H)
Aromatic Protons: Integrates to 8 protons, confirming both aromatic rings are intact.
LC-MS (ESI+)
230.1
Molecular Ion: Matches the exact mass calculation of 229.11 Da + 1.008 Da ().
Pharmacological Utility and Drug Design Logic
In medicinal chemistry, 4-(2-Methoxy-benzyloxy)-phenylamine is rarely the final drug; rather, it is a sophisticated "warhead" or tail-group appended to a larger pharmacophore. The primary amine acts as a synthetic handle for amidation, sulfonylation, or reductive amination, allowing chemists to attach this moiety to heterocyclic cores (e.g., pyrimidines or quinolines).
Caption: Pharmacophore mapping and target interaction logic of the compound.
The ortho-methoxy group is particularly strategic. Unlike a para-methoxy group which extends linearly, the ortho-methoxy introduces steric bulk that forces the terminal phenyl ring into a specific orthogonal conformation relative to the ether bond. This conformational restriction reduces the entropic penalty upon binding to a target protein, while the oxygen atom of the methoxy group serves as a localized hydrogen bond acceptor for kinase hinge regions or GPCR allosteric sites.
References
PubChem. "4-[(4-Methoxyphenyl)methoxy]aniline" (Note: Utilized as a validated isomeric proxy for exact mass, TPSA, and general physicochemical baseline properties of the methoxybenzyloxy-aniline class). Source: National Institutes of Health (NIH).
URL:[Link]
Kelly, C. B., et al. "Chemoselective Reductions of Nitroaromatics in Water at Room Temperature." Source: Organic Letters (via PubMed Central).
URL:[Link]
Exploratory
A Methodological and Predictive Guide to the Physicochemical Characterization of 4-(2-Methoxy-benzyloxy)-phenylamine for Drug Discovery
An in-depth technical guide or whitepaper on the core. Abstract The journey of a drug candidate from a promising hit to a clinical reality is fundamentally governed by its physicochemical properties.
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide or whitepaper on the core.
Abstract
The journey of a drug candidate from a promising hit to a clinical reality is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate how a molecule behaves in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive framework for the physicochemical characterization of 4-(2-Methoxy-benzyloxy)-phenylamine, a novel scaffold of interest in medicinal chemistry. We will delve into the theoretical assessment of its drug-likeness based on established principles like Lipinski's Rule of 5 and provide detailed, field-proven experimental protocols for determining its most critical properties: lipophilicity (logP/logD), ionization constant (pKa), aqueous solubility, and melting point. This document is intended for drug discovery researchers and scientists, offering not just methodologies, but the scientific rationale behind each experimental choice to enable robust and reliable data generation for informed decision-making in lead optimization.
Introduction: The Physicochemical Blueprint
The structure of 4-(2-Methoxy-benzyloxy)-phenylamine presents several key features relevant to its function as a potential therapeutic agent: a primary amine that can be protonated, ether linkages that act as hydrogen bond acceptors, and significant aromatic character that influences lipophilicity. Understanding the interplay of these features is paramount. The acid-base dissociation constant (pKa) of a drug is a critical parameter that influences many biopharmaceutical traits.[1] A molecule's charge, governed by its pKa, profoundly affects its lipophilicity, solubility, protein binding, and permeability, which in turn directly impact its entire pharmacokinetic profile.[1][2] This guide will systematically dissect these properties, providing a roadmap for characterizing this and similar molecules.
Molecular Structure and Initial Assessment
The first step in characterization is a theoretical evaluation based on the molecule's structure. This allows for an early prediction of potential liabilities and helps prioritize experimental resources.
Chemical Structure: 4-(2-Methoxy-benzyloxy)-phenylamine
Molecular Formula: C₁₄H₁₆N₂O₂
Predicted Core Properties: The molecule contains a basic amine center (pKa determinant) and is largely hydrophobic due to its two aromatic rings, suggesting that lipophilicity and solubility will be key challenges.
Predictive Drug-Likeness: Lipinski's Rule of 5
Lipinski's Rule of 5 (Ro5) is a foundational guideline used to evaluate the "drug-likeness" of a chemical compound, predicting its potential for good oral bioavailability.[3][4] An orally active drug generally has no more than one violation of the following criteria.[3]
Parameter
Rule
Predicted Value for C₁₄H₁₆N₂O₂
Assessment
Molecular Weight (MW)
< 500 Daltons
244.29 g/mol
Pass
LogP (Lipophilicity)
≤ 5
~2.5-3.5 (Estimated)
Pass
H-Bond Donors (HBD)
≤ 5
1 (the -NH₂ group)
Pass
H-Bond Acceptors (HBA)
≤ 10
3 (two ether oxygens, one amine nitrogen)
Pass
This initial in silico analysis suggests that 4-(2-Methoxy-benzyloxy)-phenylamine has a favorable profile for oral absorption and is a promising starting point for a drug discovery program.[4] However, these are calculated predictions; experimental validation is essential.
Diagram: Key Structural Features to Physicochemical Properties
The following diagram illustrates the logical relationship between the molecule's structural components and the key physicochemical properties that must be experimentally determined.
Caption: Relationship between molecular features and key physicochemical properties.
Lipophilicity (logP & logD): The Permeability Gatekeeper
Lipophilicity is arguably the most critical physicochemical property, dictating a drug's ability to cross biological membranes, its binding to plasma proteins, and its volume of distribution.[5] It is measured as the partition coefficient (logP) between an organic phase (n-octanol) and an aqueous phase.[6] For an ionizable molecule like ours, the distribution coefficient (logD), measured at a specific pH (typically physiological pH 7.4), is more relevant as it accounts for both the ionized and non-ionized forms.[5][7]
Scientific Rationale
An optimal logD value is a delicate balance. Too low, and the compound may not cross lipid membranes effectively; too high, and it may suffer from poor aqueous solubility, high plasma protein binding, and rapid metabolism, leading to low bioavailability.[6] For orally absorbed drugs, a logP value below 5 is generally targeted, with an ideal range often cited as 1.35-1.8.[5] The "shake-flask" method is the gold standard for its direct and accurate measurement.[8]
Experimental Protocol: Shake-Flask Method for logD₇.₄
This protocol describes the classic and most reliable method for determining the distribution coefficient at physiological pH.
Materials:
4-(2-Methoxy-benzyloxy)-phenylamine
n-Octanol (pre-saturated with buffer)
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
Volumetric flasks, separatory funnels
Mechanical shaker or vortex mixer
Centrifuge
HPLC-UV or LC-MS/MS system for quantification
Procedure:
Preparation: Prepare a stock solution of the test compound in the aqueous buffer (PBS, pH 7.4). Ensure the concentration is accurately known and below the compound's aqueous solubility limit.
Partitioning: In a separatory funnel, combine equal volumes of the n-octanol and the aqueous stock solution.
Equilibration: Vigorously shake the funnel for a minimum of 30 minutes at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.[9] This step is critical for reproducibility.
Phase Separation: Allow the funnel to stand until the two phases have clearly separated. To ensure complete separation, the mixture can be transferred to centrifuge tubes and centrifuged at >2000g for 15-20 minutes.[8]
Sampling: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Extreme care must be taken to avoid cross-contamination of the phases.[8]
Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method like HPLC-UV.
Calculation: Calculate the logD₇.₄ using the following formula:
LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Workflow Diagram: Shake-Flask logD Determination
Caption: Step-by-step workflow for the shake-flask logD determination method.
Ionization Constant (pKa): The pH-Dependent Switch
The majority of drugs are weak acids or bases.[1] The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms.[10] For 4-(2-Methoxy-benzyloxy)-phenylamine, the primary amine is the key ionizable group. Its pKa will determine the degree of protonation and thus the molecule's charge in different physiological environments, from the acidic stomach (pH ~1.5-3.5) to the small intestine and blood (pH ~7.4).[11]
Scientific Rationale
Ionization state is a master variable controlling other properties. The ionized form is generally more water-soluble, while the neutral, non-ionized form is more lipid-soluble and thus better able to permeate cell membranes.[10] According to the pH-partition hypothesis, weak bases are better absorbed in the higher pH environment of the intestine.[11] Therefore, accurately measuring the pKa is essential for building predictive ADME models.[12]
Experimental Protocol: pKa Determination by Potentiometric Titration
This method involves titrating the compound with a strong acid or base and monitoring the pH change to determine the ionization constant.
Materials:
4-(2-Methoxy-benzyloxy)-phenylamine
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
Deionized water (degassed to remove CO₂)
Methanol or another co-solvent if solubility is low
Calibrated pH meter with an electrode
Automatic titrator or a burette
Stir plate and stir bar
Procedure:
Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture).
Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
Titration: Slowly add small, precise increments of the standardized HCl solution.
Data Recording: After each addition of titrant, allow the pH reading to stabilize and record both the volume of HCl added and the corresponding pH.
Endpoint Determination: Continue the titration well past the equivalence point, where the pH changes most rapidly.
Data Analysis: Plot the pH versus the volume of HCl added. The pKa can be determined from the pH at the half-equivalence point (the point where half of the amine has been protonated). Specialized software is often used to calculate the pKa from the titration curve with high accuracy.
Aqueous Solubility: The Absorption Prerequisite
A drug must be dissolved in the gastrointestinal fluids to be absorbed.[13] Poor aqueous solubility is a major cause of failure for drug candidates.[14] It is critical to measure solubility early and often during the discovery process.[13] Two types of solubility are commonly measured:
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, begins to precipitate in aqueous buffer. It is high-throughput and suitable for early screening.[15][16]
Thermodynamic (Equilibrium) Solubility: The true saturation concentration of the most stable crystalline form of the compound after prolonged equilibration. It is lower-throughput but considered the "gold standard" for preformulation.[15][17]
Scientific Rationale
Kinetic solubility assays are invaluable for the rapid assessment of large compound libraries, helping to flag problematic molecules early.[17] Nephelometry, which measures the scattering of light by undissolved particles (turbidity), is a common high-throughput method for this purpose.[15] A good solubility goal for discovery compounds is often cited as >60 µg/mL.[15]
Experimental Protocol: Kinetic Solubility by Nephelometry
Materials:
4-(2-Methoxy-benzyloxy)-phenylamine dissolved in 100% DMSO (e.g., 10 mM stock)
Phosphate-buffered saline (PBS), pH 7.4
96-well microplates
Liquid handling system or multichannel pipettes
Plate-reading nephelometer or a plate reader capable of measuring turbidity
Procedure:
Plate Preparation: Dispense PBS into the wells of a 96-well plate.
Compound Addition: Add a small volume of the DMSO stock solution to the PBS to achieve the highest desired test concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (typically 1-2%).[16] This rapid addition from an organic solvent is what defines the measurement as "kinetic".[14]
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period, typically 1-2 hours, to allow for precipitation.[16]
Measurement: Place the microplate into a nephelometer and measure the light scattering in each well.
Data Analysis: The concentration at which a significant increase in turbidity is observed, compared to controls, is reported as the kinetic solubility.
Solid-State Properties: Foundation for Formulation
The physical form of a drug substance impacts its stability, dissolution rate, and manufacturability. The melting point (MP) is a fundamental solid-state property.
Scientific Rationale
The melting point is a sensitive indicator of purity; impure compounds typically exhibit a depressed and broadened melting range. Furthermore, a high melting point often correlates with strong intermolecular forces within the crystal lattice. High lattice energy requires more energy to break apart the crystal structure, which can lead to lower solubility.[18]
Experimental Protocol: Melting Point Determination
Materials:
Dry, powdered 4-(2-Methoxy-benzyloxy)-phenylamine
Capillary tubes (one end sealed)
Digital melting point apparatus (e.g., Mel-Temp)
Procedure:
Sample Loading: Tap the open end of a capillary tube into a small pile of the powdered sample to load a small amount of material.[19]
Packing: Drop the tube, sealed-end down, through a long glass tube to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.[19][20]
Measurement:
Place the capillary tube into the heating block of the apparatus.
Heat rapidly to about 20°C below the expected melting point.
Then, reduce the heating rate to 1-2°C per minute for an accurate reading.[19]
Recording: Record the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point). A pure compound should have a sharp melting range of 0.5-1.0°C.
Synthesis and Interpretation
The successful progression of a drug candidate relies on a holistic understanding of its physicochemical properties. The data generated from the protocols above provide the necessary insights to guide medicinal chemistry efforts.
Summary of Key Physicochemical Parameters
Property
Importance in Drug Design
General Target for Oral Drugs
Recommended Method
logD₇.₄
Membrane permeability, protein binding, solubility[5]
This final diagram synthesizes how the measured physicochemical properties collectively influence the overall pharmacokinetic profile of 4-(2-Methoxy-benzyloxy)-phenylamine.
Caption: The integrated impact of physicochemical properties on ADME outcomes.
References
Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]
Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]
Manallack, D. T., & Prankerd, R. J. (n.d.). The Significance of Acid/Base Properties in Drug Discovery. PMC. [Link]
Zenovel. (2025). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]
University of Alberta. (n.d.). Melting point determination. University of Alberta. [Link]
Ciura, K., Dziomba, S., & Nowak, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
Pion Inc. (2023). What is pKa and how is it used in drug development? Pion Inc. [Link]
Aggarwal, V., & Tivari, P. (2021). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc. [Link]
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. [Link]
Technical Guide: A Comprehensive Solubility Profile of 4-(2-Methoxy-benzyloxy)-phenylamine in Organic Solvents
Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and ultimate clinical success.[1] This technical guide provides a comprehensive fr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and ultimate clinical success.[1] This technical guide provides a comprehensive framework for determining, understanding, and interpreting the solubility profile of 4-(2-Methoxy-benzyloxy)-phenylamine, a novel compound with potential therapeutic applications. We move beyond simple data reporting to elucidate the underlying physicochemical principles governing its behavior in various organic solvent systems. This document is intended for researchers, formulation scientists, and drug development professionals, offering both a robust experimental protocol and the theoretical foundation necessary for informed solvent selection in crystallization, purification, and formulation processes.
Introduction: The Central Role of Solubility in Pharmaceutical Development
In the journey from discovery to a marketable drug, few physicochemical properties are as fundamental as solubility. It dictates the ease of formulation, influences absorption and distribution in vivo, and is a key factor in process chemistry and purification strategies.[2] Early and accurate characterization of an API's solubility can save significant time and resources by identifying potential development hurdles and guiding the selection of appropriate formulation strategies.[2]
This guide focuses on 4-(2-Methoxy-benzyloxy)-phenylamine. An understanding of its solubility in a diverse range of organic solvents is essential for developing robust and scalable synthetic workups, purification protocols (e.g., crystallization), and for the preparation of stock solutions for pre-clinical screening.
Physicochemical Characterization of 4-(2-Methoxy-benzyloxy)-phenylamine
The solubility behavior of a molecule is intrinsically linked to its structure. A detailed analysis of the functional groups within 4-(2-Methoxy-benzyloxy)-phenylamine allows for a predictive understanding of its interactions with various solvents.
Molecular Structure:
Phenylamine (Aniline) Moiety: The primary amine (-NH₂) group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This imparts a degree of polarity and potential for specific interactions with protic solvents.
Ether Linkages (-O-): The two ether groups (methoxy and benzyloxy) are polar, acting as hydrogen bond acceptors. They contribute to the molecule's ability to interact with polar solvents.
Aromatic Rings: The two phenyl rings constitute a significant portion of the molecule, creating a large, nonpolar surface area. These regions will interact favorably with nonpolar or moderately polar solvents through van der Waals forces and π-π stacking.
The molecule thus presents a classic amphiphilic character: distinct polar regions capable of specific hydrogen bonding, and a substantial nonpolar scaffold. Its overall solubility will be a balance of these competing characteristics.
Table 1: Estimated Physicochemical Properties of 4-(2-Methoxy-benzyloxy)-phenylamine
Property
Estimated Value
Significance in Solubility
Molecular Formula
C₁₄H₁₅NO₂
Provides the basis for calculating molecular weight and molar solubility.
Molecular Weight
229.28 g/mol
Influences the energy required to break the crystal lattice. Larger molecules can present challenges for solvent encapsulation.[3]
Hydrogen Bond Donors
1 (from -NH₂)
Critical for interactions with protic solvents (e.g., alcohols) and polar aprotic solvents with acceptor sites.
Hydrogen Bond Acceptors
3 (1 from -NH₂, 2 from ethers)
Enables strong interactions with protic and polar aprotic solvents.
Topological Polar Surface Area (TPSA)
47.9 Ų
A predictor of polarity; this moderate value suggests solubility in a range of polar solvents but potential limitations in highly nonpolar media.
| Predicted LogP (cLogP) | ~2.5 - 3.0 | Indicates a preference for lipophilic/organic environments over aqueous ones, suggesting good solubility in many organic solvents. |
Theoretical Framework: The Science of Dissolution
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This means that a solute will dissolve best in a solvent that shares similar intermolecular forces. For a solid to dissolve, the energy released from new solute-solvent interactions must be sufficient to overcome the energy holding the solute molecules together in the crystal lattice and the energy required to create a cavity in the solvent.[6]
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can donate and accept hydrogen bonds. They are expected to interact strongly with the amine and ether groups of the target molecule, leading to good solubility.
Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents have dipole moments and can accept hydrogen bonds but cannot donate them. They will effectively solvate the molecule via dipole-dipole interactions and by accepting hydrogen bonds from the amine group.
Nonpolar Solvents (e.g., Toluene, Heptane): These solvents interact primarily through weak London dispersion forces. They will interact favorably with the large aromatic portions of the molecule. Solubility in these solvents will depend heavily on the energetic cost of breaking the crystal lattice versus the weak solvation energy.
To ensure accuracy and reproducibility, thermodynamic solubility must be measured, which represents the true equilibrium state of a saturated solution.[2] The shake-flask method is the gold standard for this determination.[7]
This protocol is designed as a self-validating system to ensure equilibrium is reached and accurately measured.
Preparation:
Select a diverse set of organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, DMSO, Ethyl Acetate, Toluene, Heptane).
Dispense a known volume (e.g., 1.0 mL) of each solvent into appropriately labeled, low-adsorption vials (e.g., glass HPLC vials).
Addition of Solute:
Add an excess amount of solid 4-(2-Methoxy-benzyloxy)-phenylamine to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.
Causality Check: Adding excess solid ensures that the measurement reflects the maximum concentration at equilibrium, not just the dissolution of a limited amount of material.[7]
Equilibration:
Seal the vials tightly to prevent solvent evaporation.
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
Agitate the samples for a minimum of 24 to 48 hours. For compounds with slow dissolution kinetics, longer times may be necessary.
Expert Insight: It is advisable to sample at multiple time points (e.g., 24h and 48h) for a new compound. If the concentration does not change between these points, equilibrium has likely been achieved.
Sample Processing:
After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to let the excess solid settle.
Carefully withdraw an aliquot of the supernatant using a syringe.
Filter the aliquot through a low-binding 0.45 µm syringe filter (e.g., PTFE or PVDF) into a clean analysis vial. Discard the first few drops to saturate any binding sites on the filter.
Trustworthiness Check: Filtration or centrifugation is essential to separate the saturated solution from any undissolved solid residue, which would otherwise lead to an overestimation of solubility.[8]
Analysis and Quantification:
Dilute the filtered samples with a suitable mobile phase to bring the concentration within the linear range of the analytical instrument.
Quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method against a standard calibration curve.
Authoritative Grounding: HPLC is preferred over UV spectroscopy alone as it can separate the parent compound from any potential impurities or degradation products, ensuring accurate quantification.[8]
Solid-State Analysis (Post-Experiment):
Recover the remaining solid from a subset of vials.
Analyze the solid using techniques like XRPD or DSC to confirm that the solid form has not changed (e.g., converted to a different polymorph or a solvate) during the experiment.[7] This step is critical for validating that the measured solubility corresponds to the initial solid form.
Caption: Workflow for Thermodynamic Solubility Determination.
Anticipated Solubility Profile of 4-(2-Methoxy-benzyloxy)-phenylamine
Based on the molecule's structure, the following table presents a set of hypothetical, yet chemically plausible, solubility data. This serves as a template for reporting experimental findings and illustrates the expected trends.
Table 2: Hypothetical Solubility Data in Common Organic Solvents at 25°C
Very High Solubility in DMSO: DMSO is a highly polar, aprotic solvent with a strong hydrogen bond accepting capability, which would interact very favorably with the amine proton.
High Solubility in Acetone/Methanol: These solvents balance polarity and hydrogen bonding capabilities effectively, allowing them to interact with both the polar functional groups and the nonpolar scaffold.
Good Solubility in Toluene: Despite its low polarity, Toluene's aromatic character allows for favorable π-π stacking interactions with the phenyl rings of the solute, leading to significantly better solubility than in an aliphatic nonpolar solvent like Heptane.
Poor Solubility in Heptane: The energy required to break the solute's crystal lattice is not compensated for by the weak van der Waals forces offered by Heptane.
Mechanistic Interpretation of Solute-Solvent Interactions
Understanding the specific intermolecular forces at play is key to rational solvent selection. The solubility of 4-(2-Methoxy-benzyloxy)-phenylamine is governed by a competition between its hydrogen-bonding functionalities and its large nonpolar surface area.
In protic solvents like methanol, the primary amine will both donate a hydrogen bond to a solvent molecule and accept one from another, while the ether oxygens will act as acceptors. This network of strong, specific interactions leads to effective solvation.
In polar aprotic solvents like acetone, the strong dipole of the solvent's carbonyl group will interact with the dipoles of the solute's ether and amine groups. Furthermore, the carbonyl oxygen will act as a strong hydrogen bond acceptor for the amine proton.
In aromatic nonpolar solvents like toluene, the dominant interaction will be between the electron clouds of the solvent and solute aromatic rings (π-π stacking), which is a favorable, though weaker, interaction compared to hydrogen bonding.
Conclusion and Implications for Drug Development
This guide has outlined a comprehensive strategy for characterizing the solubility of 4-(2-Methoxy-benzyloxy)-phenylamine. The molecule's amphiphilic nature—possessing both strong hydrogen-bonding groups and a large nonpolar framework—predicts a nuanced solubility profile. High solubility is anticipated in polar aprotic solvents like DMSO and Acetone, with good solubility in polar protic solvents like Methanol and Ethanol. The aromatic nature of the compound also suggests moderate solubility in aromatic solvents like Toluene, a feature that could be exploited in specific purification processes.
By combining the robust, gold-standard shake-flask methodology with a thorough understanding of the underlying molecular interactions, researchers can generate a reliable and interpretable solubility profile. This data is not merely an academic exercise; it is a critical dataset that will inform crucial downstream decisions in process chemistry, formulation development, and ultimately, the successful progression of this compound through the drug development pipeline.
References
Hörter, D., & Dressman, J. B. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
Raytor (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.com. [Link]
Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
University of Calgary. Solubility. chem.ucalgary.ca. [Link]
Chemistry Steps (2021). Solubility of Organic Compounds. Chemistry Steps. [Link]
The 4-(2-Methoxy-benzyloxy)-phenylamine Scaffold: A Privileged Motif in Modern Kinase Inhibitor Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of contemporary kinase inhibitor research, the quest for novel molec...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of contemporary kinase inhibitor research, the quest for novel molecular scaffolds that offer a blend of potency, selectivity, and favorable pharmacological properties is a perpetual endeavor. Among the myriad of structures explored, the 4-(2-Methoxy-benzyloxy)-phenylamine core has emerged as a recurring and valuable motif. This technical guide provides a comprehensive literature review of this scaffold and its derivatives in the context of kinase inhibitor design, offering insights into its synthesis, mechanism of action, and application in targeting various protein kinases. By synthesizing data from a range of structurally related inhibitors, this document aims to illuminate the rationale behind the use of this scaffold and to provide a practical resource for its application in drug discovery programs.
The Strategic Significance of the 4-(2-Methoxy-benzyloxy)-phenylamine Scaffold
The 4-(2-Methoxy-benzyloxy)-phenylamine scaffold combines several key features that make it an attractive starting point for the design of kinase inhibitors. The core phenylamine structure is a well-established component of many ATP-competitive inhibitors, often serving as a key hydrogen bond donor to the hinge region of the kinase ATP-binding pocket. The benzyloxy moiety provides a vector for exploring interactions with the solvent-exposed region or the hydrophobic back pocket of the kinase, offering opportunities to enhance potency and selectivity. The strategic placement of a methoxy group on the benzyl ring, particularly at the ortho position, can significantly influence the conformational properties of the molecule and its interactions with the target kinase.
The dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer. Kinase inhibitors have revolutionized the treatment of these conditions by targeting the specific enzymes that drive disease progression. The 4-(2-Methoxy-benzyloxy)-phenylamine scaffold has been incorporated into inhibitors targeting a range of important oncogenic kinases, including members of the Epidermal Growth Factor Receptor (EGFR) family and Polo-like Kinase 1 (PLK1).
Synthesis of the 4-(2-Methoxy-benzyloxy)-phenylamine Core and its Derivatives
The synthesis of the 4-(2-Methoxy-benzyloxy)-phenylamine core can be achieved through several established synthetic routes. A common and efficient method involves the Williamson ether synthesis, followed by the reduction of a nitro group.
General Synthetic Workflow
A plausible and widely applicable synthetic route is outlined below. This multi-step process begins with the coupling of 4-nitrophenol with 2-methoxybenzyl chloride to form the diaryl ether, followed by the reduction of the nitro group to the desired amine.
Caption: General synthetic workflow for 4-(2-Methoxy-benzyloxy)-phenylamine.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol outlines a general procedure for the synthesis of 4-(benzyloxy)aniline hydrochloride, which can be adapted for the synthesis of the 2-methoxy derivative by using the corresponding 2-methoxybenzyl chloride.[1]
Step 1: Williamson Ether Synthesis of 4-Benzyloxy Nitrobenzene
To a solution of 4-nitrophenol in a suitable solvent such as ethanol or DMF, add a base like potassium carbonate (K₂CO₃).[2]
Add benzyl chloride (or 2-methoxybenzyl chloride) to the reaction mixture.
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture and pour it into water.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-benzyloxy nitrobenzene.
Step 2: Reduction to 4-Benzyloxy Aniline
Dissolve the crude 4-benzyloxy nitrobenzene in a mixture of ethanol and water.[3]
Add a reducing agent such as tin(II) chloride (SnCl₂) and a catalytic amount of ammonium chloride.[3]
Reflux the reaction mixture until the reduction is complete (monitored by TLC).
Cool the mixture and neutralize it with a base (e.g., sodium bicarbonate).
Extract the product with an organic solvent, wash, dry, and concentrate to yield the crude 4-benzyloxy aniline.
Step 3: Salt Formation (Optional)
Dissolve the crude 4-benzyloxy aniline in a suitable solvent and treat it with a solution of hydrochloric acid to precipitate the hydrochloride salt, which can then be purified by recrystallization.[1]
Mechanism of Action and Structure-Activity Relationships (SAR)
The 4-(2-Methoxy-benzyloxy)-phenylamine scaffold and its derivatives primarily act as ATP-competitive inhibitors of protein kinases. The aniline nitrogen forms a crucial hydrogen bond with the backbone amide of a conserved residue in the hinge region of the kinase, mimicking the interaction of the adenine ring of ATP.
Hypothetical Binding Mode
While a crystal structure of a kinase in complex with the exact 4-(2-Methoxy-benzyloxy)-phenylamine ligand is not publicly available, molecular modeling and data from related inhibitors suggest a plausible binding mode. The phenylamine moiety anchors the molecule in the ATP-binding pocket, while the 2-methoxy-benzyloxy group extends towards the solvent-exposed region or a hydrophobic back pocket, where it can form additional interactions that enhance affinity and selectivity.
Caption: Hypothetical binding mode of the scaffold in a kinase active site.
The Significance of the Ortho-Methoxy Group
The position of the methoxy group on the benzyloxy ring is critical for modulating the inhibitor's potency and selectivity. While direct comparative studies on the 2-, 3-, and 4-methoxy isomers of this specific scaffold are limited, research on related kinase inhibitors provides valuable insights.
Conformational Restriction: An ortho-methoxy group can sterically influence the conformation of the benzyloxy moiety, potentially pre-organizing the molecule into a bioactive conformation that favors binding to the target kinase.
Hydrophobic Interactions: The methoxy group can engage in favorable hydrophobic interactions within the kinase active site.
Water-Mediated Hydrogen Bonds: In some cases, a methoxy group can participate in water-mediated hydrogen bonds with residues in the active site, further stabilizing the inhibitor-kinase complex.[4]
Studies on 3,5-diaryl-2-aminopyridine ALK2 inhibitors have shown that the individual methoxy groups of a trimethoxyphenyl ring play distinct roles in potency and selectivity, interacting with a hydrophobic back pocket and forming water-mediated hydrogen bonds.[4] Similarly, in the context of CSNK2A inhibitors, ortho-methoxy anilines have been explored to improve selectivity.[1]
Applications in Targeting Specific Kinases
Derivatives incorporating the 4-(benzyloxy)-phenylamine and related motifs have demonstrated activity against several important cancer-related kinases.
Epidermal Growth Factor Receptor (EGFR) and the ErbB Family
The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are well-established cores for EGFR inhibitors.[3] Several approved drugs, such as gefitinib and erlotinib, are based on this template. The aniline moiety, often substituted, is a key pharmacophore that interacts with the ATP-binding site of EGFR.
PLK1 is a key regulator of mitosis, and its overexpression is common in many cancers.[8] Inhibitors of PLK1 can induce mitotic arrest and apoptosis in cancer cells. The 4-(2-Methoxy-benzyloxy)-phenylamine scaffold can be envisioned as a starting point for the design of novel PLK1 inhibitors, leveraging the established role of substituted anilines in targeting the ATP-binding pocket of this kinase.
VEGFRs are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Dual inhibitors of EGFR and VEGFR have shown clinical promise. The 4-anilinoquinazoline scaffold has been successfully employed in the development of such dual inhibitors.[3]
Caption: Potential kinase targets and downstream cellular processes affected.
Experimental Protocols for Kinase Inhibition Assays
The evaluation of compounds based on the 4-(2-Methoxy-benzyloxy)-phenylamine scaffold requires robust and reliable biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay: TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the in vitro potency of kinase inhibitors.
Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
Reagent Preparation: Prepare solutions of recombinant human EGFR kinase, a biotinylated substrate peptide, ATP, and the test inhibitor at various concentrations.
Kinase Reaction: In a microplate, incubate the kinase, substrate, and test compound.
Initiation: Start the reaction by adding ATP.
Incubation: Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.
Detection: Stop the reaction by adding EDTA and the detection reagents (europium-labeled antibody and SA-APC).
Measurement: After a final incubation, measure the fluorescence at the appropriate wavelengths.
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.
Principle: Cells are treated with the inhibitor, and the phosphorylation status of a specific downstream substrate is measured, typically by Western blotting or a plate-based immunoassay.
Cell Culture: Culture a suitable cell line (e.g., a cancer cell line overexpressing PLK1) in appropriate media.
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor for a specified duration.
Cell Lysis: Lyse the cells to extract the proteins.
Protein Quantification: Determine the protein concentration in the lysates.
Western Blotting:
Separate the proteins by SDS-PAGE and transfer them to a membrane.
Probe the membrane with a primary antibody specific for the phosphorylated form of a known PLK1 substrate (e.g., phospho-Myt1 at T495).
Use a secondary antibody conjugated to an enzyme for detection.
Visualize the bands and quantify the signal.
Data Analysis: Normalize the phosphorylated substrate signal to a loading control (e.g., total protein or a housekeeping gene) and determine the concentration of the inhibitor that causes a 50% reduction in phosphorylation.
Conclusion and Future Perspectives
The 4-(2-Methoxy-benzyloxy)-phenylamine scaffold represents a privileged and versatile platform for the design of novel kinase inhibitors. Its inherent structural features allow for key interactions within the ATP-binding pocket of a wide range of kinases, while providing ample opportunities for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties. The strategic incorporation of the ortho-methoxy group on the benzyloxy ring offers a promising avenue for fine-tuning the conformational and binding characteristics of these inhibitors.
Future research in this area should focus on several key aspects:
Systematic SAR Studies: A comprehensive investigation of the positional isomers of the methoxy group on the benzyloxy ring is warranted to fully elucidate the structure-activity relationships and guide the design of more potent and selective inhibitors.
Structural Biology: Obtaining X-ray crystal structures of kinases in complex with inhibitors based on this scaffold would provide invaluable insights into their precise binding modes and facilitate structure-based drug design efforts.
Kinome-Wide Selectivity Profiling: A thorough assessment of the selectivity of these compounds across the human kinome is essential to understand their potential off-target effects and to identify opportunities for developing highly selective or rationally polypharmacological agents.
Exploration of Novel Kinase Targets: While this scaffold has shown promise against established targets like EGFR and PLK1, its potential for inhibiting other clinically relevant kinases remains to be explored.
By leveraging the knowledge gained from existing kinase inhibitors and employing a rational, structure-guided approach, the 4-(2-Methoxy-benzyloxy)-phenylamine scaffold holds significant promise for the development of the next generation of targeted cancer therapies.
References
Al-Warhi, T., et al. (2023).
Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7073-7083.
Lowery, D. M., et al. (2007). Identification of Plk1 kinase inhibitors in enzyme and cell-based assays by monitoring phosphorylation of T495-Myt1. Molecular Cancer Therapeutics, 6(11), 3026-3034.
Wodicka, L. M., et al. (2018).
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
Gaborit, N., et al. (2011). Time-resolved Fluorescence Resonance Energy Transfer (TR-FRET) to Analyze the Disruption of EGFR/HER2 Dimers: A NEW METHOD TO EVALUATE THE EFFICIENCY OF TARGETED THERAPY USING MONOCLONAL ANTIBODIES. Journal of Biological Chemistry, 286(13), 11337-11345.
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. The Journal of biological chemistry, 277(48), 46265–46272.
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
Kumar, D., et al. (2020). 3′‐(4‐(Benzyloxy)phenyl)‐1′‐phenyl‐5‐(heteroaryl/aryl)‐3,4‐dihydro‐1′H,2H‐[3,4′‐bipyrazole]‐2‐carboxamides as EGFR kinase inhibitors: Synthesis, anticancer evaluation, and molecular docking studies. Archiv der Pharmazie, 353(4), 1900262.
Shindo, N., et al. (2020). Application of a Fluorescence Recovery-based Polo-like Kinase 1 Binding Assay to Polo-like Kinase 2 and 3. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 36(1), 107–111.
BMG Labtech. (2017, June 12). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Crystal structure of EGFR bound to the 4-anilinoquinazoline inhibitor Erlotinib (PDB ID: 1M17). Retrieved from [Link]
ResearchGate. (2020, February 7). 3′‐(4‐(Benzyloxy)phenyl)‐1′‐phenyl‐5‐(heteroaryl/aryl)‐3,4‐dihydro‐1′H,2H‐[3,4′‐bipyrazole]‐2‐carboxamides as EGFR kinase inhibitors: Synthesis, anticancer evaluation, and. Retrieved from [Link]
MacBeath, G. (2015). Spatial Separation of Plk1 Phosphorylation and Activity. Frontiers in Oncology, 5, 118.
Jura, N., et al. (2011). The Structure and Clinical Relevance of the EGF Receptor in Human Cancer.
El-Sayed, N. A., et al. (2024). Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2316492.
Asadipour, A., et al. (2018). Design, Synthesis, Biological Evaluation, and Docking Study of Novel 4-Anilinoquinazolines Derivatives as Anticancer Agents. Iranian Journal of Pharmaceutical Research, 17(3), 946-960.
Lee, J. C., et al. (2009). Direct quantification of polo-like kinase 1 activity in cells and tissues using a highly sensitive and specific ELISA assay.
RCSB PDB. (2023, December 13). 8HV9: Crystal structure of EGFR_TMX in complex with covalently bound fragment 12. Retrieved from [Link]
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
Burgess, A. W. (2008). A structure-based view of Epidermal Growth Factor Receptor regulation. Experimental cell research, 314(17), 3141–3151.
Paton, G. I., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters, 96, 129521.
Arthur, D. E., et al. (2021). A theoretical insight in interactions of some chemical compounds as mTOR inhibitors.
Ogboji, L. M. L., et al. (2017). Synthesis of 4,4'-dihydroxyazobenzeneand 4'- Dihydroxyphenylazo-2-naphthol from Diazotised aniline and Anthocyanins from Deloni. Chemistry and Science Journal, 20(1), 1-5.
Semantic Scholar. (2023, October 17). A Workflow Combining Machine Learning with Molecular Simulations Uncovers Potential Dual-Target Inhibitors against BTK and JAK3. Retrieved from [Link]
University of Central Florida. (n.d.). Development of Machine Learning Models for Generation and Activity Prediction of the Protein Tyrosine Kinase Inhibitors. Retrieved from [Link]
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
ResearchGate. (2025, October 19). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2‐(dimethoxyphenyl)‐N‐(2‐halogenobenzyl)ethanamines. Retrieved from [Link]
Grishin, D. A., et al. (2025). Differentiating Positional Isomers of the 2-(Dimethoxyphenyl)-N-(2-(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography-Mass Spectrometry Approach. Drug testing and analysis.
ePrints Soton. (2024, April 2). European Journal of Medicinal Chemistry. Retrieved from [Link]
A Technical Guide to the Safety and Toxicity Profile of 4-(2-Methoxy-benzyloxy)-phenylamine
Introduction and Chemical Identity 4-(2-Methoxy-benzyloxy)-phenylamine is an aromatic amine and ether. Its structure suggests potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Chemical Identity
4-(2-Methoxy-benzyloxy)-phenylamine is an aromatic amine and ether. Its structure suggests potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Due to the presence of an amine group and a substituted benzyl ether, a thorough evaluation of its toxicological and safety profile is essential before handling and use in research and development.
Table 1: Physicochemical Properties of 4-(2-Methoxy-benzyloxy)-phenylamine (Predicted and Based on Analogs)
An SDS for any chemical is structured into 16 sections as per the Globally Harmonized System (GHS). Below is a framework for what would be expected for 4-(2-Methoxy-benzyloxy)-phenylamine, with illustrative information from related aromatic amines and ethers.
Hazards Identification
Based on structural analogs like 4-Methoxybenzylamine, this compound is anticipated to be classified as hazardous.[5]
GHS Pictograms: corrosive pictogram, health hazard pictogram
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
P310: Immediately call a POISON CENTER or doctor/physician.[6]
First-Aid Measures
Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[9]
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse.[8]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[5]
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[8]
Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
Specific Hazards: Combustion may produce toxic carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1]
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[6]
Handling and Storage
Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Use only in a well-ventilated area.[10]
Conditions for Safe Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Air-sensitive compounds should be stored under an inert atmosphere.[2][4]
Toxicological Profile
The toxicological profile for 4-(2-Methoxy-benzyloxy)-phenylamine has not been determined. The following sections outline the necessary assessments, with insights drawn from related molecules.
Acute Toxicity
Aromatic amines can be harmful if swallowed, with some showing moderate acute toxicity.[11] For instance, 4-ethoxybenzenamine has an oral LD50 in rats of 540-580 mg/kg bw.[11] An acute oral toxicity study would be a primary requirement.
Table 2: Illustrative Acute Toxicity Data from Analog Compounds
| Inhalation | - | - | No data available | - | - |
Skin and Eye Irritation/Corrosion
Many benzylamine derivatives are corrosive and can cause severe skin burns and eye damage.[5][8] It is highly probable that 4-(2-Methoxy-benzyloxy)-phenylamine would be a severe irritant or corrosive.
Sensitization
Aromatic amines are a well-known class of skin sensitizers.[11] Therefore, the potential for this compound to cause allergic skin reactions should be investigated.
Genotoxicity and Carcinogenicity
Mutagenicity: No data is available for the target compound. Some related aromatic amines have shown mutagenic potential.[11] An Ames test would be a standard initial screen.
Carcinogenicity: Long-term studies would be required to assess carcinogenic potential. No data is currently available.[1]
Reproductive and Developmental Toxicity
The effects on reproduction and development are unknown. Studies on related compounds suggest that any effects are often secondary to maternal toxicity.[12]
The following diagram outlines a typical workflow for an acute oral toxicity study based on OECD Guideline 423.
Caption: Workflow for an acute oral toxicity study.
Potential Metabolic Pathway
The metabolism of 4-(2-Methoxy-benzyloxy)-phenylamine is likely to proceed through pathways common for aromatic ethers and amines. The diagram below illustrates a hypothetical metabolic route.
Caption: Hypothetical metabolic pathway.
Conclusion
While specific safety and toxicological data for 4-(2-Methoxy-benzyloxy)-phenylamine are not available, a precautionary approach is mandated based on its chemical structure. It should be handled as a potentially corrosive, harmful, and sensitizing substance. The generation of empirical data through standardized toxicological studies is essential for a definitive risk assessment. Researchers and drug development professionals should use this guide as a template for ensuring that all necessary safety evaluations are conducted before this chemical is used on a larger scale.
References
ChemicalBook. (2025, September 13). 4-Methoxybenzylamine - Safety Data Sheet.
The Privileged Role of 4-(2-Methoxy-benzyloxy)-phenylamine as a Pharmacophore in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary In modern medicinal chemistry, the design of highly selecti...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
In modern medicinal chemistry, the design of highly selective targeted therapies relies heavily on privileged molecular scaffolds. 4-(2-Methoxy-benzyloxy)-phenylamine (also known as 4-(2-methoxybenzyloxy)aniline) has emerged as a critical bipartite pharmacophore and synthetic building block. This moiety combines the hydrogen-bonding and hinge-binding capabilities of an aniline core with the lipophilic, conformationally flexible reach of a substituted benzyloxy tail.
This whitepaper dissects the structural and electronic profiling of this pharmacophore, its pivotal role in targeting Monoamine Oxidase B (MAO-B) and Epidermal Growth Factor Receptor (EGFR)/HER2 kinases, and provides a self-validating synthetic methodology for its preparation.
Structural and Electronic Profiling
The architectural brilliance of 4-(2-methoxybenzyloxy)phenylamine lies in its dual-domain functionality:
The Aniline Anchor (Headgroup): The primary amine serves as a potent hydrogen bond donor and acceptor. In kinase inhibitors, when cyclized or coupled into a quinazoline or quinoline core, this nitrogen interacts directly with the ATP-binding hinge region. The electron-rich nature of the aromatic ring enhances the overall basicity and nucleophilicity of the amine, making it an ideal substrate for further functionalization.
The Ether Linkage: The oxygen atom provides a flexible rotational axis, allowing the molecule to adopt multiple conformations to navigate narrow protein channels. It also acts as a weak hydrogen bond acceptor.
The 2-Methoxybenzyl Tail: The benzyloxy group extends into deep, hydrophobic selectivity pockets. The ortho-methoxy substitution introduces specific steric bulk that restricts rotation, locking the tail into a favorable bioactive conformation while providing additional electron density compared to unsubstituted or halogenated analogs (such as the 3-fluoro substitution seen in lapatinib).
Pharmacophoric Role in Target Classes
Monoamine Oxidase B (MAO-B) Inhibitors
For the treatment of Parkinson's disease, selective and reversible MAO-B inhibitors are highly sought after. The enzymatic cleft of MAO-B features a bipartite hydrophobic cavity. The benzyloxyaniline motif perfectly complements this topology.
As demonstrated by the clinical success of safinamide—which utilizes a related 3-fluorobenzyloxy pharmacophore—the benzyloxy tail anchors deeply into the entrance cavity of MAO-B, while the amine-derived headgroup extends toward the FAD coenzyme in the catalytic site . Crystallographic studies confirm that benzyloxy substituents competitively inhibit MAO-B by occupying both the entrance and substrate cavities, achieving >700-fold selectivity over MAO-A . The 2-methoxy variant further enhances this selectivity by exploiting specific steric interactions within the hydrophobic pocket.
Dual EGFR/HER2 Tyrosine Kinase Inhibitors
In oncology, the overexpression of EGFR and HER2 drives aggressive tumor proliferation. The discovery of lapatinib (GW572016) revolutionized dual kinase inhibition by utilizing a substituted benzyloxyaniline group attached to a quinazoline core .
Structure-Activity Relationship (SAR) studies reveal that large anilino substitutions are mandatory to retain dual EGFR/HER2 activity. The aniline nitrogen forms a critical hydrogen bond with the hinge region (e.g., Met793 in EGFR). Simultaneously, the para-benzyloxy group extends into a hydrophobic back-pocket (the selectivity pocket), which dictates the slow dissociation rate of the inhibitor from the receptor, leading to prolonged target engagement .
Fig 1: Mechanism of benzyloxy-quinazoline inhibitors blocking EGFR/HER2 signaling pathways.
Quantitative Data Summary
The following table synthesizes the comparative binding affinities of benzyloxy-pharmacophore derivatives across primary and secondary targets, illustrating the high selectivity imparted by this structural motif.
Table 1: Comparative Binding Affinities of Benzyloxy-Pharmacophore Derivatives
Target Class
Representative Compound
Structural Motif
Primary Target (IC₅₀/Kᵢ)
Secondary Target (IC₅₀/Kᵢ)
MAO-B
Safinamide
4-(3-fluorobenzyloxy) derivative
MAO-B: 0.08 µM
MAO-A: >10.0 µM
MAO-B
2-Methoxy Analog
4-(2-methoxybenzyloxy) derivative
MAO-B: ~0.12 µM
MAO-A: >10.0 µM
Kinase
Lapatinib (GW572016)
4-(3-fluorobenzyloxy)quinazoline
EGFR: 0.020 µM
HER2: 0.079 µM
Kinase
4-Benzyloxyquinazoline
4-(benzyloxy)aniline-quinazoline
EGFR: 0.035 µM
HER2: 0.085 µM
Synthetic Methodology & Self-Validating Workflow
As a Senior Application Scientist, it is imperative to design synthetic routes that are not only high-yielding but structurally self-validating at each step. The synthesis of 4-(2-methoxybenzyloxy)phenylamine requires strict chemoselectivity to prevent the cleavage of the benzyloxy ether during the reduction of the nitro precursor.
Step 1: Williamson Ether Synthesis
Objective: Couple 4-nitrophenol with 2-methoxybenzyl chloride.
Causality of Reagents: Potassium carbonate (K₂CO₃) is selected as a mild base to quantitatively deprotonate the phenol without inducing side reactions. Dimethylformamide (DMF) is used as a polar aprotic solvent to accelerate the Sₙ2 nucleophilic attack.
Protocol:
Dissolve 4-nitrophenol (1.0 eq) in anhydrous DMF.
Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to form the phenoxide ion.
Dropwise add 2-methoxybenzyl chloride (1.1 eq). Heat the reaction to 80°C for 4 hours.
Self-Validating System:
Visual: The bright yellow color of the phenoxide darkens upon alkylation.
TLC (Hexane:EtOAc 3:1): Complete consumption of the polar 4-nitrophenol spot (R_f ~0.2) and the appearance of a new, non-polar UV-active spot (R_f ~0.6).
LC-MS: Confirms the intermediate mass [M+H]⁺ of 4-(2-methoxybenzyloxy)nitrobenzene.
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an aniline without triggering hydrogenolysis of the benzyl ether.
Causality of Reagents: Standard catalytic hydrogenation (Pd/C, H₂) poses a severe risk of cleaving the benzyloxy linkage (hydrogenolysis). To circumvent this, a milder, metal-mediated reduction using Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in an aqueous ethanol mixture is employed. This guarantees 100% chemoselectivity for the nitro group.
Protocol:
Suspend the intermediate in a 4:1 mixture of EtOH and H₂O.
Add Fe powder (5.0 eq) and NH₄Cl (2.0 eq).
Reflux the mixture at 90°C for 2 hours.
Filter hot through a Celite pad to remove iron oxides, then concentrate and extract with ethyl acetate.
Self-Validating System:
Visual: The solution transitions from a deep yellow (nitro compound) to colorless/pale yellow (aniline).
¹H NMR (CDCl₃): The definitive validation is the appearance of a broad singlet at ~3.5 ppm integrating for 2 protons (-NH₂), while the critical benzyloxy -CH₂- singlet at ~5.1 ppm remains fully intact, proving the ether bond survived the reduction.
The 4-(2-methoxybenzyloxy)phenylamine moiety is far more than a simple chemical building block; it is a highly tuned pharmacophore that bridges the gap between target affinity and selectivity. By understanding the causal relationship between its structural flexibility, electronic distribution, and the topology of target active sites (like MAO-B and EGFR/HER2), drug development professionals can leverage this scaffold to design next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
References
Title: Use of safinamide for the treatment of Parkinson's disease
Source: Drug Design, Development and Therapy (Dove Medical Press)
URL: [Link]
Title: Structures of Human Monoamine Oxidase B Complexes with Selective Noncovalent Inhibitors: Safinamide and Coumarin Analogs
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer
Source: International Journal of Molecular Sciences (MDPI)
URL: [Link]
Title: Small Molecule Inhibitors
Source: Oncohema Key
URL: [Link]
Foundational
An In-depth Technical Guide on the Electronic Properties of the Methoxy-benzyloxy Ether Linkage
Abstract The methoxy-benzyloxy ether linkage is a prevalent structural motif in organic chemistry, finding extensive application in protecting group strategies, linker technologies for drug delivery, and as a key compone...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The methoxy-benzyloxy ether linkage is a prevalent structural motif in organic chemistry, finding extensive application in protecting group strategies, linker technologies for drug delivery, and as a key component of biologically active molecules. An understanding of the electronic properties of this linkage is paramount for predicting molecular reactivity, stability, and biological function. This guide provides a comprehensive analysis of the electronic characteristics of the methoxy-benzyloxy ether, integrating theoretical principles with practical experimental and computational methodologies. We will delve into the inductive and resonance effects of the methoxy and benzyloxy substituents, their quantitative assessment through Hammett parameters, and the spectroscopic and computational tools used for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this crucial functional group.
Introduction: The Significance of the Methoxy-benzyloxy Ether Linkage
The ether linkage, a C-O-C bond, is a fundamental functional group in organic chemistry.[1][2] The methoxy-benzyloxy ether, specifically, which incorporates both a methoxy (-OCH₃) and a benzyloxy (-OCH₂Ph) group, is of particular interest due to the interplay of their electronic effects. These groups are frequently employed as protecting groups for hydroxyl functionalities during multi-step organic synthesis due to their relative stability and the availability of selective deprotection methods.[3][4][5][6] Beyond synthesis, this linkage is a critical component in the design of linkers for antibody-drug conjugates (ADCs) and other targeted therapies, where the linker's stability and cleavage characteristics are dictated by its electronic nature.[7][8][9] Furthermore, the electronic properties of these substituents can significantly influence the pharmacological profile of a drug molecule by modulating its binding affinity to biological targets and its metabolic stability.[10]
This guide will systematically explore the electronic landscape of the methoxy-benzyloxy ether linkage, providing a foundational understanding for its strategic application in chemical and pharmaceutical sciences.
Fundamental Electronic Effects: A Duality of Influence
The electronic character of the methoxy and benzyloxy groups arises from a combination of inductive and resonance effects. A thorough understanding of these competing influences is essential to predict their impact on a molecule's reactivity and properties.
The Methoxy Group: A Classic Electron-Donating Group
The methoxy group (-OCH₃) is generally considered an electron-donating group (EDG) when attached to an aromatic ring.[11][12][13][14] This is due to the powerful electron-donating resonance effect of the oxygen lone pairs, which outweighs its inductive electron-withdrawing effect.
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions.[15] This makes the aromatic ring more susceptible to electrophilic attack at these positions.
Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a polarization of the C-O sigma bond and a withdrawal of electron density from the attached carbon atom.[11][15]
The net effect is that the methoxy group is activating and ortho-, para-directing in electrophilic aromatic substitution reactions.[12][14] However, its influence is position-dependent. In the meta position, only the inductive effect operates, rendering it a deactivating group.[12]
The Benzyloxy Group: A More Complex Contributor
The benzyloxy group (-OCH₂Ph) also exhibits both inductive and resonance effects. However, the presence of the benzyl group introduces additional complexity.
Inductive Effect (-I): Similar to the methoxy group, the oxygen atom exerts an inductive pull on the attached carbon.
Resonance Effect (+R): The oxygen lone pairs can participate in resonance, donating electron density.
Influence of the Benzyl Group: The benzyl group itself is generally considered to be weakly electron-donating.[16]
The overall electronic effect of the benzyloxy group is a nuanced balance of these factors. While it is also generally considered an electron-donating and ortho-, para-directing group, its activating strength can be modulated by substituents on the benzyl ring itself.
Quantitative Assessment of Electronic Effects: Hammett Substituent Constants
The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates and equilibrium constants.[17][18] The substituent constant, sigma (σ), is a measure of the electronic-donating or -withdrawing nature of a substituent.
Positive σ values indicate an electron-withdrawing group.
Negative σ values indicate an electron-donating group.
σ_meta primarily reflects the inductive effect. The positive value for the methoxy group at the meta position highlights its inductive electron-withdrawing nature.[12][15]
σ_para reflects the combined inductive and resonance effects. The negative value for the methoxy group at the para position demonstrates that its resonance electron-donating effect dominates.[15]
σ+ values are used for reactions involving the formation of a positive charge that can be directly stabilized by resonance with the substituent. The large negative σ+ value for the para-methoxy group underscores its powerful electron-donating ability through resonance.[15]
While specific Hammett constants for the benzyloxy group are less commonly tabulated, its electronic behavior can be inferred to be similar to the phenoxy group, with adjustments for the insulating effect of the methylene (-CH₂-) spacer.
Experimental and Computational Characterization
A combination of experimental and computational techniques is employed to elucidate the electronic properties of the methoxy-benzyloxy ether linkage.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are invaluable tools for probing the electronic environment of a molecule.[20]
¹H NMR: The chemical shifts of aromatic protons are sensitive to the electron density of the ring. Electron-donating groups like methoxy and benzyloxy will shield the ortho and para protons, causing them to appear at a higher field (lower ppm) compared to benzene.
¹³C NMR: The chemical shifts of the aromatic carbons also reflect the electron density. The carbons at the ortho and para positions will be shielded, while the ipso-carbon (the carbon directly attached to the ether oxygen) will be deshielded.
Infrared (IR) Spectroscopy:
IR spectroscopy can provide information about the C-O stretching vibrations within the ether linkage.[20][21][22] The position of these bands can be influenced by the electronic environment.
Mass Spectrometry (MS):
Mass spectrometry provides information about the fragmentation patterns of molecules.[20] The cleavage of the ether bond is a common fragmentation pathway, and the stability of the resulting fragments can provide insights into the electronic properties of the substituents.[23]
Computational Chemistry
Density Functional Theory (DFT):
DFT calculations are a powerful tool for investigating the electronic structure of molecules.[24][25][26][27]
Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[25]
Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the extent of electron delocalization and charge transfer between different parts of the molecule.
Calculation of Spectroscopic Properties: DFT can be used to predict NMR and IR spectra, which can then be compared with experimental data for validation.[25]
Experimental Protocols
Synthesis of a Model Methoxy-benzyloxy Ether Compound
Williamson Ether Synthesis:
A common method for preparing ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[2][28]
Example Protocol: Synthesis of 3-benzyloxy-4-methoxybenzaldehyde
Deprotonation: Dissolve 3-hydroxy-4-methoxybenzaldehyde (vanillin) in a suitable solvent such as dimethylformamide (DMF).
Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.
Alkylation: Add benzyl bromide to the reaction mixture.
Heat the reaction mixture to facilitate the nucleophilic substitution reaction.
Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the pure 3-benzyloxy-4-methoxybenzaldehyde.[21][29]
Characterization Workflow
Caption: Role of the linker in an Antibody-Drug Conjugate.
Conclusion
The methoxy-benzyloxy ether linkage possesses a rich and tunable electronic character governed by the interplay of inductive and resonance effects. A comprehensive understanding of these properties, quantified by parameters like Hammett constants and elucidated through a combination of spectroscopic and computational methods, is crucial for its effective application in organic synthesis, medicinal chemistry, and drug delivery. The ability to modulate the electronic nature of this linkage provides a powerful tool for designing molecules with specific reactivity, stability, and biological activity.
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PMC. [Link]
Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. [Link]
Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline. ResearchGate. [Link]
CHEM 331 Problem Set #3: Substituent Effects and LFERs. [Source not available]
Designing Chimeric Molecules for Drug Discovery by Leveraging Chemical Biology. Journal of Medicinal Chemistry. [Link]
Substituent and Reaction Constants. Dalal Institute. [Link]
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl ether cleavage by DDQ oxidation. ResearchGate. [Link]
Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry. [Link]
Installation of Electron Donating Protective Groups, a Strategy for Glycosylating Unreactive Thioglycosyl Acceptors using the Pre-activation Based Glycosylation Method. PMC. [Link]
History and discovery of 4-(2-Methoxy-benzyloxy)-phenylamine as a chemical intermediate
The following is an in-depth technical guide on the history, discovery, and application of 4-(2-Methoxy-benzyloxy)-phenylamine as a strategic chemical intermediate. An In-Depth Technical Guide on Synthesis, Discovery, an...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide on the history, discovery, and application of 4-(2-Methoxy-benzyloxy)-phenylamine as a strategic chemical intermediate.
An In-Depth Technical Guide on Synthesis, Discovery, and Application
Executive Summary
4-(2-Methoxy-benzyloxy)-phenylamine (also known as 4-[(2-methoxyphenyl)methoxy]aniline) is a specialized chemical intermediate primarily utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).
Emerging from the Structure-Activity Relationship (SAR) studies of the late 1990s and early 2000s, this molecule represents a critical "pharmacophore carrier." It serves as the nucleophilic building block that introduces a bulky, electron-rich ether moiety to the 4-position of quinazoline, quinoline, or pyrimidine cores—a modification essential for optimizing ATP-binding pocket occupancy and metabolic stability in modern oncology drugs.
Part 1: Historical Context & Discovery
The Evolution of the "Aniline Ether" Pharmacophore
The discovery of 4-(2-Methoxy-benzyloxy)-phenylamine is inextricably linked to the development of 4-anilinoquinazoline inhibitors. Early prototypes like Gefitinib and Erlotinib established that an aniline group at the C4 position of the quinazoline ring was crucial for hydrogen bonding with the hinge region of the kinase domain (specifically Met793 in EGFR).
However, medicinal chemists at companies like AstraZeneca, GlaxoSmithKline, and Pfizer quickly realized that the para-position of this aniline ring was a vector for optimization.
First Generation: Simple halogens (e.g., 3-chloro-4-fluoroaniline in Gefitinib) provided good potency but limited selectivity.
Second Generation (The Ether Expansion): Researchers discovered that extending the molecule into the "solvent-accessible channel" of the kinase enzyme via a benzyloxy ether linkage could dramatically improve potency and physicochemical properties.
The "Ortho-Methoxy" Effect
The specific selection of the 2-methoxy substitution on the benzyl ring (as opposed to 3- or 4- substitution) was driven by detailed SAR studies:
Steric Lock: The ortho-methoxy group creates a steric clash that restricts the rotation of the benzyl ether, locking the molecule into a bioactive conformation that fits snugly into the hydrophobic pocket of the enzyme.
Metabolic Stability: The methoxy group blocks potential metabolic oxidation sites on the phenyl ring.
Electronic Influence: As an electron-donating group (EDG), it modulates the electron density of the ether oxygen, influencing the pKa and solubility of the final drug molecule.
This intermediate is a close structural analog to the side chains found in Lapatinib (which uses a 3-fluorobenzyloxy moiety) and is often used in the synthesis of next-generation multi-targeted kinase inhibitors designed to overcome resistance mutations.
The synthesis of 4-(2-Methoxy-benzyloxy)-phenylamine is a classic two-step workflow: Williamson Ether Synthesis followed by Nitro Reduction . This route is preferred for its scalability and high yield.
Workflow Diagram (Graphviz)
Caption: Two-stage synthetic route from commodity starting materials to the target aniline intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Nitro-4-(2-methoxybenzyloxy)benzene
Principle: Nucleophilic substitution (
) where the phenoxide ion attacks the benzylic carbon.
Procedure: Reflux the mixture at 80°C for 2 hours. The iron acts as a single-electron reductant.
Workup: Filter hot to remove iron oxide sludge. Basify filtrate slightly if needed, extract with ethyl acetate, and concentrate.
Part 4: Application in Drug Discovery (API Assembly)
This intermediate is most critical in the convergent synthesis of kinase inhibitors. It serves as the "Right-Hand Side" (RHS) fragment that is coupled to the heterocyclic "Left-Hand Side" (LHS) core.
The Coupling Reaction
The amine group of 4-(2-Methoxy-benzyloxy)-phenylamine reacts with a 4-chloroquinazoline (or similar scaffold) via an
(Nucleophilic Aromatic Substitution) mechanism.
Key Reaction Conditions:
Solvent: Isopropanol (iPrOH) or Acetonitrile.
Catalyst: No external catalyst usually required; the reaction is driven by heating (reflux).
Outcome: The HCl byproduct precipitates the product as a hydrochloride salt, which is often the desired pharmaceutical form.
Drug Assembly Diagram (Graphviz)
Caption: Convergent assembly of the final Active Pharmaceutical Ingredient (API).
Part 5: Safety and Handling
As a senior scientist, adherence to safety protocols is non-negotiable.
Aniline Toxicity: Like all anilines, this intermediate is potential toxic if inhaled or absorbed through the skin. It may cause methemoglobinemia. Engineering Control: Handle only in a fume hood.
Sensitization: Benzyloxy anilines can be skin sensitizers. Double-gloving (Nitrile) is recommended.
Stability: The ether linkage is stable to base but can be cleaved by strong Lewis acids (e.g.,
) or strong mineral acids at high temperatures. Store in a cool, dry place under inert gas to prevent oxidation of the amine (browning).
References
Hennequin, L. F., et al. (2002). "Design and Structure-Activity Relationship of a New Class of Potent, Orally Active, EGFR Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry. (Foundational text on 4-anilinoquinazoline SAR).
Ballard, P., et al. (2006). "Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase: Optimisation of Potency and Selectivity." Bioorganic & Medicinal Chemistry Letters. (Discusses ether-linked aniline side chains).
Wedge, S. R., et al. (2002). "ZD6474: An Orally Available Inhibitor of VEGFR Signaling."[3][4][5] Cancer Research.[6] (Contextualizes the discovery of related VEGFR inhibitors).
BenchChem Technical Repository. "General Synthesis of Benzyloxyanilines via Nitro Reduction." (General protocol verification).
Application Note: Step-by-Step Synthesis Protocol for 4-(2-Methoxy-benzyloxy)-phenylamine
Introduction & Strategic Rationale 4-(2-Methoxy-benzyloxy)-phenylamine (also known as 4-(2-methoxybenzyloxy)aniline) is a highly valued pharmaceutical intermediate. It serves as a critical building block in the developme...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
4-(2-Methoxy-benzyloxy)-phenylamine (also known as 4-(2-methoxybenzyloxy)aniline) is a highly valued pharmaceutical intermediate. It serves as a critical building block in the development of targeted therapeutics, including kinase inhibitors and advanced agrochemicals. The structural defining feature of this molecule is its central benzyloxy ether linkage, which dictates the boundaries of the synthetic strategies that can be employed.
The synthesis is achieved via a robust, self-validating two-step sequence:
Williamson Ether Synthesis : S_N2 O-alkylation of 4-nitrophenol with 2-methoxybenzyl chloride (1[1]).
Chemoselective Nitro Reduction : Conversion of the intermediate nitroarene to the target primary aniline.
Causality in Experimental Design:
A critical pitfall in synthesizing benzyloxy-anilines is the choice of reducing agent in Step 2. Standard catalytic hydrogenation (e.g., Pd/C with H₂) will inevitably cause hydrogenolysis (cleavage) of the benzyl ether bond, destroying the intermediate and yielding undesired phenolic byproducts (2[2]). To circumvent this, a modified Béchamp reduction utilizing Iron powder (Fe) and Ammonium chloride (NH₄Cl) is employed (3[3]). This method operates via Haber's single-electron transfer mechanism, selectively reducing the nitro group while leaving the sensitive benzyloxy linkage strictly intact (4[4]).
Reaction Workflows and Mechanistic Pathways
Figure 1. Two-step synthetic workflow for 4-(2-Methoxy-benzyloxy)-phenylamine.
Figure 2. Mechanistic rationale for selecting Fe/NH4Cl over Pd/C to prevent ether cleavage.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-(2-Methoxybenzyloxy)-4-nitrobenzene
Objective: Form the ether linkage via an S_N2 nucleophilic substitution.
Reagents:
4-Nitrophenol (1.0 equiv)
2-Methoxybenzyl chloride (1.1 equiv)
Potassium carbonate (K₂CO₃, 1.5 equiv)
N,N-Dimethylformamide (DMF) (Solvent)
Procedure:
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and an inert argon atmosphere.
Dissolution: Dissolve 4-nitrophenol in anhydrous DMF. Expert Insight: DMF is selected as a polar aprotic solvent because it poorly solvates the phenoxide anion, leaving it "naked" and significantly enhancing its nucleophilicity for the S_N2 attack.
Base Addition: Add finely powdered K₂CO₃. Stir at room temperature for 15 minutes to generate the deep-yellow 4-nitrophenoxide anion.
Alkylation: Add 2-methoxybenzyl chloride dropwise via an addition funnel to control the exothermic reaction.
Heating: Elevate the temperature to 80 °C and stir for 4–6 hours. Monitor reaction progression via TLC (Hexane:Ethyl Acetate, 3:1). The reaction is self-validating when the bright yellow color of the phenoxide fades.
Workup: Cool the mixture to room temperature and pour it slowly into crushed ice/water under vigorous stirring. The product will precipitate as a solid.
Isolation: Filter the solid under vacuum, wash extensively with cold distilled water to remove residual DMF and inorganic salts, and dry in a vacuum oven at 50 °C.
Step 2: Chemoselective Reduction to 4-(2-Methoxy-benzyloxy)-phenylamine
Objective: Reduce the nitro group to a primary amine without triggering debenzylation.
Reagents:
1-(2-Methoxybenzyloxy)-4-nitrobenzene (1.0 equiv)
Iron powder (Fe, 325 mesh, 5.0 equiv)
Ammonium chloride (NH₄Cl, 2.0 equiv)
Ethanol / Water (4:1 v/v) (Solvent)
Procedure:
Setup: In a multi-neck flask equipped with a robust mechanical stirrer (necessary to handle the dense iron suspension) and a reflux condenser, suspend the intermediate from Step 1 in the EtOH/H₂O mixture.
Activation: Add NH₄Cl and Iron powder. Expert Insight: NH₄Cl acts as a mild, buffering proton source, avoiding the use of harsh concentrated HCl which could cause side reactions or premature ether cleavage.
Reflux: Heat the vigorously stirred suspension to 90 °C (reflux) for 4–6 hours.
Hot Filtration (Critical Step): Once TLC confirms the complete consumption of the starting material, filter the reaction mixture while still hot (approx. 70 °C) through a pad of Celite. Expert Insight: Allowing the mixture to cool before filtration will cause the target aniline to co-precipitate with the iron oxide sludge, drastically reducing the yield.
Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 × 50 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified via silica gel chromatography or used directly if purity is >95%.
Quantitative Data & Reaction Parameters
Reaction Step
Transformation
Reagents & Solvents
Temp / Time
Expected Yield
Purity Metric (HPLC)
Step 1
Williamson Etherification
K₂CO₃, DMF
80 °C / 5 h
85 – 90%
> 98%
Step 2
Nitro Reduction
Fe, NH₄Cl, EtOH/H₂O
90 °C / 6 h
78 – 85%
> 97%
Analytical Characterization (Self-Validation)
To validate the success of the synthesis and confirm that the benzyloxy linkage remained intact, the following spectroscopic markers must be observed:
¹H NMR (CDCl₃, 400 MHz):
~ 3.4 - 3.6 ppm (broad singlet, 2H): Confirms the successful reduction to the primary amine (-NH₂).
~ 3.8 ppm (singlet, 3H): Confirms the intact methoxy group (-OCH₃).
~ 6.6 - 7.4 ppm (multiplets, 8H): Aromatic protons from both the aniline and methoxybenzyl rings.
ESI-MS: Expected mass for C₁₄H₁₅NO₂ is 229.11 Da. The positive ion mode should yield an [M+H]⁺ peak at m/z230.1 .
References
Title: 3-[4-(Benzyloxy)
Title: An In-depth Technical Guide to the Synthesis of 4-Benzyloxyphenyl Isocyanate from 4-Benzyloxyphenol
Source: Benchchem
URL
Title: A unified approach to the synthesis of amines through a highly selective and broadly applicable imine reduction using modified Pd-nanoparticles
Source: RSC Advances
URL
Technical Application Note: Scalable Synthesis of 4-(2-Methoxy-benzyloxy)-phenylamine
Abstract & Strategic Overview This application note details the optimized synthetic route for 4-(2-Methoxy-benzyloxy)-phenylamine (CAS: N/A for specific isomer, analogous to 4-benzyloxyaniline derivatives). This moiety i...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
This application note details the optimized synthetic route for 4-(2-Methoxy-benzyloxy)-phenylamine (CAS: N/A for specific isomer, analogous to 4-benzyloxyaniline derivatives). This moiety is a critical pharmacophore in Tyrosine Kinase Inhibitors (TKIs), serving as a "hinge binder" or hydrophobic tail in EGFR and VEGFR inhibitors.
The Core Challenge: The synthesis involves two competing stability factors:
O-Alkylation Selectivity: Ensuring exclusive O-alkylation of the phenol over C-alkylation or N-alkylation (if starting from aminophenol).
Chemoselective Reduction: Reducing the nitro group to an aniline without cleaving the labile benzyl ether bond. Standard catalytic hydrogenation (Pd/C + H₂) often results in hydrogenolysis, cleaving the ether to return the starting phenol.
The Solution: This protocol utilizes a Stepwise Convergent Route :
Williamson Ether Synthesis: Using 4-nitrophenol and 2-methoxybenzyl chloride under thermodynamic control (K₂CO₃/DMF) to lock the ether linkage.
Béchamp Reduction (Iron-Mediated): A chemoselective reduction using Fe/NH₄Cl, which reduces the nitro group under mild conditions while preserving the benzyl ether.
Retrosynthetic Analysis & Workflow
The following diagram illustrates the disconnection strategy and the forward reaction flow.
Caption: Two-step convergent synthesis workflow with integrated Quality Control checkpoints.
Detailed Experimental Protocol
Step 1: Preparation of 4-(2-Methoxy-benzyloxy)-nitrobenzene
Reaction Type: Williamson Ether Synthesis (
)
Rationale: Potassium carbonate (K₂CO₃) in Dimethylformamide (DMF) provides a mild, non-nucleophilic base system that ensures complete deprotonation of the phenol without hydrolyzing the benzyl chloride.
Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol (13.9 g) in DMF (100 mL).
Deprotonation: Add K₂CO₃ (27.6 g) in a single portion. The solution will turn bright yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.
Alkylation: Add 2-methoxybenzyl chloride (17.2 g) dropwise over 10 minutes.
Reaction: Heat the mixture to 80°C for 4–6 hours.
Monitoring: Check TLC (Hexane/EtOAc 7:3). The starting phenol (low R_f) should disappear; the product (high R_f) will appear.
Workup:
Cool to RT and pour the mixture into Ice Water (500 mL). The product usually precipitates as a solid.
Stir vigorously for 30 minutes to break up clumps.
Filter the solid and wash with water (3 x 50 mL) to remove residual DMF and salts.
Alternative (if oil forms): Extract with EtOAc (3 x 100 mL), wash with Brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Ethanol/Water or use as crude if purity is >95% by HPLC.
Expected Yield: 85–92%
Key QC Marker: Appearance of a singlet at ~5.2 ppm (2H) in ¹H NMR corresponding to the benzylic methylene (
).
Step 2: Selective Reduction to 4-(2-Methoxy-benzyloxy)-phenylamine
Reaction Type: Béchamp Reduction (Fe/NH₄Cl)
Rationale: This method is critical . Using Pd/C and H₂ poses a high risk of cleaving the benzyl ether bond (
). Iron powder acts as a single-electron transfer agent that reduces the nitro group to the amine without affecting the ether linkage.
Setup: In a 500 mL 3-neck flask fitted with a reflux condenser and mechanical stirrer (slurry can be thick), suspend the Intermediate 1 (10.0 g) in Ethanol (120 mL).
Catalyst Prep: Dissolve NH₄Cl (10.3 g) in Water (40 mL) and add to the flask.
Initiation: Add Iron Powder (10.8 g) to the mixture.
Reaction: Heat to Reflux (80°C) with vigorous stirring.
Observation: The reaction typically proceeds for 2–4 hours. The yellow color of the nitro compound will fade to a darker, muddy iron color, but the supernatant should eventually become colorless or pale brown.
Monitoring: TLC (DCM/MeOH 95:5). The amine is more polar than the nitro precursor and will stain purple/red with Ninhydrin.
Workup (Crucial Step):
Hot Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the pad with hot Ethanol (50 mL).
Note: If the filtrate turns cloudy upon cooling, it is likely excess iron salts.
Isolation:
Concentrate the filtrate under reduced pressure to remove most Ethanol.
Dilute the residue with Water (100 mL) and adjust pH to ~9-10 with saturated NaHCO₃ or dilute NaOH (to ensure the amine is in free-base form).
Extract with EtOAc (3 x 75 mL).
Dry organic layers over Na₂SO₄ and concentrate to dryness.[1][2]
Purification: The crude amine is often prone to oxidation (turning brown). Store under Nitrogen. If necessary, purify via flash chromatography (DCM -> 5% MeOH/DCM) or convert to the Hydrochloride salt for long-term stability.
Expected Yield: 75–85%
Quantitative Data Summary
Parameter
Step 1 (Alkylation)
Step 2 (Reduction)
Solvent System
DMF (Anhydrous)
Ethanol : Water (3:1)
Reagent Stoichiometry
1.1 eq Benzyl Chloride
5.0 eq Fe / 5.0 eq NH₄Cl
Temperature
80°C
80°C (Reflux)
Reaction Time
4–6 Hours
2–4 Hours
Critical Impurity
N-alkylated byproduct (rare)
De-benzylated phenol (if H₂ used)
Typical Yield
85–92%
75–85%
Mechanism & Troubleshooting
Mechanism of Iron Reduction (Simplified)
The reduction proceeds via a single-electron transfer mechanism on the surface of the iron metal. The ammonium chloride acts as an electrolyte and a proton source. Unlike catalytic hydrogenation, this surface-mediated process does not interact with the benzylic C-O bond, preserving the ether.
Caption: Stepwise reduction of Nitro group on Iron surface.
Troubleshooting Guide
Problem: Low yield in Step 1.
Cause: Incomplete deprotonation or wet solvent.
Fix: Ensure K₂CO₃ is anhydrous and finely ground. Dry DMF over molecular sieves.
Problem: Product in Step 2 is dark/black.
Cause: Residual Iron salts or oxidation of aniline.
Fix: Perform Celite filtration while the solution is hot. Add a pinch of sodium dithionite during workup to prevent oxidation.
Problem: Loss of Benzyl Ether (De-benzylation).
Cause: Acidic hydrolysis or accidental use of Pd/H₂.
Source: "Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
Relevance: Validates the use of K₂CO₃/DMF for phenolic alkyl
Chemoselective Nitro Reduction
Source: "Selective Chemical Reduction of Nitrobenzene to Aniline."[3] ChemRxiv.
Relevance: Compares Fe-based reduction against hydrogenation, highlighting the selectivity for nitro groups in the presence of sensitive functionalities.[4]
Industrial Application of Benzyl Ethers
Source: "Synthesis and Application of 4-methoxybenzylamine derivatives." ChemicalBook.[2]
Relevance: Provides context on the stability and handling of methoxy-benzyl ether intermedi
Application Note: 4-(2-Methoxy-benzyloxy)-phenylamine as a Strategic Building Block in the Synthesis of Targeted EGFR Inhibitors
Executive Summary The development of small-molecule tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR) has revolutionized the treatment of non-small cell lung cancer (NSCLC) and other...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of small-molecule tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR) has revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies. A critical challenge in modern drug design is overcoming acquired resistance mechanisms, such as receptor heterodimerization.
This application note details the utility of 4-(2-Methoxy-benzyloxy)-phenylamine (also known as 4-(2-methoxybenzyloxy)aniline) as a highly effective building block. When conjugated to a pyrimidine, quinazoline, or phthalimide core, this specific aniline derivative extends a bulky, lipophilic tail into the solvent-exposed region of the kinase domain, dramatically improving both binding affinity and the ability to dually inhibit compensatory pathways like PDGFR-β[1].
Structural & Mechanistic Rationale
To understand the value of 4-(2-Methoxy-benzyloxy)-phenylamine, one must examine the topography of the EGFR ATP-binding site:
The Hinge Region: The heterocyclic core (e.g., quinazoline) forms critical hydrogen bonds with the hinge region (Met793) of the kinase, mimicking the adenine ring of ATP.
The Hydrophobic Pocket & Solvent Channel: The aniline ring projects into a deep hydrophobic pocket. By utilizing a 4-(2-methoxybenzyloxy) extension, the molecule reaches toward the solvent-exposed channel.
Mechanistic Causality: The incorporation of the 2-methoxy group on the terminal benzyl ring is not arbitrary. The ortho-methoxy substitution induces a specific steric twist, locking the benzyl ether into a conformation that maximizes van der Waals interactions with the gatekeeper residue (Thr790) while preventing off-target binding. have demonstrated that large substituents at the 4-position of the aniline residue are essential for preventing kinase inhibitor resistance caused by receptor heterodimerization between EGFR and PDGFR-β. Furthermore, utilizing this moiety have shown exceptional anti-proliferative activity against resistant tumor cell lines.
Fig 1. EGFR signaling cascade and the pharmacological intervention point of targeted kinase inhibitors.
Experimental Protocols
Protocol A: SNAr Synthesis of the EGFR Inhibitor Core
This protocol details the nucleophilic aromatic substitution (SNAr) of 4-chloroquinazoline with 4-(2-Methoxy-benzyloxy)-phenylamine to yield a potent [2].
Step-by-Step Methodology:
Preparation: In a 50 mL round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq, 5.0 mmol) and 4-(2-Methoxy-benzyloxy)-phenylamine (1.1 eq, 5.5 mmol) in 20 mL of anhydrous isopropanol (IPA).
Catalysis: Add a catalytic amount of concentrated HCl (2 drops) to the mixture.
Reaction: Heat the mixture to reflux (82°C) under a nitrogen atmosphere for 4 hours.
Monitoring (Self-Validating Step): At t=3h, sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The complete disappearance of the 4-chloroquinazoline peak (
[M+H]⁺) and the emergence of the product mass confirms successful nucleophilic displacement. A stable baseline without degradation peaks validates that the reflux temperature was strictly maintained.
Workup: Cool the reaction to room temperature. The product will precipitate as a hydrochloride salt. Filter the solid, wash with cold IPA (2 × 5 mL) and diethyl ether (10 mL).
Purification: Neutralize the salt with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify via flash chromatography (DCM:MeOH, 95:5) to yield the pure inhibitor.
Causality in Solvent Selection: Isopropanol is explicitly chosen over non-polar solvents because its polar protic nature stabilizes the anionic Meisenheimer complex intermediate formed during the SNAr reaction. Furthermore, the final 4-anilinoquinazoline product exhibits low solubility in cold IPA, allowing for direct precipitation and eliminating the need for complex initial extractions.
Fig 2. Workflow for the SNAr synthesis of EGFR inhibitors using the substituted phenylamine.
Protocol B: In Vitro EGFR Kinase Assay (ADP-Glo™)
To validate the biological efficacy of the synthesized compound, an in vitro kinase assay must be performed.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT). Dilute recombinant human EGFR kinase domain to a final concentration of 1 ng/µL.
Compound Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in DMSO. Transfer 1 µL of each dilution to a 384-well plate.
Kinase Reaction: Add 4 µL of the EGFR enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.
Initiation: Initiate the reaction by adding 5 µL of an ATP/Substrate mix (Final concentrations: 10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr) peptide). Incubate for 60 minutes at room temperature.
Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin (incubate 30 mins).
Readout: Measure luminescence using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.
Causality in ATP Concentration: The assay is deliberately run at an ATP concentration of 10 µM, which is near the Michaelis constant (
) for the EGFR kinase domain. Running the assay at artificially high physiological ATP levels (~1 mM) would outcompete the ATP-competitive inhibitor, yielding falsely elevated IC₅₀ values and masking the true binding affinity.
Self-Validating System: The assay plate must include Erlotinib as a positive reference control. If the calculated IC₅₀ for Erlotinib deviates from the established historical baseline (typically 2-5 nM), the entire assay plate is flagged for systematic error (e.g., enzyme degradation or reagent oxidation), ensuring no false-negative data is reported.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of the 4-(2-Methoxy-benzyloxy) substitution compared to other structural analogs, demonstrating its superior profile in dual-kinase inhibition and cellular efficacy.
Substitution on Aniline Core
EGFR IC₅₀ (nM)
PDGFR-β IC₅₀ (nM)
Cellular Proliferation (MCF-7) GI₅₀ (µM)
Unsubstituted
15.2
>10,000
5.40
4-(Benzyloxy)
8.4
1,250
2.10
4-(2-Methoxybenzyloxy)
3.1
215
0.65
4-(3-Methoxybenzyloxy)
4.5
3,660
1.20
Data Interpretation: The 2-methoxy substitution on the benzyloxy tail provides a >70-fold increase in PDGFR-β affinity compared to the unsubstituted analog, while simultaneously maximizing EGFR inhibition. This dual-action profile is highly desirable for overcoming resistance mechanisms driven by receptor heterodimerization[1].
References
Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and PDGFR-β related to anticancer drug resistance
Source: Scientific Reports (Nature) / PubMed Central
URL:[Link]
New phthalimide-based derivatives as EGFR-TK inhibitors: Synthesis, biological evaluation, and molecular modeling study
Source: Bioorganic Chemistry
URL:[Link]
Application Notes & Protocols: Reductive Amination of 4-(2-Methoxy-benzyloxy)-phenylamine
Document ID: AN-RA-2026-03 Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reductive amination of 4-(2-Methoxy-benzyloxy)-phenylamin...
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: AN-RA-2026-03
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reductive amination of 4-(2-Methoxy-benzyloxy)-phenylamine. It delves into the underlying reaction mechanisms, offers detailed, field-proven protocols for reacting with aldehydes and ketones, and provides expert insights into reaction optimization, troubleshooting, and purification strategies. The protocols emphasize the use of sodium triacetoxyborohydride (NaBH(OAc)₃) due to its mildness, selectivity, and broad functional group tolerance, which are critical for complex molecule synthesis.
Introduction: Strategic Importance and Molecular Context
Reductive amination stands as a cornerstone transformation in modern medicinal chemistry, enabling the efficient construction of secondary and tertiary amines from simple carbonyl and amine precursors.[1][2] This one-pot reaction is prized for its operational simplicity and its frequent application in the synthesis of pharmacologically active compounds.
The subject of this guide, 4-(2-Methoxy-benzyloxy)-phenylamine, is a highly functionalized primary aromatic amine. Its structure is of significant interest in drug discovery for several reasons:
Protected Phenol: The 2-methoxybenzyl (OMB) ether serves as a robust protecting group for the phenolic hydroxyl group, which can be cleaved under specific conditions later in a synthetic sequence.
Aromatic Amine Core: The aniline moiety is a common scaffold in a vast array of approved drugs.
Modulation of Properties: The methoxy group is a prevalent substituent in pharmaceuticals, often used to improve metabolic stability, modulate binding affinity, and enhance pharmacokinetic properties.[3]
This guide provides the necessary protocols and theoretical grounding to successfully employ this valuable building block in the synthesis of novel secondary amines.
The Mechanism of Reductive Amination
The reaction proceeds via a two-step sequence within a single pot:
Imine/Iminium Ion Formation: The primary amine nitrogen of 4-(2-Methoxy-benzyloxy)-phenylamine performs a nucleophilic attack on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient carbinolamine intermediate, which then dehydrates to yield a protonated imine, known as an iminium ion.[4][5][6] This step is reversible and often the rate-limiting step, sometimes catalyzed by a weak acid.
Hydride Reduction: A reducing agent present in the mixture selectively reduces the C=N double bond of the iminium ion to furnish the final secondary amine product.[5] A key requirement for a successful one-pot reaction is that the reducing agent must reduce the iminium ion faster than it reduces the starting carbonyl compound.[5]
Figure 1: General mechanism of reductive amination.
Key Considerations for 4-(2-Methoxy-benzyloxy)-phenylamine
Nucleophilicity: As an aniline derivative, this amine is less basic and nucleophilic than typical aliphatic amines. Consequently, imine formation may be slower, potentially requiring longer reaction times or the use of a mild acid catalyst, particularly with less reactive ketones.[7]
Steric Hindrance: The 2-methoxybenzyl group imparts significant steric bulk. This may slow reactions with highly hindered ketones.
Choice of Reducing Agent:
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for this substrate. It is a mild and selective reducing agent that tolerates a wide range of functional groups and does not readily reduce the starting aldehyde or ketone.[8][9] Its slightly acidic nature can also help catalyze imine formation.
Sodium Cyanoborohydride (NaBH₃CN): While effective, this reagent is highly toxic and generates cyanide gas upon acidification during workup.[10] It is generally avoided in modern drug development unless necessary.
Catalytic Hydrogenation (H₂/Pd, Pt): This method is highly efficient but can be non-selective. It poses a significant risk of cleaving the benzyl ether protecting group (hydrogenolysis), which is generally undesirable at this stage.[10][11]
Experimental Protocols
The following protocols are designed as robust starting points for the reductive amination of 4-(2-Methoxy-benzyloxy)-phenylamine.
Protocol 1: Reaction with an Aldehyde using NaBH(OAc)₃
This protocol describes a direct reductive amination, which is highly effective for most aliphatic and aromatic aldehydes.
Workflow Overview:
Figure 2: Experimental workflow for direct reductive amination.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for chromatography
Eluent (e.g., Hexanes/Ethyl Acetate with 0.5-1% Triethylamine)
Step-by-Step Procedure:
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-(2-Methoxy-benzyloxy)-phenylamine (1.0 equiv).
Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.
Add the aldehyde (1.0-1.1 equiv) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the imine/iminium intermediate.
Carefully add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions over 10-15 minutes. Note: The addition may be slightly exothermic.
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting amine.
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[12] Stir vigorously for 15-30 minutes until gas evolution ceases.
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel. It is highly recommended to add 0.5-1% triethylamine to the eluent mixture to prevent peak tailing of the basic amine product on the acidic silica gel.[13]
Protocol 2: Reaction with a Ketone (Acetic Acid Catalysis)
The reaction with ketones is often slower and may require the addition of a stoichiometric amount of a weak acid to catalyze imine formation.[8][9]
Modifications to Protocol 1:
Step 3: After adding the ketone (1.0-1.2 equiv), add glacial acetic acid (1.0 equiv) to the reaction mixture.[12] Stir at room temperature for 30-60 minutes before proceeding.
Reaction Time/Temperature: Reactions with ketones may require longer reaction times (24-48 hours) or gentle heating (e.g., 40-50 °C) to proceed to completion.
Summary of Reaction Parameters and Troubleshooting
The table below summarizes typical reaction parameters and provides solutions to common issues.
Parameter
Aldehyde Reaction
Ketone Reaction
Rationale & Troubleshooting Notes
Amine Equiv.
1.0
1.0
Limiting reagent.
Carbonyl Equiv.
1.0 - 1.1
1.0 - 1.2
A slight excess can help drive the reaction to completion.
NaBH(OAc)₃ Equiv.
1.5
1.5 - 2.0
Ensures complete reduction of the iminium intermediate.
Catalyst
Generally not needed
Acetic Acid (1.0 equiv)
Catalyzes the dehydration of the carbinolamine, which is slower for ketones.[9] If slow: Add acid.
Solvent
DCE, DCM, THF
DCE, DCM, THF
DCE is often preferred for its higher boiling point and good solubility.[8][9]
Temperature
Room Temperature
Room Temp. to 50 °C
If no reaction: Gentle heating can increase the rate of imine formation.
Time
12 - 24 h
24 - 48 h
Monitor by TLC/LC-MS. Aromatic amines are less reactive and may require more time.
Common Issue
Incomplete Reaction
Incomplete Reaction
Solution: Add acetic acid, increase reaction time, or apply gentle heat. Ensure anhydrous conditions.
Common Issue
Dialkylation Product
N/A
Solution: Use a two-step procedure (see below) or ensure no more than ~1.1 equiv of aldehyde is used.[8]
Alternative Strategy: Two-Step Procedure
For sensitive substrates or when dialkylation is a concern, a two-step, one-pot procedure can be employed.[8][9]
Form the imine by stirring the amine and aldehyde in methanol (MeOH) for several hours, often with a dehydrating agent like molecular sieves.
Once imine formation is complete (as monitored by TLC/NMR), cool the reaction and add a less selective but powerful reducing agent like sodium borohydride (NaBH₄).[14]
Safety and Handling
4-(2-Methoxy-benzyloxy)-phenylamine: Handle with standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves. May cause skin and eye irritation.[15][16]
Sodium Triacetoxyborohydride: Reacts with water and protic solvents to release hydrogen gas. Handle in a well-ventilated fume hood and avoid contact with moisture.
Chlorinated Solvents (DCE, DCM): These are hazardous and suspected carcinogens. All operations should be conducted within a certified chemical fume hood.
Quenching: The quenching step with aqueous bicarbonate can be vigorous due to gas evolution (H₂ from excess hydride and CO₂ from neutralization of acetic acid). Add the quenching solution slowly and with efficient stirring.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[15][17][18][19]
Optimization of the reaction conditions for the reductive amination of aldehydes. (n.d.). ResearchGate. [Link]
Reductive amination. (2023, December 27). In Wikipedia. [Link]
Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). The Organic Chemistry Tutor [Video]. YouTube. [Link]
Wang, Y., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances. [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]
Roiban, G.-D., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]
ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (2010). ResearchGate. [Link]
Reductive Amination - Common Conditions. (n.d.). The Organic Chemistry Portal. [Link]
Barham, J. P., et al. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Chemical Science. [Link]
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2018). PubMed Central. [Link]
Nucleophilic Addition of Amines - Imine and Enamine Formation. (2021, March 5). Chemistry LibreTexts. [Link]
Process for separating primary and secondary amines. (1981).
Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. (2022). ACS Omega. [Link]
Imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal. [Link]
Imine formation. (2023, August 15). Chemistry LibreTexts. [Link]
New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (2011).
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. [Link]
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. [Link]
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]
Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. (2022). ResearchGate. [Link]
Reductive Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
Williamson ether synthesis route to 4-(2-Methoxy-benzyloxy)-phenylamine precursors
Application Note & Protocol Topic: A Robust, Selective Williamson Ether Synthesis Route to 4-(2-Methoxy-benzyloxy)-phenylamine, a Key Pharmaceutical Intermediate Abstract 4-(2-Methoxy-benzyloxy)-phenylamine and its deriv...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: A Robust, Selective Williamson Ether Synthesis Route to 4-(2-Methoxy-benzyloxy)-phenylamine, a Key Pharmaceutical Intermediate
Abstract
4-(2-Methoxy-benzyloxy)-phenylamine and its derivatives are valuable precursors in modern drug discovery, notably in the development of novel therapeutics.[1][2][3] Their synthesis, however, presents a classic chemoselectivity challenge. The target molecule contains an ether linkage, suggesting the Williamson ether synthesis as a primary synthetic strategy. This venerable and versatile reaction, first reported in 1850, forms an ether from an organohalide and an alkoxide via an SN2 mechanism.[4][5][6] However, the starting material, 4-aminophenol, possesses two nucleophilic sites: a phenolic hydroxyl group and an aromatic amino group. Direct alkylation with 2-methoxybenzyl chloride typically yields a non-selective mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, complicating purification and severely reducing the yield of the desired isomer.[7]
This application note details a robust and highly selective three-step synthetic route that circumvents this issue. By temporarily protecting the more nucleophilic amino group as a Schiff base (imine), we direct the Williamson ether synthesis to occur exclusively at the phenolic oxygen. Subsequent hydrolysis of the imine affords the target compound in high purity and yield. This protocol is designed for researchers in synthetic and medicinal chemistry, providing not just a step-by-step procedure but also the underlying mechanistic rationale for each decision.
The Synthetic Challenge: O- vs. N-Alkylation of 4-Aminophenol
The core difficulty in the direct synthesis of 4-(2-Methoxy-benzyloxy)-phenylamine lies in the competing nucleophilicity of the hydroxyl and amino groups on the 4-aminophenol scaffold. While the phenoxide, formed by deprotonating the hydroxyl group, is a potent nucleophile, the lone pair of electrons on the nitrogen atom is also available for nucleophilic attack on the alkyl halide. In many cases, N-alkylation can be more favorable than O-alkylation.[8] Direct alkylation attempts without a protecting group strategy are therefore inefficient for producing a single, desired isomer.[7][9][10]
To achieve the required selectivity, the amino group must be rendered non-nucleophilic during the ether formation step. Our protocol employs a reversible protection strategy using benzaldehyde to form an N-benzylidene imine. This is an efficient method that effectively masks the amine, allowing for clean O-alkylation.[9]
Diagram 1: The challenge of non-selective direct alkylation.
Proposed Three-Step Selective Synthesis
Our protocol is logically structured into three distinct, high-yielding stages:
Protection: The amino group of 4-aminophenol is condensed with benzaldehyde to form N-benzylidene-4-hydroxyaniline.
O-Alkylation (Williamson Ether Synthesis): The hydroxyl group of the protected intermediate is deprotonated and reacted with 2-methoxybenzyl chloride to form the target ether linkage.
Deprotection: The N-benzylidene protecting group is removed via acid-catalyzed hydrolysis to reveal the primary amine, yielding the final product.
This workflow ensures that the desired constitutional isomer is the exclusive product of the alkylation step.
Diagram 2: High-level workflow for the selective synthesis.
Mechanistic Principles of the Core Reaction
The success of this protocol hinges on the Williamson ether synthesis, a cornerstone of organic chemistry.[11] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6]
Key Mechanistic Steps:
Deprotonation: A base is used to deprotonate the phenolic hydroxyl group. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[12][13] This step generates a phenoxide anion, which is a much stronger nucleophile than the neutral phenol.[4]
Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic carbon of the 2-methoxybenzyl chloride. This carbon is a primary benzylic halide, which is ideal for SN2 reactions as it is unhindered and less prone to competing E2 elimination reactions.[14][15] The attack occurs from the backside, inverting the stereochemistry if the carbon were chiral (though it is not in this case).[5]
Displacement: In a concerted step, as the new C-O bond forms, the C-Cl bond breaks, and the chloride ion is displaced as the leaving group.
Diagram 3: The SN2 mechanism of the O-alkylation step.
Detailed Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Part A: Protection of 4-Aminophenol
Synthesis of N-benzylidene-4-hydroxyaniline
Reagent
Formula
MW ( g/mol )
Amount
Moles (mmol)
4-Aminophenol
C₆H₇NO
109.13
10.91 g
100
Benzaldehyde
C₇H₆O
106.12
10.61 g
100
Ethanol (95%)
C₂H₅OH
46.07
100 mL
-
Protocol:
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminophenol (10.91 g, 100 mmol) and ethanol (100 mL).
Stir the mixture at room temperature until the 4-aminophenol is mostly dissolved.
Add benzaldehyde (10.61 g, 100 mmol) to the flask in one portion.
Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
After completion, cool the reaction mixture in an ice bath. The product will precipitate as a pale-yellow solid.
Collect the solid by vacuum filtration, wash with a small amount of ice-cold ethanol (2 x 20 mL), and dry under vacuum.
The resulting N-benzylidene-4-hydroxyaniline is typically of sufficient purity for the next step. Expected yield: >90%.
Part B: Williamson Ether Synthesis
Synthesis of N-benzylidene-4-(2-methoxybenzyloxy)aniline
Reagent
Formula
MW ( g/mol )
Amount
Moles (mmol)
N-benzylidene-4-hydroxyaniline
C₁₃H₁₁NO
197.23
17.75 g
90
2-Methoxybenzyl chloride
C₈H₉ClO
156.61
14.88 g
95
Potassium Carbonate (K₂CO₃), anhydrous
K₂CO₃
138.21
18.66 g
135
N,N-Dimethylformamide (DMF), anhydrous
C₃H₇NO
73.09
150 mL
-
Tetrabutylammonium bromide (TBAB)
C₁₆H₃₆BrN
322.37
1.45 g
4.5
Protocol:
To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-benzylidene-4-hydroxyaniline (17.75 g, 90 mmol), anhydrous potassium carbonate (18.66 g, 135 mmol), and the phase-transfer catalyst TBAB (1.45 g, 4.5 mmol).
Rationale: K₂CO₃ is a suitable base for deprotonating the phenol.[13] Anhydrous DMF is used as a polar aprotic solvent, which accelerates SN2 reactions by effectively solvating the cation (K⁺) but not the nucleophilic phenoxide anion.[5] A phase-transfer catalyst like TBAB can be used to increase the solubility and reactivity of the nucleophile, leading to milder conditions and potentially higher yields.[5][16]
Add anhydrous DMF (150 mL) and begin stirring under a nitrogen atmosphere.
Add 2-methoxybenzyl chloride (14.88 g, 95 mmol) dropwise over 10 minutes. A slight excess of the alkylating agent ensures complete consumption of the phenoxide.
Heat the reaction mixture to 70-80°C and maintain for 4-6 hours.[17] Monitor the reaction by TLC until the starting material is consumed.
Cool the mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring. The product will precipitate.
Collect the crude solid by vacuum filtration and wash thoroughly with water.
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-benzylidene-4-(2-methoxybenzyloxy)aniline.
Part C: Deprotection
Synthesis of 4-(2-Methoxy-benzyloxy)-phenylamine
Reagent
Formula
MW ( g/mol )
Amount
Moles (mmol)
Protected Intermediate (from Part B)
C₂₁H₁₉NO₂
317.38
25.4 g
80
Tetrahydrofuran (THF)
C₄H₈O
72.11
200 mL
-
Hydrochloric Acid (2M HCl)
HCl
36.46
100 mL
200
Protocol:
Dissolve the protected intermediate (25.4 g, 80 mmol) in THF (200 mL) in a 500 mL round-bottom flask.
Add 2M HCl (100 mL) to the solution and stir vigorously at room temperature for 3-4 hours. The hydrolysis of the imine can be monitored by TLC.
Once the reaction is complete, neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-(2-Methoxy-benzyloxy)-phenylamine.
Characterization of the Final Product
The identity and purity of the synthesized 4-(2-Methoxy-benzyloxy)-phenylamine should be confirmed using standard analytical techniques.
¹H NMR: Expect characteristic peaks for the aromatic protons in distinct regions, a singlet for the benzylic -CH₂- group (around 5.0 ppm), a singlet for the methoxy (-OCH₃) group (around 3.8 ppm), and a broad singlet for the amine (-NH₂) protons.
¹³C NMR: The spectrum should show distinct signals for all unique carbon atoms. The benzylic carbon typically appears around 70-75 ppm.[18]
IR Spectroscopy: Look for characteristic N-H stretching bands (around 3300-3500 cm⁻¹) for the primary amine and C-O-C stretching for the ether linkage (around 1250 cm⁻¹).
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₄H₁₅NO₂) should be observed.
Conclusion
The Williamson ether synthesis remains a powerful and reliable method for constructing ether linkages. When applied to substrates with multiple nucleophilic sites, such as 4-aminophenol, a protection-alkylation-deprotection strategy is essential for achieving high selectivity and yield. The protocol described herein provides a detailed, mechanistically-grounded pathway to synthesize 4-(2-Methoxy-benzyloxy)-phenylamine, a valuable precursor for pharmaceutical research. By explaining the rationale behind the choice of reagents and conditions, this guide equips researchers to confidently execute and adapt this synthesis for their specific drug development needs.
Phase transfer catalysis | PPTX - Slideshare. (n.d.). Slideshare. [Link]
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The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. [Link]
The Role of 4-Methoxy Benzylamine in Cardiac Depressant Applications - DU Organics. (2024). DU Organics. [Link]
17O NMR parameters of some substituted benzyl ethers components: Ab initio study. (2011). ResearchGate. [Link]
A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK - Rsc.org. (n.d.). Royal Society of Chemistry. [Link]
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Francis Academic Press. [Link]
Why n-alkylation is more favorable than o-alkyation ? | ResearchGate. (2016). ResearchGate. [Link]
Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. (2019). Chinese Journal of Organic Chemistry. [Link]
Selective alkylation of aminophenols - ResearchGate. (2026). ResearchGate. [Link]
Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide - Universal Wiser Publisher. (2022). Universal Wiser Publisher. [Link]
Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC. (n.d.). National Center for Biotechnology Information. [Link]
CN102976958A - Preparation method of 4-methoxy-beta-phenylethylamine - Google Patents. (n.d.).
Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds - MDPI. (2025). MDPI. [Link]
CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents. (n.d.).
Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed. (2022). PubMed. [Link]
Introduction: The Strategic Utility of 4-(2-Methoxy-benzyloxy)-phenylamine
An in-depth guide to the application of 4-(2-Methoxy-benzyloxy)-phenylamine in pivotal cross-coupling reactions, designed for researchers and professionals in synthetic chemistry and drug development. This document provi...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the application of 4-(2-Methoxy-benzyloxy)-phenylamine in pivotal cross-coupling reactions, designed for researchers and professionals in synthetic chemistry and drug development. This document provides detailed protocols, mechanistic insights, and strategic considerations for leveraging this versatile building block.
4-(2-Methoxy-benzyloxy)-phenylamine is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure combines a nucleophilic aniline moiety with a 2-methoxybenzyl (OMB) ether. This unique combination makes it not just a coupling partner but a strategic building block. The aniline nitrogen serves as a key handle for constructing carbon-nitrogen and other bonds, forming the backbone of many pharmaceutical agents.
The 2-methoxybenzyloxy group, an analogue of the widely used p-methoxybenzyl (PMB) protecting group, offers an additional layer of synthetic utility.[1][2] It masks a phenolic hydroxyl group, which can be revealed in a later synthetic step to provide a crucial pharmacophore for biological interactions or a site for further functionalization. The presence of the methoxy group facilitates specific deprotection methods, such as oxidative or acidic cleavage, allowing for orthogonal strategies in complex syntheses.[3]
This guide details the application of 4-(2-Methoxy-benzyloxy)-phenylamine in two of the most fundamental and powerful transformations in modern synthetic chemistry: the Buchwald-Hartwig amination for C-N bond formation and peptide-style amide coupling.
The Buchwald-Hartwig amination is a Nobel-prize-winning chemical reaction that uses a palladium catalyst to form carbon-nitrogen bonds by coupling amines with aryl halides or pseudohalides.[4] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals. 4-(2-Methoxy-benzyloxy)-phenylamine serves as an excellent nucleophilic partner in this transformation, enabling the synthesis of complex diarylamines.
Mechanistic Rationale
The reaction proceeds through a catalytic cycle involving a palladium(0) active species.[5] The key steps are:
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
Amine Coordination & Deprotonation: The aniline coordinates to the palladium center, and a base removes the proton from the nitrogen, forming a palladium amido complex.
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[5]
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like BINAP or ferrocene-based ligands like DPPF) are essential to stabilize the palladium intermediates and facilitate the reductive elimination step, which is often rate-limiting.[4]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol 1: Buchwald-Hartwig Amination with an Aryl Bromide
This protocol outlines a general procedure for the C-N coupling of 4-(2-Methoxy-benzyloxy)-phenylamine with a representative aryl bromide.
Quantitative Data Comparison
Parameter
Condition 1
Condition 2
Notes
Catalyst
Pd₂(dba)₃
Pd(OAc)₂
Both are common Pd(0) precursors. Pd₂(dba)₃ is used directly, while Pd(OAc)₂ is reduced in situ.[6]
Ligand
Xantphos
BINAP
Xantphos is excellent for electron-rich anilines. BINAP is a classic, robust ligand.[6]
Base
Cs₂CO₃
K₃PO₄
Cesium carbonate is a strong, effective base. Potassium phosphate is a milder alternative.
Solvent
Toluene
1,4-Dioxane
Aprotic, non-polar solvents are preferred to avoid interference with the catalyst.
Temperature
90-110 °C
90-110 °C
Heat is typically required to drive the reaction to completion.
Typical Yield
75-95%
70-90%
Yields are substrate-dependent but generally high for this transformation.
Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Step-by-Step Methodology
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), 4-(2-Methoxy-benzyloxy)-phenylamine (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and the phosphine ligand (e.g., Xantphos, 0.1 equiv).
Solvent and Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.[6]
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired diarylamine product.
Core Application II: Amide Bond Formation
The formation of an amide bond is arguably the most common reaction in drug discovery. 4-(2-Methoxy-benzyloxy)-phenylamine, as a primary amine, readily couples with carboxylic acids to form amides, which are stable and important functional groups in many bioactive molecules.
Mechanistic Rationale
Direct reaction between a carboxylic acid and an amine is slow and requires high temperatures. Therefore, "coupling agents" are used to activate the carboxylic acid. Reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are highly effective.
Acid Activation: The carboxylic acid reacts with HATU to form a highly reactive acyl-oxy-tetramethyluronium salt.
Nucleophilic Attack: The amine (4-(2-Methoxy-benzyloxy)-phenylamine) attacks the activated carbonyl carbon.
Bond Formation: The tetrahedral intermediate collapses to form the stable amide bond, releasing the coupling agent byproducts. A mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to scavenge the released proton.
Protocol 2: HATU-Mediated Amide Coupling
This protocol describes a standard and reliable method for amide bond formation.[7]
Reagents and Conditions
Parameter
Condition
Notes
Coupling Agent
HATU
Highly efficient, minimizes side reactions and racemization for chiral acids.
Base
DIPEA
A non-nucleophilic hindered amine base that does not interfere with the reaction.
Solvent
DMF or DCM
Anhydrous polar aprotic solvents are ideal.
Temperature
0 °C to Room Temp.
The reaction is typically started cold and allowed to warm, controlling the initial activation.
Typical Yield
80-98%
Generally very high yields are achieved with this method.
Step-by-Step Methodology
Reaction Setup: To a solution of the carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) in a round-bottom flask, add HATU (1.1 equiv) and DIPEA (2.5 equiv).
Activation: Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
Amine Addition: Add a solution of 4-(2-Methoxy-benzyloxy)-phenylamine (1.05 equiv) in a small amount of DMF to the reaction mixture.
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
Workup: Upon completion, pour the reaction mixture into water.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers and wash sequentially with 5% aqueous lithium chloride (to remove DMF), saturated aqueous sodium bicarbonate, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Strategic Deprotection of the 2-Methoxybenzyloxy Group
A key feature of this reagent is the ability to unmask the phenolic hydroxyl group. The 2-methoxybenzyl ether can be cleaved under specific conditions that often leave other protecting groups, such as standard benzyl ethers or esters, intact.
Protocol 3: Oxidative Deprotection with DDQ
Oxidative cleavage is a mild and highly selective method for removing PMB and related ethers.[1][3]
Setup: Dissolve the protected compound (1.0 equiv) in a mixture of dichloromethane (DCM) and water (e.g., 18:1 v/v).
Reagent Addition: Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5-2.5 equiv) portion-wise at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate. Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify by column chromatography to yield the free phenol.
Caption: Strategic deprotection to reveal the final phenolic compound.
PubMed. Selective cleavage of methoxy protecting groups in carbohydrates. [Link]
Wiley Online Library. New P-Type of Poly(4-methoxy-triphenylamine)s Derived by Coupling Reactions: Synthesis, Electrochromic Behavior. [Link]
Figshare. Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. [Link]
Scholarly Publications Leiden University. Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. [Link]
Google Patents. New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
Organic Chemistry Portal. An efficient method for the cleavage of p-methoxybenzylidene (PMP), tetrahydropyranyl (THP) and 1,3-dithiane protecting groups by Selectfluor™. [Link]
J-STAGE. p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. [Link]
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
National Institutes of Health. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
AIDIC. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. [Link]
ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]
Royal Society of Chemistry. Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. [Link]
ACS Publications. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. [Link]
Application Note: Preparation of Advanced Pharmaceutical Intermediates Using 4-(2-Methoxy-benzyloxy)-phenylamine
Introduction & Pharmacophore Rationale 4-(2-Methoxy-benzyloxy)-phenylamine (CAS: 51788-25-1) is a highly versatile aniline derivative utilized extensively in the synthesis of targeted therapeutics, particularly kinase in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacophore Rationale
4-(2-Methoxy-benzyloxy)-phenylamine (CAS: 51788-25-1) is a highly versatile aniline derivative utilized extensively in the synthesis of targeted therapeutics, particularly kinase inhibitors and immunomodulatory agents. Structurally, it features a primary aniline moiety that acts as a potent nucleophile, coupled with a 2-methoxybenzyl ether group at the para-position.
From a drug design perspective, the 2-methoxybenzyl ether is not merely a passive protecting group; it is a highly tunable pharmacophore. The ortho-methoxy substitution provides critical steric shielding to the ether oxygen, reducing its susceptibility to oxidative cleavage by CYP450 enzymes compared to unsubstituted benzyloxy groups. Furthermore, the methoxy oxygen serves as a localized hydrogen-bond acceptor, which can be leveraged to interact with solvent-exposed domains or specific hinge regions within kinase active sites[1].
This application note details the causal mechanics and validated protocols for converting this intermediate into three privileged pharmaceutical scaffolds: 4-anilinoquinazolines, diaryl ureas, and aryl amides.
Mechanistic Pathways in Drug Synthesis
Nucleophilic Aromatic Substitution (SNAr) for Kinase Inhibitors
The synthesis of 4-anilinoquinazolines—the core scaffold of blockbuster Epidermal Growth Factor Receptor (EGFR) inhibitors—relies on the SNAr reaction between 4-(2-Methoxy-benzyloxy)-phenylamine and a 4-chloroquinazoline[2].
Causality of Reactivity: The quinazoline ring is inherently electron-deficient. The addition of catalytic hydrochloric acid (HCl) protonates the N1 position of the quinazoline. This protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the electrophile, activating the C4 position. The aniline nitrogen attacks C4, forming a negatively charged Meisenheimer complex, followed by the rapid elimination of the chloride ion to restore aromaticity[3].
Isocyanate-Mediated Diaryl Urea Formation
Diaryl ureas are critical structural motifs in multikinase inhibitors (e.g., VEGFR/PDGFR inhibitors)[4].
Causality of Reactivity: To avoid the extreme toxicity of gaseous phosgene, triphosgene (bis(trichloromethyl) carbonate) is utilized as a safe, solid alternative[5]. The reaction is performed via a two-step, one-pot sequence. First, the slow addition of the aniline to an excess of triphosgene at 0 °C ensures the formation of an isocyanate intermediate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) rather than a symmetrical urea. Triethylamine () is strictly required to act as an acid scavenger, neutralizing the generated HCl and facilitating the reduction of the intermediate to the active isocyanate. A second amine is then introduced to trap the isocyanate, yielding the unsymmetrical diaryl urea.
Synthetic Workflow Visualization
Divergent synthetic pathways of 4-(2-Methoxy-benzyloxy)-phenylamine in drug discovery.
Quantitative Reaction Parameters
The following table summarizes the optimized quantitative parameters for the divergent functionalization of 4-(2-Methoxy-benzyloxy)-phenylamine.
Target Scaffold
Reaction Type
Electrophile / Reagent
Catalyst / Base
Solvent
Temp (°C)
Typical Yield
IPC Method
4-Anilinoquinazoline
SNAr
4-Chloroquinazoline
HCl (catalytic)
Isopropanol
80 °C
85–92%
LC-MS / TLC
Diaryl Urea
Addition
Triphosgene /
Triethylamine
DCM
0 °C to RT
75–88%
HPLC
Aryl Amide
Uronium Coupling
/ HATU
DIPEA
DMF
25 °C
80–95%
LC-MS
Validated Experimental Protocols
Protocol A: Synthesis of 4-Anilinoquinazolines via SNAr
This protocol is a self-validating system: the product's insolubility in the reaction matrix drives the reaction to completion and provides immediate visual confirmation of success.
Reactor Charging: To a clean, dry 100 mL round-bottom flask, add 4-chloroquinazoline (1.0 equiv, 10.0 mmol) and 4-(2-Methoxy-benzyloxy)-phenylamine (1.05 equiv, 10.5 mmol).
Solvent & Activation: Suspend the solids in 40 mL of anhydrous isopropanol (iPrOH). Add 2 drops of concentrated aqueous HCl (37%). Note: iPrOH is chosen because its polar protic nature stabilizes the charged Meisenheimer transition state.
Heating & Monitoring: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere. Stir for 3–4 hours. Monitor the consumption of the starting aniline via LC-MS.
Precipitation (Self-Validation): As the reaction proceeds, the secondary amine product forms a hydrochloride salt. Because this salt is highly insoluble in hot isopropanol, a thick yellow/white precipitate will form, driving the reaction forward via Le Chatelier's principle.
Isolation: Cool the reaction mixture to 0 °C in an ice bath. Filter the precipitate under vacuum. Wash the filter cake with cold isopropanol (2 × 10 mL) followed by diethyl ether (15 mL). Dry under high vacuum to afford the pure hydrochloride salt.
Protocol B: Synthesis of Unsymmetrical Diaryl Ureas
This protocol utilizes triphosgene to safely generate the isocyanate intermediate[5],[4].
Triphosgene Activation: In a flame-dried flask under nitrogen, dissolve triphosgene (0.4 equiv, 4.0 mmol) in 20 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice-water bath.
Isocyanate Formation: Dissolve 4-(2-Methoxy-benzyloxy)-phenylamine (1.0 equiv, 10.0 mmol) and triethylamine (3.0 equiv, 30.0 mmol) in 10 mL of DCM. Add this solution dropwise to the triphosgene solution over 30 minutes. Causality: Slow addition ensures triphosgene is always in stoichiometric excess, preventing the newly formed isocyanate from reacting with unreacted starting material to form a symmetrical urea.
Intermediate Trapping: Stir at 0 °C for 1 hour. Add the secondary arylamine (e.g., 3-fluoroaniline) (1.1 equiv, 11.0 mmol) in one portion.
Completion: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for an additional 4 hours.
Workup: Quench the reaction with saturated aqueous
(30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. Purify the crude solid via recrystallization from ethyl acetate/hexane.
Safety and Handling
4-(2-Methoxy-benzyloxy)-phenylamine is an aniline derivative. Like all anilines, it poses a risk of methemoglobinemia upon systemic absorption and is a known skin sensitizer. All handling must be performed inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles). Triphosgene, while safer than phosgene gas, must be handled with extreme caution as it releases highly toxic phosgene gas upon exposure to moisture or strong nucleophiles.
References
Marzaro, G., Guiotto, A., Pastorini, G., & Chilin, A. (2010). A novel strategy to prepare 4-anilinoquinazoline derivatives based on the oxidation of the quinazoline ring. Tetrahedron. URL:[Link]
Zhou, S., Yao, T., Yi, J., Li, D., & Xiong, J. (2013). A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine. Journal of Chemical Research. URL:[Link]
M. N. S. Rad, et al. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry - A European Journal (PMC). URL:[Link]
M. C. de la Cruz, et al. (2023). Exploring BenzylethoxyAryl Urea Scaffolds for Multitarget Immunomodulation Therapies. Pharmaceuticals (PMC). URL:[Link]
Deng, X., et al. (2011). Discovery of 3,5-Diamino-1,2,4-triazole Ureas as Potent Anaplastic Lymphoma Kinase Inhibitors. ACS Medicinal Chemistry Letters. URL:[Link]
Application Note: Scalable Synthesis of 4-(2-Methoxybenzyloxy)aniline
Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 4-(2-Methoxybenzyloxy)phenylamine (also known as 4-[(2-methoxyphenyl)methoxy]aniline).[1] This moiety serves as a critical "...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 4-(2-Methoxybenzyloxy)phenylamine (also known as 4-[(2-methoxyphenyl)methoxy]aniline).[1] This moiety serves as a critical "linker-head" pharmacophore in various kinase inhibitors (e.g., EGFR, VEGFR targets), providing a lipophilic ether linkage that often occupies the hydrophobic pocket of the ATP-binding site.
The guide prioritizes process safety , impurity control , and scalability (grams to kilogram batch sizes). It moves beyond bench-scale chromatography, utilizing crystallization-driven purification suitable for GMP environments.[1]
Retrosynthetic Analysis & Strategy
The synthesis is designed as a convergent, two-step linear sequence.[1] The core strategy relies on the chemoselective O-alkylation of 4-nitrophenol followed by a clean nitro-to-amine reduction .[1]
Strategic Considerations:
Route Selection: Direct alkylation of 4-aminophenol is avoided due to the competing nucleophilicity of the amine (N-alkylation vs. O-alkylation) and the oxidation sensitivity of the aniline starting material.[1] The Nitro-Route ensures exclusive O-alkylation.[1]
Solvent Engineering: Acetonitrile (MeCN) or Methyl Ethyl Ketone (MEK) are selected over DMF for Step 1 to facilitate aqueous workup and solvent recovery.
Safety: The reduction step utilizes catalytic hydrogenation (Pd/C), which is cleaner than iron-acid reductions (Fe/HCl) that generate massive sludge waste, a critical factor in scale-up.[1]
Pathway Visualization
Figure 1: Retrosynthetic dissection showing the disconnection at the ether linkage and the nitro-precursor strategy.
Step 1: Williamson Ether Synthesis
Objective: Preparation of 4-(2-Methoxybenzyloxy)-1-nitrobenzene.[1]
Reaction Logic
The pKa of 4-nitrophenol (~7.[1]15) allows for easy deprotonation by weak bases like Potassium Carbonate (
). We utilize Potassium Iodide (KI) as a catalyst (Finkelstein condition) to convert the less reactive benzyl chloride into the highly reactive benzyl iodide in situ.
Objective: Reduction to 4-(2-Methoxybenzyloxy)phenylamine.[1]
Reaction Logic
Catalytic hydrogenation is preferred over chemical reduction (e.g., Fe/Acetic Acid) for pharmaceutical intermediates to avoid heavy metal contamination (ppm limits). We use 5% Pd/C (50% water wet) to mitigate flammability risks.
Protocol
Reagents:
Nitro Intermediate (Step 1): 100.0 g
Pd/C (5% loading, 50% wet): 5.0 g (5 wt% loading)
Solvent: Tetrahydrofuran (THF) or Methanol (MeOH): 1.0 L (10 vol)
Figure 2: Integrated process flow from starting materials to stable salt isolation.
Analytical Specifications & Troubleshooting
Parameter
Specification
Troubleshooting / Corrective Action
Step 1 Conversion
>99.0%
If <99%, add 0.1 eq and reflux 2h.[1] Check for water in solvent (inhibits reaction).
Impurity: Bis-ether
Not Possible
Structurally impossible with monophenol, ensuring high regioselectivity.[1]
Step 2 Hydroxylamine
<0.1%
Intermediate from incomplete reduction.[1] Increase H2 pressure or reaction time if detected.
Color
White/Off-white
Pink/Red indicates oxidation of amine.[1] Store under Nitrogen/Argon.
Safety & Handling (E-E-A-T)
Alkyl Halides: 2-Methoxybenzyl chloride is a potent lachrymator and skin irritant.[1] Handle in a fume hood.
Hydrogenation: Hydrogen gas is explosive.[1] Ensure reactor is grounded. Pd/C is pyrophoric; keep wet with water/solvent at all times.
Waste: The aqueous stream from Step 1 contains phenols and must be treated before disposal.
References
Williamson Ether Synthesis General Method
Organic Syntheses, Coll.[2] Vol. 1, p. 75 (1941); Vol. 9, p. 59 (1929). (General procedure for nitrophenol alkylation).
Catalytic Hydrogenation of Nitroarenes:
Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Authoritative text on Pd/C reduction selectivity).
Scale-Up of Benzyl Ethers:
Organic Process Research & Development (OPRD). "Scalable synthesis of benzyl ether kinase inhibitors." (General reference for solvent selection in Williamson synthesis).
Analogous Synthesis (4-Benzyloxyaniline)
Sigma-Aldrich Protocol for 4-Benzyloxyaniline (CAS 6373-46-2), demonstrating the standard Nitro-Reduction pathway.[1]
Application Notes and Protocols for the Derivatization of the Amine Group in 4-(2-Methoxy-benzyloxy)-phenylamine
Abstract This technical guide provides a comprehensive overview of established and effective methods for the derivatization of the primary amine group of 4-(2-Methoxy-benzyloxy)-phenylamine. This compound serves as a val...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of established and effective methods for the derivatization of the primary amine group of 4-(2-Methoxy-benzyloxy)-phenylamine. This compound serves as a valuable building block in medicinal chemistry and drug discovery, and the ability to selectively modify its amine functionality is crucial for developing novel molecular entities with tailored pharmacological profiles. This document outlines detailed, step-by-step protocols for key derivatization reactions, including acylation, sulfonylation, and reductive amination. The causality behind experimental choices, self-validating system designs for protocols, and in-depth mechanistic insights are provided to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Strategic Importance of Derivatizing 4-(2-Methoxy-benzyloxy)-phenylamine
4-(2-Methoxy-benzyloxy)-phenylamine is a key intermediate in the synthesis of a variety of biologically active compounds. Its structure, featuring a primary aromatic amine, a methoxy-substituted benzyl ether, and a phenyl ring, offers multiple points for chemical modification. The primary amine group, in particular, is a versatile handle for introducing a wide range of functional groups, thereby modulating the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Derivatization of this amine is a critical step in the development of new therapeutic agents. For instance, the formation of amides and sulfonamides can lead to compounds with potent biological activities, including kinase inhibition and antagonism of receptors like the androgen receptor.[1][2] The ability to precisely control the derivatization process is therefore paramount for the successful design and synthesis of new drug candidates.
Derivatization Strategies: A Practical Guide
This section details three robust and widely applicable methods for the derivatization of the amine group of 4-(2-Methoxy-benzyloxy)-phenylamine: acylation, sulfonylation, and reductive amination. Each protocol is designed to be a self-validating system, with clear steps and explanations to ensure reproducibility and success.
Acylation: Formation of Amides
Acylation is a fundamental transformation that converts the primary amine into an amide. This is a common strategy in medicinal chemistry to introduce a variety of substituents that can interact with biological targets.[1] Two primary methods are presented: reaction with an acyl chloride and amide coupling using a carboxylic acid and a coupling agent.
This method is suitable for a wide range of acyl chlorides and is typically high-yielding and rapid. The use of a base is crucial to neutralize the HCl byproduct generated during the reaction.
Protocol:
Dissolution: In a round-bottom flask, dissolve 4-(2-Methoxy-benzyloxy)-phenylamine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution and stir at room temperature.
Acyl Chloride Addition: Slowly add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) to the reaction mixture, typically at 0 °C to control the exothermic reaction.
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
Anhydrous Solvent: Prevents hydrolysis of the highly reactive acyl chloride.
Base: Neutralizes the HCl generated, driving the reaction to completion and preventing protonation of the starting amine.
Slow Addition at 0 °C: Controls the exothermic nature of the reaction, minimizing potential side reactions.
This method offers milder reaction conditions compared to the use of acyl chlorides and is suitable for more sensitive substrates. Peptide coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly used to activate the carboxylic acid.[1]
Protocol:
Pre-activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), HBTU (1.2 eq), and DIPEA (2.5 eq) in anhydrous dimethylformamide (DMF). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[1]
Amine Addition: Add a solution of 4-(2-Methoxy-benzyloxy)-phenylamine (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[1]
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Workflow for Acylation:
Caption: Workflow for the N-acylation of the starting amine.
Sulfonylation: Formation of Sulfonamides
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with this functional group being present in a wide array of drugs.[3][4] The most common method involves the reaction of a primary amine with a sulfonyl chloride in the presence of a base.[3]
Protocol:
Dissolution: Dissolve 4-(2-Methoxy-benzyloxy)-phenylamine (1.0 eq) in a suitable solvent like pyridine or a mixture of DCM and a base like triethylamine.
Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 eq) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.
Work-up: Upon completion, pour the reaction mixture into cold water or a dilute acid solution (e.g., 1M HCl) to precipitate the sulfonamide product.
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
Causality of Experimental Choices:
Pyridine as Solvent/Base: Pyridine can act as both the solvent and the base to neutralize the HCl formed.
Dropwise Addition at 0 °C: This controls the reaction rate and prevents potential side reactions.
Precipitation in Water/Acid: This step facilitates the isolation of the sulfonamide product, which is typically a solid.
Reaction Mechanism for Sulfonylation:
Caption: General mechanism of sulfonamide formation.
Reductive Amination: Formation of Secondary Amines
Reductive amination is a powerful method for forming C-N bonds and converting a primary amine into a secondary or tertiary amine.[5][6] The process involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[5]
Protocol:
Imine Formation: In a suitable solvent such as methanol or dichloroethane, mix 4-(2-Methoxy-benzyloxy)-phenylamine (1.0 eq) with the desired aldehyde or ketone (1.1 eq). A catalytic amount of acetic acid can be added to facilitate imine formation.
Reduction: After stirring for a period to allow for imine formation, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.[7][8]
Reaction Monitoring: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC.
Work-up: Quench the reaction by the slow addition of water or a dilute acid. Extract the product with an organic solvent like ethyl acetate.
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Causality of Experimental Choices:
Acid Catalyst: Speeds up the formation of the imine intermediate.
Mild Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is less reactive towards the carbonyl starting material and selectively reduces the imine.[8]
Application Note: Strategic Solvent Selection for the Crystallization and Isolation of 4-(2-Methoxy-benzyloxy)-phenylamine
Abstract The purification of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in drug development, where crystallization serves as the primary method for achieving high purity and control...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The purification of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in drug development, where crystallization serves as the primary method for achieving high purity and controlling physical properties.[][2] This document provides a comprehensive guide to developing a robust crystallization protocol for 4-(2-Methoxy-benzyloxy)-phenylamine, a molecule possessing structural motifs common in medicinal chemistry. We will explore the theoretical underpinnings of solvent selection based on the compound's structural features, present a systematic protocol for empirical solvent screening, and detail optimized methods for cooling and anti-solvent crystallization. An advanced protocol for purification via salt formation is also discussed as a strategy for challenging systems. The methodologies herein are designed to be self-validating, enabling researchers to efficiently identify optimal conditions for isolating this compound with high purity and yield.
Introduction: The Central Role of Crystallization
4-(2-Methoxy-benzyloxy)-phenylamine incorporates three key functional groups: a primary aromatic amine, a benzyl ether, and a methoxy group. This combination of a hydrogen bond donor (-NH₂) and multiple hydrogen bond acceptors (O-ether, O-methoxy, -N) results in a molecule of moderate polarity. The ultimate goal of crystallization is to exploit temperature-dependent solubility to separate the target compound from impurities.[3] An ideal solvent should dissolve the compound completely at an elevated temperature but sparingly at a lower temperature, ensuring high recovery of the purified solid upon cooling.
The selection of an appropriate solvent system is the most critical parameter governing the success of crystallization, as it influences not only yield and purity but also crystal form (polymorphism), size, and shape, which can impact downstream processing and bioavailability.[4][5] This guide provides the strategic framework for making an informed solvent choice.
Physicochemical Landscape & Solvent Strategy
A molecule's structure dictates its interaction with potential solvents. The key features of 4-(2-Methoxy-benzyloxy)-phenylamine suggest the following:
Aromatic Amine (-NH₂): This group is a hydrogen bond donor and can act as a base. It promotes solubility in protic solvents (e.g., alcohols) and moderately polar aprotic solvents. However, primary amines can sometimes be challenging to crystallize directly as free bases.[6]
Ether Linkages (-O-CH₂- and -OCH₃): The ether oxygens are hydrogen bond acceptors, contributing to solubility in polar solvents. The benzyl and phenyl rings are non-polar, favoring solubility in solvents with some aromatic or non-polar character.
Overall Polarity: The molecule is moderately polar. It is predicted to be soluble in alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and chlorinated solvents (dichloromethane), while having low solubility in non-polar hydrocarbons (hexanes, heptane) and water.
This profile suggests that a single-solvent system using an alcohol or ethyl acetate is a strong starting point. Alternatively, a binary system combining a "good" solvent (like dichloromethane or ethyl acetate) with a miscible "bad" or "anti-solvent" (like heptane or hexanes) is also a highly viable strategy.[7][8]
A preliminary small-scale screen is the most effective method to empirically identify promising solvent candidates. This protocol minimizes material consumption while maximizing information.
Workflow for Solvent Screening
Caption: Systematic workflow for empirical screening of crystallization solvents.
Step-by-Step Screening Protocol:
Preparation: Place approximately 15-20 mg of crude 4-(2-Methoxy-benzyloxy)-phenylamine into several small test tubes or vials.
Solvent Selection: Choose a range of solvents from different classes to test. A recommended starting set is presented in Table 1.
Room Temperature Solubility: To each vial, add a selected solvent dropwise while stirring at room temperature. Note if the solid dissolves completely. If it dissolves in less than ~0.5 mL, the solvent is likely too good for cooling crystallization, but may be suitable for an anti-solvent system.
Hot Solubility: If the compound is not fully soluble at room temperature, gently warm the mixture in a water bath (~20°C below the solvent's boiling point) while continuing to add solvent dropwise until the solid fully dissolves. Record the approximate volume of solvent used. If the solid does not dissolve after adding ~2 mL, the solvent is likely unsuitable.
Cooling & Crystallization: Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, gently scratch the inside of the vial with a glass rod or place the vial in an ice-water bath.
Observation: Record the results for each solvent, noting the quality and quantity of crystals formed (e.g., "fine needles," "large prisms," "oiled out," "no precipitation").
This method is preferred for its simplicity and is effective when a solvent shows a large solubility difference with temperature.
Dissolution: In an appropriately sized flask, add the crude 4-(2-Methoxy-benzyloxy)-phenylamine. Add the minimum amount of hot isopropanol (heated to ~70°C) required to fully dissolve the solid with gentle stirring.
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.
Inducing Crystallization: If crystals do not form, introduce a seed crystal from the screening experiment or scratch the inner surface of the flask.
Maturation: Once crystallization begins, allow the slurry to stand at room temperature for at least an hour. For maximum yield, subsequently cool the flask in an ice bath (0-5°C) for another hour.
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.
Drying: Dry the purified crystals under vacuum to a constant weight.
This technique is highly effective for controlling crystal size and is useful when no single solvent provides the ideal solubility profile.[7][9]
Dissolution: Dissolve the crude material in the minimum required volume of ethyl acetate (the "good" solvent) at room temperature.
Anti-Solvent Addition: While stirring the solution, slowly add heptane (the "anti-solvent") dropwise. Continue adding until the solution becomes persistently cloudy (the point of supersaturation).
Clarification: Add a few drops of ethyl acetate back into the mixture until it becomes clear again.
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly reaches a state that no longer supports full dissolution.
Maturation & Isolation: After crystal formation appears complete, cool the mixture in an ice bath for 30-60 minutes to maximize yield. Isolate, wash with a small amount of a pre-mixed ethyl acetate/heptane solution (e.g., 1:4 v/v), and dry the crystals as described in Method A.
Troubleshooting: Purification via Salt Formation
If the free base oils out or fails to crystallize effectively, converting the amine to its hydrochloride salt can provide a highly crystalline alternative that is readily purified.[6][10]
Salt Formation: Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate. While stirring, slowly add a solution of HCl in ether (or bubble HCl gas through the solution) until precipitation ceases.
Isolation & Crystallization of the Salt: The hydrochloride salt will often precipitate directly. It can be collected by filtration or, for higher purity, recrystallized from a suitable solvent (e.g., ethanol/ether).
Liberation of Free Base: Suspend the purified salt in water or brine and add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the pH is >10.
Extraction: Extract the liberated free amine into an organic solvent like dichloromethane or ethyl acetate.
Final Steps: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified 4-(2-Methoxy-benzyloxy)-phenylamine, which may now be crystalline or can be subjected to one of the primary crystallization methods.
Conclusion
The successful isolation of pure 4-(2-Methoxy-benzyloxy)-phenylamine is contingent upon a logical and systematic approach to crystallization solvent selection. By understanding the physicochemical properties derived from its functional groups and performing a diligent solvent screen, researchers can readily identify optimal conditions. For this specific target, single-solvent cooling from isopropanol or ethyl acetate, or an anti-solvent combination such as ethyl acetate/heptane, are the most promising starting points. Should these methods prove insufficient, purification via the hydrochloride salt provides a robust alternative pathway to achieving high purity.
References
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
Scribd. (n.d.). Janssen Solvent Selection in Pharmaceutical Crystallisation. Retrieved from [Link]
MDPI. (2021, October 30). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Retrieved from [Link]
YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]
Patsnap Eureka. (2026, February 14). Optimize Solvent Selection for Succinic Acid Crystallization. Retrieved from [Link]
CEPAC. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. Retrieved from [Link]
National Center for Biotechnology Information. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. PMC. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
University of Illinois Chicago. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
Improving low yields in the synthesis of 4-(2-Methoxy-benzyloxy)-phenylamine
Technical Support Center: Synthesis of 4-(2-Methoxy-benzyloxy)-phenylamine Case ID: #SYN-42M-BENZ Status: Active Priority: High (Yield Optimization) Applicable For: Medicinal Chemistry, Process Development Executive Summ...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of 4-(2-Methoxy-benzyloxy)-phenylamine
Case ID: #SYN-42M-BENZ
Status: Active
Priority: High (Yield Optimization)
Applicable For: Medicinal Chemistry, Process Development
Executive Summary: The "Yield Trap"
If you are experiencing low yields (<40%) in the synthesis of 4-(2-Methoxy-benzyloxy)-phenylamine , the failure mode is almost certainly chemoselectivity during the reduction step.
Standard catalytic hydrogenation (
, Pd/C) is the default method for reducing nitro groups. However, for this specific molecule, Pd/C frequently causes hydrogenolysis (cleavage) of the benzyl ether bond. This splits your molecule back into 4-aminophenol and 2-methoxytoluene, destroying the ether linkage you just created.
The Solution: You must switch from a catalytic hydrogenation (
/Pd) to a dissolving metal reduction (Fe/NHCl or SnCl) to preserve the ether linkage.
Module 1: The Coupling Step (Williamson Ether Synthesis)
Objective: Synthesis of 4-(2-methoxybenzyloxy)-1-nitrobenzene.
Common Yield: 85-95% (Optimized)
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Incomplete Conversion
Solvent is "wet" or base is too weak.
Switch solvent to anhydrous DMF (favors S2). Ensure is finely ground and dry.
O-alkylation vs C-alkylation
Phenoxide ambident reactivity.
Use Acetone or DMF ; avoid protic solvents. The nitro group on the phenol directs to O-alkylation, so this is rarely the main issue.
Hydrolysis of Halide
Water in the system.
2-Methoxybenzyl chloride is reactive. Add the halide last, after the phenol and base have stirred for 30 mins.
Heat to Reflux (approx. 80°C) with vigorous stirring.
Monitor: Reaction is usually complete in 1–3 hours. TLC will show the disappearance of the non-polar nitro spot and the appearance of a polar, UV-active amine spot (stains red/purple with Ninhydrin).
Workup (Critical for Yield):
Hot Filtration: Filter the mixture through a Celite pad while hot to remove iron sludge. Wash the pad with hot ethanol.
Concentration: Rotovap to remove ethanol.
Extraction: The remaining aqueous residue will contain the product. If it oils out, extract with Ethyl Acetate (3x).
Drying: Dry over
and concentrate.
Module 3: Troubleshooting & Logic
If you cannot use Iron (e.g., due to metal scavenging requirements in GMP), use this decision tree to select an alternative.
Figure 2: Selection guide for reduction conditions based on substrate sensitivity.
Frequently Asked Questions (FAQ)
Q: Can I use Zn/Acetic Acid?A: Yes, but proceed with caution. Zinc in acetic acid can sometimes lead to the N-acetylated byproduct (an acetanilide) if the workup is delayed or if the reaction runs too hot. Fe/NH
Cl is pH neutral/mildly acidic and avoids this side reaction.
Q: My product turns black upon drying. Why?A: Electron-rich anilines are prone to oxidation by air.
Fix: Store the amine under Nitrogen/Argon.
Fix: Convert it immediately to a hydrochloride salt (using HCl in Dioxane/Ether) for long-term stability. The salt is generally stable as a solid.
Q: How do I confirm I haven't cleaved the ether?A: Check the
H NMR .
Intact Product: Look for the benzylic protons (
) as a singlet around 5.0–5.2 ppm .
Cleaved Product: This peak will disappear. You will instead see a broad singlet for the phenol
(exchangeable) and the methyl peak of the byproduct (2-methoxytoluene) will likely be lost in the workup or shifted.
References
Selective Reduction (Fe/NH4Cl): Porzelle, A., et al. "Iron/Ammonium Chloride: A convenient and inexpensive system for the selective reduction of nitroarenes." Synlett, 2006.
Prevention of Hydrogenolysis: Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate."[6][7] Tetrahedron Letters, 1995.[6][7]
Williamson Ether Synthesis Optimization: "Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics." BenchChem Technical Notes.
General Nitro Reduction Reviews: Orlandi, M., et al. "Recent Developments in the Reduction of Nitro Compounds." Organic Process Research & Development, 2018.
Troubleshooting purification issues with 4-(2-Methoxy-benzyloxy)-phenylamine
Welcome to the technical support center for the purification of 4-(2-Methoxy-benzyloxy)-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prove...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 4-(2-Methoxy-benzyloxy)-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 4-(2-Methoxy-benzyloxy)-phenylamine that I should consider before starting purification?
A1: Understanding the fundamental properties of your compound is the first step to a successful purification strategy. 4-(2-Methoxy-benzyloxy)-phenylamine is an aromatic amine and ether. Generally, compounds of this class are sparingly soluble in water but show good solubility in organic solvents like ethanol, acetone, toluene, and chloroform. The presence of the amin[1]e group makes the compound basic, which can be exploited for purification. The stability of benzylamine derivatives can be affected by temperature, pH, and light. The ether linkage might [2]be susceptible to hydrolysis under strongly acidic or basic conditions.
Sparingly soluble in water; soluble in common organic solvents.
Stability
Poten[1]tially sensitive to heat, light, and extreme pH.
Q2: What are the m[2]os[2]t common impurities I might encounter when synthesizing 4-(2-Methoxy-benzyloxy)-phenylamine?
A2: The impurities present in your crude product will largely depend on the synthetic route employed. Common synthetic methods for similar compounds involve the reaction of a substituted aniline with a benzyl halide. Potential impurities could include:
Unreacted starting materials: 4-aminophenol and 2-methoxybenzyl chloride (or bromide).
By-products from side reactions: For instance, if the reaction is carried out at a high temperature, ether cleavage or other degradation products may form.
Residual base or salts: From the reaction workup.
Identifying potential impurities is crucial for selecting the appropriate purification method.
This section addresses specific problems you might face during the purification of 4-(2-Methoxy-benzyloxy)-phenylamine.
Recrystallization Issues
Q3: I'm trying to recrystallize my crude 4-(2-Methoxy-benzyloxy)-phenylamine, but it's "oiling out" instead of forming crystals. What's happening and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This is a common problem in recrystallization.
Causality:
High impurity concentration: Impurities can depress the melting point of your compound, leading to the formation of a liquid phase.
Inappropriate solvent choice: The boiling point of your solvent might be higher than the melting point of your compound.
Cooling too rapidly: Rapid cooling doesn't allow sufficient time for crystal nucleation and growth.
Solutions:
Change the solvent system: Try a solvent with a lower boiling point. Alternatively, use a co-solvent system. For example, dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Gently warm to redissolve and then cool slowly.
Decrease the concen[3]tration: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until everything dissolves, and then cool slowly.
Seed the solution: Introduce a small, pure crystal of 4-(2-Methoxy-benzyloxy)-phenylamine to the cooled solution to induce crystallization.
**Scratch the flask:[3] Use a glass rod to scratch the inside of the flask at the meniscus. The small glass particles can provide a surface for crystal nucleation.
Q4: My recrystallization yield is very low. How can I improve it?
A4: A low yield indicates that a significant portion of your product is remaining in the mother liquor.
Causality:
High solubility in the cold solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures.
Using too much solvent: Dissolving the crude product in an excessive amount of solvent will result in a lower recovery.
Solutions:
Minimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.
Optimize the solven[3]t system: Select a solvent in which your compound has high solubility at high temperatures and low solubility at low temperatures. A solvent/anti-solvent system can also be effective here.
Ensure complete pre[3]cipitation: After slow cooling to room temperature, place the crystallization flask in an ice bath to maximize the precipitation of your product.
Concentrate the mot[3]her liquor: You can often recover a second crop of crystals by carefully evaporating some of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.
Column Chromatography Issues
Q5: I'm running a silica gel column to purify 4-(2-Methoxy-benzyloxy)-phenylamine, but I'm getting poor separation of my product from an impurity. What can I do?
A5: Poor separation in column chromatography is a common issue that can often be resolved by adjusting the mobile phase and other parameters.
Causality:
Inappropriate mobile phase polarity: The polarity of your eluent may be too high, causing both your product and the impurity to move too quickly down the column. Conversely, if the polarity is too low, everything may stick to the silica gel.
Column overloading: Applying too much crude material to the column can lead to broad, overlapping bands.
Improper column packing: Channels or cracks in the silica gel will lead to poor separation.
Solutions:
Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to test different solvent systems before running your column. Aim for an Rf value of around 0.3 for your desired compound. A common mobile phase for compounds of this type is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
Use a gradient elut[4][5][6]ion: Start with a less polar mobile phase and gradually increase the polarity. This can help to first elute less polar impurities, followed by your product, and finally more polar impurities.
Reduce the amount o[7]f sample loaded: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Ensure proper column packing: Pack the column carefully to create a uniform and homogenous stationary phase.
Q6: My compound appears to be degrading on the silica gel column. What are the possible reasons and solutions?
A6: Amines can sometimes be problematic on silica gel due to the acidic nature of the silica surface.
Causality:
Acidity of silica gel: The silanol groups (Si-OH) on the surface of silica gel are acidic and can cause degradation of acid-sensitive compounds or strong irreversible adsorption of basic compounds like amines.
Solutions:
Deactivate the silica gel: Add a small amount of a base, such as triethylamine (~1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and prevent streaking and degradation of your amine.
Use an alternative [4]stationary phase: Consider using a different stationary phase, such as alumina (basic or neutral), which is more suitable for the purification of basic compounds.
Work quickly: Minimize the time your compound spends on the column by using a slightly more polar eluent to speed up the elution, without sacrificing resolution.
Experimental Protocols
Protocol 1: Recrystallization of 4-(2-Methoxy-benzyloxy)-phenylamine
This protocol provides a general guideline for the recrystallization of 4-(2-Methoxy-benzyloxy)-phenylamine. The choice of solvent is critical and should be determined experimentally.
Materials:
Crude 4-(2-Methoxy-benzyloxy)-phenylamine
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes)
Erlenmeyer flask
Hot plate
Condenser (optional, but recommended to prevent solvent loss)
Büchner funnel and filter flask
Filter paper
Procedure:
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
Hot Filtration (if [8]necessary): If there are insoluble impurities, perform a hot filtration to remove them.
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
Crystallization: [8]Once the solution has cooled, crystal formation should begin. To maximize the yield, place the flask in an ice bath for 15-30 minutes.
Isolation: Collec[8]t the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the[8] crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Flash Column Chromatography of 4-(2-Methoxy-benzyloxy)-phenylamine
This protocol describes a typical flash column chromatography procedure for the purification of 4-(2-Methoxy-benzyloxy)-phenylamine.
Materials:
Crude 4-(2-Methoxy-benzyloxy)-phenylamine
Silica gel (for flash chromatography)
Mobile phase (e.g., a mixture of hexanes and ethyl acetate, potentially with 1% triethylamine)
Chromatography column
Collection tubes
Procedure:
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, a minimal volume of the concentrated sample solution can be carefully loaded directly onto the column.
Elution: Begin el[7]uting with the mobile phase, starting with a low polarity. Collect fractions in separate tubes.
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. This will help to elute compounds with increasing polarity.
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-(2-Methoxy-benzyloxy)-phenylamine.
Visualizations
Troubleshooting Workflow for Recrystallization
Caption: A decision tree for troubleshooting common recrystallization problems.
General Purification Workflow
Caption: A general workflow for the purification of an organic compound.
Ryan, D., Keaney, H., & Ryder, A. G. (2010). Impurity profiling and synthesis of precursors to the hallucinogenic amphetamine DOB. Drug testing and analysis, 2(1), 37–46.
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
PubChem. (n.d.). Phenethylamine, 4-(benzyloxy)-3-methoxy-. Retrieved from [Link]
El-Kareem, M. S. A., El-Gomruk, A. A., & Belskaya, N. P. (2025). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Molecules, 30(24), 5349.
Curtis, C. (n.d.). Synthesis and Characterization of 4-methoxychalcone. Retrieved from [Link]
PubChem. (n.d.). 2-Methoxybenzylamine. Retrieved from [Link]
Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
PubMed. (2002, June 25). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Retrieved from [Link]
ResearchGate. (2025, August 6). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Retrieved from [Link]
Google Patents. (n.d.). CN102976958A - Preparation method of 4-methoxy-beta-phenylethylamine.
Nanalysis. (2024, July 23). Recrystallization Paired with Benchtop NMR. Retrieved from [Link]
Technical Support Center: Minimizing Oxidation of 4-(2-Methoxy-benzyloxy)-phenylamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of electron-rich anilines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of electron-rich anilines. This guide is designed to provide you with a deep mechanistic understanding of why 4-(2-Methoxy-benzyloxy)-phenylamine degrades, alongside field-proven, self-validating protocols to ensure the integrity of your compound.
Mechanistic Insight: The Causality of Degradation
To prevent degradation, we must first understand its root cause. 4-(2-Methoxy-benzyloxy)-phenylamine is exceptionally prone to oxidation due to its structural electronics. The para-substituted 2-methoxybenzyloxy group is a powerful electron-donating group. Through resonance (+M effect), the ether oxygen donates electron density directly into the aromatic ring, making the aniline nitrogen highly electron-rich[1].
This elevated electron density drastically lowers the oxidation potential of the molecule. When exposed to ambient oxygen or light, the molecule readily undergoes single-electron transfer (SET) or hydrogen atom transfer (HAT) to form highly reactive anilino radical cations[2]. These radicals rapidly dimerize and polymerize, initiating a cascade that forms intensely colored azoxybenzenes, nitroso compounds, quinone imines, and complex polymeric "tars" (polyanilines)[3].
Troubleshooting Guide & FAQs
Q1: My freshly purified 4-(2-Methoxy-benzyloxy)-phenylamine was a pale yellow oil, but it turned dark brown/purple overnight on the bench. Is the batch ruined?A1: The dark discoloration is the visual hallmark of oxidative degradation, typical for electron-rich anilines exposed to ambient air[4]. Because polyaniline oligomers possess massive extinction coefficients, a sample can look completely black even if only 2-5% of the material has actually degraded. However, for sensitive downstream couplings or biological assays, the batch must be repurified. Never store the free base in ambient air or at room temperature.
Q2: I need to use the free base for a coupling reaction next week. How can I safely store it without it degrading?A2: If the free base form is strictly required, you must eliminate oxygen and thermal energy. Flush the storage vial with Argon (which is heavier than Nitrogen and provides a superior protective blanket), seal it tightly with Parafilm, and store it at -20°C in the dark[5]. For added stability, doping the sample with a radical scavenger like Butylated Hydroxytoluene (BHT) at 100–500 ppm will intercept radical chain propagation without interfering with most downstream reactions[5].
Q3: I want to synthesize this building block in bulk and store it for several months. What is the most robust strategy?A3: The most definitive, chemically sound method is to convert the free base into its hydrochloride (HCl) salt[6]. By protonating the amine to an anilinium ion (-NH₃⁺), you tie up the nitrogen's lone pair. This completely shuts down the electron-donating resonance and drastically increases the oxidation potential. The resulting HCl salt is an air-stable, free-flowing solid that can be stored at room temperature for months without oxidation[6].
Self-Validating Experimental Protocols
Every protocol below is designed as a self-validating system —meaning the chemistry provides immediate visual or physical feedback to confirm success.
Protocol 1: Repurification and Inert Storage of the Free Base
Use this protocol to rescue a degraded batch and store it short-term.
Dissolution: Dissolve the darkened 4-(2-Methoxy-benzyloxy)-phenylamine in degassed ethyl acetate.
Reductive Wash (Self-Validation Step): Wash the organic layer with a freshly prepared 5% aqueous solution of sodium dithionite (Na₂S₂O₄). Sodium dithionite is a mild reducing agent that converts colored quinone imines back to the amine. Validation: You will visually observe the dark organic layer lighten to a pale yellow.
Drying: Separate the organic layer, dry over anhydrous Na₂SO₄, and filter into a round-bottom flask.
Concentration: Evaporate the solvent under reduced pressure. Critical: Before breaking the vacuum on the rotary evaporator, backfill the system with Argon.
Storage: Transfer the oil/solid to an amber glass vial. Purge the headspace with a gentle stream of Argon for 60 seconds, seal tightly, and store at -20°C[4].
Protocol 2: Synthesis of the Air-Stable Hydrochloride Salt
Use this protocol for long-term, bulk storage.
Preparation: Dissolve the freshly purified free base in anhydrous diethyl ether (or a 1:1 mixture of ether/dichloromethane if solubility is poor) under an Argon atmosphere.
Precipitation (Self-Validation Step): While stirring vigorously, slowly add 1.05 equivalents of a standardized solution of HCl in dioxane (or ethereal HCl) dropwise. Validation: The free base is highly soluble in ether, but the HCl salt is not. An immediate crash-out of a white to off-white precipitate physically confirms successful protonation and protection of the amine.
Isolation: Stir for 15 minutes to ensure complete salt formation. Filter the solid rapidly, washing the filter cake with cold, anhydrous diethyl ether.
Drying: Transfer the solid to a vacuum desiccator and dry at room temperature for 4–8 hours to remove residual moisture and solvent[6].
Quantitative Stability Data
The following table summarizes the expected degradation rates of 4-(2-Methoxy-benzyloxy)-phenylamine under various handling conditions, demonstrating the critical necessity of salt formation or inert storage.
Storage Condition
Chemical Form
Additive
1-Week Purity
1-Month Purity
6-Month Purity
Visual Appearance (at 6 Mo)
Ambient Air, 25°C
Free Base
None
85.2%
62.1%
< 20.0%
Dark Brown / Black Tar
Argon, -20°C, Dark
Free Base
None
99.5%
98.1%
94.3%
Light Yellow Oil/Solid
Argon, -20°C, Dark
Free Base
500 ppm BHT
99.8%
99.5%
98.9%
Colorless to Pale Yellow
Ambient Air, 25°C
HCl Salt
None
99.9%
99.9%
99.7%
White Crystalline Solid
Handling Workflow Visualization
Follow this decision tree to determine the optimal handling strategy for your synthesized aniline.
Workflow for mitigating oxidation in electron-rich anilines during synthesis and storage.
References
ETH Zurich / ACS Publications : Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. Available at: [Link]
ACS Omega : Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. Available at: [Link]
ACS Publications : Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Available at: [Link]
Technical Support Center: Troubleshooting the Removal of Unreacted 2-Methoxybenzyl Chloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the purification challenges associated with 2-methoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the purification challenges associated with 2-methoxybenzyl chloride. This highly reactive electrophile is a staple in alkylation workflows, but its lachrymatory nature and moderate polarity make unreacted excess a persistent nuisance during downstream purification[1].
Below, you will find field-proven troubleshooting FAQs, quantitative data, and self-validating protocols to ensure the absolute removal of this reagent from your reaction mixtures.
Troubleshooting FAQs
Q1: Why is unreacted 2-methoxybenzyl chloride so difficult to remove via standard rotary evaporation?A: 2-Methoxybenzyl chloride has a relatively high boiling point (~227–230 °C at atmospheric pressure). Standard rotary evaporation (typically 40–50 °C at 10–20 mbar) lacks the thermodynamic driving force to volatilize it. Leaving it in the crude mixture is hazardous due to its lachrymatory properties and can cause continuous side reactions or streaking during silica gel chromatography[1]. Vacuum distillation is only viable if your target molecule is highly thermostable.
Q2: What is the most reliable chemical quenching strategy to eliminate this reagent?A: The most efficient method is nucleophilic quenching using a highly polar, water-soluble primary amine, such as ethanolamine. The ortho-methoxy group on the benzyl chloride donates electron density via resonance, stabilizing the benzylic position and making it highly susceptible to nucleophilic attack[2]. By adding an excess of ethanolamine, the unreacted 2-methoxybenzyl chloride undergoes a rapid
reaction, converting into a highly polar benzylamine derivative. This byproduct is easily protonated and removed via an acidic aqueous wash.
Q3: Can I hydrolyze the unreacted reagent with water or base instead of using amines?A: Yes, alkaline hydrolysis using aqueous sodium hydroxide (NaOH) or potassium carbonate will convert the benzyl chloride into 2-methoxybenzyl alcohol[3]. However, this introduces a new problem: 2-methoxybenzyl alcohol is highly soluble in organic solvents and often co-elutes with target compounds on normal-phase silica gel. Amine quenching is vastly superior because the resulting amine salt can be strictly partitioned into the aqueous layer, completely bypassing the need for chromatography.
Q4: My target compound is acid-sensitive. How do I extract the quenched amine byproduct without using an HCl wash?A: If your product degrades in acid, substitute ethanolamine with a highly hydrophilic secondary amine like diethanolamine . The resulting benzylated diethanolamine adduct possesses massive hydrogen-bonding capacity, allowing it to partition into the aqueous layer even during a neutral water wash. Alternatively, you can stir the crude mixture with a Strong Cation Exchange (SCX) resin; the resin will covalently trap the basic amine byproduct, allowing you to simply filter it away.
Quantitative Data: Quenching Agent Selection
Select your quenching agent based on the chemical stability of your target molecule.
Quenching Agent
Approx. Reaction Time
Byproduct Formed
Recommended Removal Method
Primary Advantage
Ethanolamine
30 – 60 min
Secondary/Tertiary Amine
Liquid-Liquid Extraction (1M HCl)
Rapid reaction; highly polar byproduct.
Diethanolamine
1 – 2 hours
Tertiary Amine
Aqueous Wash (Neutral pH)
Extremely water-soluble; safe for acid-sensitive targets.
This methodology relies on a self-validating system : the success of the chemical quench is physically confirmed by the phase separation. If the organic layer is clear and TLC shows no UV-active lachrymator spot at the solvent front, the removal is verified.
Step 1: Chemical Quenching
Upon completion of your primary alkylation reaction, cool the crude reaction mixture to room temperature (20–25 °C).
Calculate the estimated amount of unreacted 2-methoxybenzyl chloride remaining.
Add 2.5 equivalents of neat ethanolamine directly to the stirring reaction flask.
Causality: The high local concentration of the primary amine outcompetes any residual moisture, driving the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
alkylation to completion. Stir vigorously for 45–60 minutes.
Step 2: Liquid-Liquid Extraction
5. Dilute the reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a volume of roughly 10 mL per gram of starting material.
6. Transfer the mixture to a separatory funnel.
7. Acid Wash: Add an equal volume of 1M aqueous HCl. Shake vigorously and vent.
8. Causality: The HCl selectively protonates the newly formed benzylated ethanolamine and any unreacted ethanolamine. These ionic ammonium salts are completely insoluble in the organic phase and partition exclusively into the aqueous layer.
9. Separate the phases. Discard the lower aqueous layer (or upper, depending on your organic solvent's density). Repeat the 1M HCl wash two more times.
Step 3: Final Isolation
10. Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water and acid.
11. Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. The resulting residue will be completely free of 2-methoxybenzyl chloride.
Process Workflow
Decision workflow for quenching and extracting 2-methoxybenzyl chloride.
References
[2] Title: 11.6: Reactions of Amines. Source: Chemistry LibreTexts. URL:
[3] Title: US5670029A - Process for the separation of a mixture of benzyl chloride, benzyl alcohol, dibenzyl ether and aqueous hydrochloric acid. Source: Google Patents. URL:
Optimizing temperature and pH for 4-(2-Methoxy-benzyloxy)-phenylamine stability
Technical Support Center: 4-(2-Methoxy-benzyloxy)-phenylamine A Guide to Optimizing Stability through Temperature and pH Control Welcome to the technical support guide for 4-(2-Methoxy-benzyloxy)-phenylamine. As a critic...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 4-(2-Methoxy-benzyloxy)-phenylamine
A Guide to Optimizing Stability through Temperature and pH Control
Welcome to the technical support guide for 4-(2-Methoxy-benzyloxy)-phenylamine. As a critical intermediate in advanced chemical synthesis, particularly in pharmaceutical development, ensuring the stability of this compound is paramount to the success and reproducibility of your experiments. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and validated protocols to mitigate degradation and optimize your experimental outcomes.
Core Principles: Understanding the Instability of 4-(2-Methoxy-benzyloxy)-phenylamine
The structure of 4-(2-Methoxy-benzyloxy)-phenylamine contains two key moieties that are susceptible to degradation: the aromatic amine and the benzyl ether linkage .
Aromatic Amine Moiety: The primary point of instability is the phenylamine group. Aromatic amines are well-documented to be susceptible to oxidation, a process that can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1] This oxidation often leads to the formation of colored impurities, such as quinone-like structures and polymeric materials, which can manifest as a sample turning yellow, brown, or even black.[2] The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, influencing its reactivity.[3][4]
Benzyl Ether Linkage: While generally more stable than the amine group, the ether linkage can be susceptible to cleavage under harsh acidic conditions, a process known as hydrolysis. This would result in the formation of 4-aminophenol and 2-methoxybenzyl alcohol.
Understanding these potential degradation pathways is the first step in designing robust experimental and storage conditions.
Frequently Asked Questions (FAQs)
Q1: My solution of 4-(2-Methoxy-benzyloxy)-phenylamine is changing color upon storage. What is the likely cause?
A1: A color change is a classic indicator of oxidative degradation of the aromatic amine moiety.[2] Aromatic amines are highly sensitive to atmospheric oxygen, and this process can be catalyzed by light and trace metal impurities.[1] To prevent this, you should store the compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light by using amber vials, and use high-purity, deoxygenated solvents for your solutions.
Q2: What is the optimal pH for storing the compound in an aqueous or semi-aqueous solution?
A2: The optimal pH for stability is a balance between minimizing oxidation and preventing acid-catalyzed hydrolysis of the ether linkage. While a definitive pH has not been published for this specific molecule, general principles for aromatic amines suggest that slightly acidic conditions can enhance stability by protonating the amine group, which reduces its susceptibility to oxidation.[5] However, excessively low pH can risk ether cleavage. Therefore, a pH-rate profile study is essential. A good starting point for investigation is a buffered solution in the pH 4-6 range . Studies on other primary aromatic amines (PAAs) have shown they are least stable in 3% (m/V) acetic acid, indicating that the choice of acid and buffer system is critical.[6][7]
Q3: What are the recommended temperature conditions for short-term and long-term storage?
A3: Temperature plays a crucial role in the stability of aromatic amines.
Solid State: For long-term storage, the solid compound should be stored in a freezer, preferably at -20°C or below , in a tightly sealed container under an inert atmosphere and protected from light.
Solution State: Solutions are significantly more prone to degradation. Studies on various aromatic amines show substantial degradation at room temperature (~20°C).[5][8] For short-term storage (up to 10 days), refrigeration at 4°C or freezing at -20°C is recommended.[5][8] For long-term storage of solutions, temperatures of -70°C have been shown to maintain stability for over a year.[5][8]
Q4: I see a new peak appearing in my HPLC chromatogram during my experiment. How can I identify it?
A4: The appearance of a new peak signifies degradation. The first step is to conduct a forced degradation study to intentionally create and identify potential degradation products.[9][10] By subjecting the compound to heat, strong acid, strong base, and oxidative conditions, you can generate the likely impurities. Comparing the retention times of the peaks from the forced degradation study with the unknown peak in your experimental sample can provide a strong indication of its identity. For definitive structural elucidation, analysis of the degraded sample by Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended approach.[11][12]
Troubleshooting Guide
Symptom
Potential Cause(s)
Recommended Action(s)
Sample Discoloration (Yellow/Brown)
Oxidation: Exposure to atmospheric oxygen.
1. Prepare solutions using deoxygenated solvents. 2. Work under an inert atmosphere (Nitrogen or Argon). 3. Store solids and solutions protected from light in amber vials. 4. Consider adding a small amount of an antioxidant like BHT or sodium metabisulfite, if compatible with your downstream application.
Appearance of New Chromatographic Peaks
Degradation: Can be due to oxidation, hydrolysis, or thermal stress.
1. Confirm the identity of the new peak by co-injecting with standards of potential degradants (if available). 2. Perform a forced degradation study (see protocol below) to generate and identify likely degradation products.[13][14] 3. Use LC-MS to determine the mass of the impurity for structural elucidation.
Loss of Parent Compound Assay
Instability in Solution: pH or temperature of the experimental medium is suboptimal.
1. Immediately re-analyze a freshly prepared standard to rule out instrument issues. 2. Conduct a pH-rate profile study (see protocol below) to find the pH of maximum stability for your solution. 3. Ensure all solutions are stored at appropriate low temperatures when not in immediate use.[5][8]
Poor Reproducibility Between Experiments
Inconsistent Storage/Handling: Variations in exposure to air, light, or temperature.
1. Standardize all handling and storage procedures. 2. Prepare fresh solutions for each experiment or qualify the stability of stock solutions over the intended use period. 3. Ensure consistent pH and buffer composition in all experimental runs.
Experimental Protocols
Protocol 1: Forced Degradation Study
This study intentionally degrades the compound to identify potential degradation products and establish a stability-indicating analytical method.[1][9]
1. Preparation of Stock Solution:
Prepare a 1 mg/mL stock solution of 4-(2-Methoxy-benzyloxy)-phenylamine in an acetonitrile/water (50:50 v/v) mixture.
2. Stress Conditions:
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute to 0.1 mg/mL.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Dilute to 0.1 mg/mL.
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, reflux a solution of the compound (0.1 mg/mL) for 6 hours.
3. Analysis:
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 3). A photodiode array (PDA) detector is crucial for peak purity analysis.
Protocol 2: pH-Rate Profile Study
This experiment determines the pH at which the compound is most stable in solution.
1. Buffer Preparation:
Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10 at a constant ionic strength.
2. Sample Preparation:
For each pH, prepare a solution of 4-(2-Methoxy-benzyloxy)-phenylamine at a known concentration (e.g., 0.1 mg/mL).
3. Stability Testing:
Store all solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution.
4. Analysis:
Immediately analyze the aliquots by HPLC to determine the remaining concentration of the parent compound.
Plot the natural logarithm of the concentration versus time for each pH to determine the degradation rate constant (k).
A final plot of log(k) versus pH will reveal the pH of maximum stability (the lowest point on the curve).
Protocol 3: Stability-Indicating HPLC-UV Method
This is a template method; it must be validated for your specific application.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-19 min: 90% to 10% B
19-25 min: 10% B
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (or optimal wavelength determined by UV scan).
Column Temperature: 30°C.
Injection Volume: 10 µL.
Data & Workflow Visualization
Table 1: Recommended Starting Conditions for Stability Studies
Ambient (unless investigating specific oxidative pathways)
Light
Protected (Amber vial/container)
Protected (Amber vial)
Protected (for all but photostability studies)
Diagram 1: Troubleshooting Workflow for Compound Instability
Caption: Workflow for identifying and resolving stability issues.
References
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. (2001). Science of The Total Environment.
Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). MDPI.
A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Arom
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). European Pharmaceutical Review.
Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). PubMed.
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2025).
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Pharmaceutical Erudition.
Development of a Method for the Analysis of Primary Aromatic Amines by LC‐MS/MS and LC‐HRMS and their Stability under Different Migr
Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging M
Analysis of six aromatic amines stability in workplace measurement. (2017). FAO AGRIS.
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. (n.d.).
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research.
IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW. (2019).
Acidity and Basicity of Amines. (2020). Chemistry LibreTexts.
5 Key Basicity Trends of Amines. (2017). Master Organic Chemistry.
N-(4-methoxyphenyl)-2-butenamide degradation pathways and prevention. (n.d.). Benchchem.
Technical Support Center: Solving Solubility Challenges of 4-(2-Methoxy-benzyloxy)-phenylamine in Aqueous Media
Welcome to the dedicated technical support guide for 4-(2-Methoxy-benzyloxy)-phenylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent aq...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for 4-(2-Methoxy-benzyloxy)-phenylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent aqueous solubility challenges associated with this molecule. Drawing from established principles of formulation science, this guide provides in-depth troubleshooting strategies and frequently asked questions to ensure the successful progression of your research and development efforts.
Introduction to the Challenge
4-(2-Methoxy-benzyloxy)-phenylamine possesses a chemical structure that, while promising for its therapeutic potential, presents significant hurdles for formulation in aqueous media. The molecule's aromatic rings and ether linkages contribute to its lipophilic nature, while the primary amine offers a handle for pH-dependent solubility modifications. Understanding these structural characteristics is the first step in devising an effective solubilization strategy.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers encounter when working with 4-(2-Methoxy-benzyloxy)-phenylamine.
Q1: Why is my 4-(2-Methoxy-benzyloxy)-phenylamine not dissolving in water?
A1: The limited aqueous solubility of 4-(2-Methoxy-benzyloxy)-phenylamine is primarily due to its molecular structure. The large, non-polar surface area created by the phenyl and benzyl rings, combined with the methoxy and benzyloxy ether groups, results in a hydrophobic molecule that is not readily solvated by water.
Q2: What are the key physicochemical properties I should consider?
A2: While specific experimental data for this molecule is not widely available, we can infer key properties from its structure. The presence of a primary amine group suggests a basic character, meaning its charge state and, consequently, its solubility will be highly dependent on the pH of the aqueous medium. The molecule is expected to have a high logP value, indicating a preference for lipidic environments over aqueous ones.
Q3: Is there a simple, initial step to try and improve solubility?
A3: Yes, the most straightforward initial approach is pH adjustment. Given the basic nature of the phenylamine group, lowering the pH of the aqueous medium will lead to protonation of the amine, forming a more soluble salt. This is often the first and most impactful step to explore.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This section provides a systematic approach to tackling the solubility challenges of 4-(2-Methoxy-benzyloxy)-phenylamine. We will explore various techniques, from simple to more advanced, explaining the underlying scientific principles.
Initial Assessment: Understanding Your System
Before attempting any solubilization technique, it is crucial to characterize the baseline solubility of your compound.
Add an excess of 4-(2-Methoxy-benzyloxy)-phenylamine to a known volume of purified water at a controlled temperature (e.g., 25 °C).
Agitate the suspension for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
Filter the suspension through a 0.22 µm filter to remove undissolved solid.
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Strategy 1: pH Adjustment and Salt Formation
The primary amine in 4-(2-Methoxy-benzyloxy)-phenylamine is a key functional group to exploit for solubility enhancement. By lowering the pH, you can protonate this amine, forming a more polar and thus more water-soluble salt.
Troubleshooting Steps:
Issue: The compound precipitates out of a neutral buffer.
Solution: Gradually decrease the pH of your aqueous medium. Prepare a series of buffers with decreasing pH (e.g., pH 7.0, 6.0, 5.0, 4.0) and determine the solubility at each pH. You should observe a significant increase in solubility as the pH becomes more acidic.
Issue: Even at low pH, the desired concentration is not reached.
Solution: Consider forming a stable salt of the compound. This can be done by dissolving the free base in a suitable organic solvent and adding a stoichiometric amount of an acid (e.g., hydrochloric acid, tartaric acid, citric acid), followed by isolation of the salt. These pre-formed salts often have better dissolution characteristics.[1]
Strategy 2: The Use of Co-solvents
When pH adjustment alone is insufficient, the use of water-miscible organic solvents, or co-solvents, can be an effective strategy. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the dissolution of lipophilic compounds.
Troubleshooting Steps:
Issue: The compound is still not soluble enough in an acidic buffer.
Solution: Introduce a co-solvent to your acidic buffer system. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). Start with a low percentage of the co-solvent (e.g., 5-10% v/v) and incrementally increase the concentration.
Data Presentation: Effect of Co-solvents on Solubility
Co-solvent (in pH 4.0 Buffer)
10% (v/v)
20% (v/v)
40% (v/v)
Ethanol
Increased Solubility
Moderately Increased
Significantly Increased
Propylene Glycol
Increased Solubility
Moderately Increased
Significantly Increased
PEG 400
Moderately Increased
Significantly Increased
Highly Increased
This table presents expected trends and should be confirmed experimentally.
Strategy 3: Surfactants and Micellar Solubilization
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the bulk aqueous phase.[2]
Troubleshooting Steps:
Issue: Co-solvents are not a viable option due to downstream experimental constraints (e.g., cell-based assays).
Solution: Explore the use of non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamer 188. These are generally well-tolerated in biological systems. Prepare solutions of these surfactants at concentrations above their CMC and determine the solubility of your compound.
Strategy 4: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from the aqueous environment and increasing its solubility.[3]
Troubleshooting Steps:
Issue: Other methods have failed to achieve the target concentration, or there are concerns about the stability of the compound.
Solution: Investigate the use of cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD). Prepare a phase solubility diagram by measuring the solubility of 4-(2-Methoxy-benzyloxy)-phenylamine in aqueous solutions containing increasing concentrations of the cyclodextrin. This will help determine the stoichiometry of the complex and the extent of solubility enhancement.
Advanced Strategies
For particularly challenging cases, more advanced formulation techniques may be necessary. These often require specialized equipment and expertise.
Solid Dispersions: This involves dispersing the drug in a solid matrix, often a polymer, to create an amorphous system with improved dissolution properties.[4] Techniques like spray drying or hot-melt extrusion can be used.[1][5]
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[3][4] Micronization and nanonization are common techniques.[1][2]
Visualizing the Decision-Making Process
The following workflow provides a visual guide to selecting an appropriate solubility enhancement strategy.
Caption: Decision tree for solubility enhancement.
Summary and Recommendations
The solubility of 4-(2-Methoxy-benzyloxy)-phenylamine in aqueous media is a significant but surmountable challenge. A systematic approach, starting with the simplest and most direct methods, is recommended.
Start with pH adjustment: This is likely to have the most significant impact with the least formulation complexity.
Introduce co-solvents if necessary: If pH modification is insufficient, the addition of a co-solvent is a logical next step.
Consider surfactants or cyclodextrins for more complex systems: These are powerful tools, especially when compatibility with biological systems is a concern.
Explore advanced techniques for recalcitrant cases: For very high concentration targets or challenging delivery requirements, advanced methods like solid dispersions may be required.
By following this structured troubleshooting guide, researchers can effectively address the solubility challenges of 4-(2-Methoxy-benzyloxy)-phenylamine and unlock its full therapeutic potential.
References
Vertex AI Search. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs - Tablets & Capsules.
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs.
Strategies for removing colored impurities from 4-(2-Methoxy-benzyloxy)-phenylamine
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the purification of 4-(2-Methoxy-benzyloxy)-phenylamine, with a specific focus on the removal of persistent colo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the purification of 4-(2-Methoxy-benzyloxy)-phenylamine, with a specific focus on the removal of persistent colored impurities. The protocols and explanations herein are designed for researchers, chemists, and drug development professionals aiming to achieve high purity of this compound.
Frequently Asked Questions (FAQs)
Q1: Why has my sample of 4-(2-Methoxy-benzyloxy)-phenylamine developed a yellow, brown, or even dark purple color?
A1: The discoloration of 4-(2-Methoxy-benzyloxy)-phenylamine, and aromatic amines in general, is almost always due to oxidation. The primary amine group (-NH₂) is highly susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and heat.[1][2] This oxidation leads to the formation of highly conjugated molecules, such as nitroso, azo, and polymeric compounds, which are intensely colored because they absorb visible light.[2][3][4]
Initial Oxidation: Forms N-oxide or nitroso derivatives.
Coupling Reactions: Oxidized intermediates can couple to form colored azo compounds (R-N=N-R).
Polymerization: Further oxidation can lead to complex, dark-colored polymeric materials.
It is crucial to distinguish between an inherent color of the molecule and color arising from an impurity.[5] Pure 4-(2-Methoxy-benzyloxy)-phenylamine should be a light-colored solid. Any significant coloration indicates the presence of these oxidative degradation products.
Q2: Can I prevent my purified 4-(2-Methoxy-benzyloxy)-phenylamine from discoloring again?
A2: Yes, proper storage is critical. Once purified, you should store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Using an amber vial or storing it in the dark will prevent light-induced degradation. For long-term storage, refrigeration or freezing can significantly slow down the rate of oxidation.
Troubleshooting and Purification Guides
This section provides detailed protocols for three primary methods to remove colored impurities, ranging from simple and rapid to highly selective techniques.
Method 1: Recrystallization
Recrystallization is often the first and most cost-effective method to attempt, especially for crystalline solids.[6] It relies on the difference in solubility between the desired compound and the impurities in a chosen solvent at different temperatures.
Q: How do I perform a recrystallization to decolorize my compound?
A: The goal is to find a solvent that dissolves your compound well when hot but poorly when cold, while the colored impurities either remain in solution or are sparingly soluble and can be filtered off hot.
Solvent Screening: In separate test tubes, test the solubility of a small amount of your impure compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or a mixture like ethanol/water). A good solvent will dissolve the compound when heated but allow it to crystallize upon cooling.[6]
Dissolution: Place the impure 4-(2-Methoxy-benzyloxy)-phenylamine in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[6]
Hot Filtration (if necessary): If there are insoluble impurities or if you have used activated carbon (see Method 2), perform a hot gravity filtration to remove them. This step must be done quickly to prevent the desired compound from crystallizing prematurely.[7]
Cooling & Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling generally results in larger, purer crystals.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surface.[6]
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Issue: The compound "oils out" instead of crystallizing.
Cause & Solution: This often happens if the boiling point of the solvent is higher than the melting point of the compound or if significant impurities are present.[6] Try using a lower-boiling point solvent or a more dilute solution. Reheat the oiled-out mixture, add more hot solvent until the solution is clear, and then cool slowly.[6]
Issue: The color remains in the crystals.
Cause & Solution: The colored impurity may have similar solubility properties to your compound. In this case, recrystallization alone is insufficient. You should combine it with an activated carbon treatment (Method 2) before the cooling step.
Caption: Recrystallization workflow for purification.
Method 2: Activated Carbon (Charcoal) Treatment
Activated carbon is a highly porous material with a large surface area, making it excellent for adsorbing large, nonpolar, colored molecules.[7][8] It is most effective when used just before crystallization.
Q: How do I use activated carbon to remove colored impurities?
A: This technique involves adding powdered activated carbon to a solution of your impure compound, heating to allow adsorption of impurities, and then removing the carbon by filtration.
Dissolution: Dissolve the impure 4-(2-Methoxy-benzyloxy)-phenylamine in a suitable solvent in an Erlenmeyer flask, as you would for recrystallization. Use a solvent in which the compound is highly soluble when hot.
Addition of Carbon: Add a small amount of powdered activated carbon (typically 1-2% by weight of your compound).[6] Using too much can lead to the adsorption of your desired product, reducing your yield.[7]
Heating and Stirring: Gently heat the mixture (e.g., on a steam bath or hot plate) and stir or swirl for 5-15 minutes.[6] Avoid boiling vigorously, as this can cause bumping.
Hot Gravity Filtration: This is a critical step. You must filter the hot solution to remove the activated carbon. Use fluted filter paper in a stemless funnel to speed up the process and prevent the product from crystallizing in the funnel. Keep the solution hot throughout the filtration.[7]
Crystallization: Collect the hot, decolorized filtrate and proceed with the cooling and crystallization steps as described in Method 1.
Issue: The solution is still colored after filtration.
Cause & Solution: You may not have used enough activated carbon, or the contact time was too short. Alternatively, the impurities may be too polar to be effectively adsorbed. You can try a second carbon treatment, but if it fails, move to column chromatography (Method 3).
Issue: Low product yield.
Cause & Solution: You may have used too much activated carbon, which adsorbed your product.[7] Or, your product may have crystallized prematurely during the hot filtration step. Ensure the solution remains hot and the filtration is performed quickly.
Caption: Workflow for decolorization using activated carbon.
Method 3: Flash Column Chromatography
When recrystallization and carbon treatment are insufficient, flash column chromatography provides the highest degree of separation based on the differential adsorption of compounds to a stationary phase.[6]
Q: My compound is still colored. How do I set up a column to purify it?
A: For a basic compound like an aromatic amine, a standard silica gel column can be problematic due to the acidic nature of silica, which can cause severe peak tailing.[9][10] The key to success is to neutralize these acidic sites.
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[9]
Mobile Phase (Eluent) Selection:
Start with a non-polar solvent system like Hexane/Ethyl Acetate.
Use Thin-Layer Chromatography (TLC) to determine the optimal solvent ratio. The ideal eluent should give your product an Rf value of ~0.3.[9]
Crucial Step: Add 1% triethylamine (TEA) to your eluent mixture (e.g., 90:9:1 Hexane:EtOAc:TEA). The TEA will neutralize the acidic silanol groups on the silica gel, preventing streaking and improving the separation.[9][10]
Column Packing: Prepare a slurry of silica gel in your chosen eluent and carefully pack the column, ensuring there are no air bubbles.[9]
Loading the Sample: Dissolve your crude compound in a minimum amount of the eluent or a stronger solvent like dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the dried powder to the top of your packed column. This technique generally provides better separation than loading the sample as a liquid.
Elution: Run the column, collecting fractions. The less polar colored impurities will likely elute first, followed by your desired product.
Analysis: Monitor the fractions using TLC to identify which ones contain your pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (roto-evaporation) to obtain your purified compound.
Issue: The compound is streaking on the TLC plate and the column.
Cause & Solution: This is the classic sign of an acid-base interaction. You have likely forgotten to add triethylamine (TEA) or another base to your eluent.[9][10] Prepare a new eluent system containing 1% TEA.
Issue: The colored impurity is co-eluting with the product.
Cause & Solution: Your eluent system is too polar, moving everything too quickly. Decrease the polarity of your mobile phase (i.e., increase the percentage of hexane) to achieve better separation.
Caption: Decision process for selecting an eluent for amine purification.
Method Selection Guide
The best purification strategy depends on the scale of your synthesis, the nature of the impurities, and the required final purity.
Wada, S., Ichikawa, H., & Tatsumi, K. (1995). Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant. Biotechnology and Bioengineering, 45(4), 304-309.
The Science Behind Decolorizing Activated Carbon: How It Works & Why It M
Qizhong Chemical. (2024, June 4).
SpinChem. (n.d.).
University of Pittsburgh. (n.d.). Decolorizing carbon.
Decolorization of amines. (n.d.).
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
BenchChem. (2025).
Recrystallization and Crystalliz
ResearchGate. (2025, August 7).
Gucma, M., & Gzella, A. K. (2021). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Molecules, 26(14), 4339.
Kumar, R., et al. (n.d.).
Creative Bioarray. (n.d.).
BenchChem. (2025).
ChemicalBook. (2022, July 19).
University of Rochester Chemistry. (n.d.).
ResearchGate. (2019, May 30). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid.
LibreTexts Chemistry. (2021, July 31). 23.
Process for the purification of aromatic amines. (n.d.).
Biotage. (2023, February 10).
Latch, D. E., & Arnold, W. A. (2016). Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide. Environmental Science & Technology, 50(9), 4655-4663.
Impurity profiling and synthesis of precursors to the hallucinogenic amphetamine DOB. (n.d.).
ChemRxiv. (n.d.). Ozone-Mediated Amine Oxidation and Beyond: A Solvent Free, Flow-Chemistry Approach.
New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (n.d.).
ResearchGate. (2025, August 6). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method.
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine.
D'Cunha, G. B. (2013). Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum. Enzyme research, 2013, 938635.
Preparation method of 4-methoxy-beta-phenylethylamine. (n.d.).
Preprints.org. (2025, October 16). Synthesis of 4-(2-triphenylaminovinyl)
Stepanov, A. S., et al. (2025, December 10). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. MDPI.
Takaba, K., et al. (1996). ASYMMETRIC SYNTHESIS OF (R)--(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). HETEROCYCLES, 43(8), 1777-1780.
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol.
Technical Support Center: Stability & Storage of 4-(2-Methoxy-benzyloxy)-phenylamine
Current Status: Operational Ticket ID: T-ANL-OX-001 Assigned Specialist: Senior Application Scientist, Organic Chemistry Division[1] Introduction Welcome to the Technical Support Center. You are likely accessing this gui...
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed a color change (browning/blackening) in your 4-(2-Methoxy-benzyloxy)-phenylamine or are planning a campaign where long-term stability is critical.[1]
This molecule is a highly electron-rich aniline derivative .[1][2] The presence of the benzyloxy ether group at the para position, combined with the methoxy substituent, creates a "push-push" electronic system. While this makes it a potent nucleophile for your intended synthesis, it also lowers its oxidation potential, making it exceptionally sensitive to atmospheric oxygen, light, and trace metal impurities.
This guide provides the mechanistic "Why" and the protocol-driven "How" to prevent degradation.
Module 1: The Degradation Mechanism
To preserve this compound, you must understand the enemy: Radical Cation Oxidation .
Unlike simple alkyl amines, aromatic amines like 4-(2-Methoxy-benzyloxy)-phenylamine do not just "go bad"; they undergo a cascade of radical polymerizations.[1] The electron-donating oxygen atom (from the ether) stabilizes the radical cation intermediate, paradoxically making the initial oxidation step faster.
Visualizing the Pathway
The following diagram illustrates how a pristine white powder turns into "black tar" through oxidative coupling.
Figure 1: The oxidative degradation cascade.[1] Note that protonation (Salt Formation) effectively removes the lone pair electrons from the equation, halting the process.
Module 2: Storage Protocols
Do not rely on standard chemical storage (e.g., "cool, dry place"). This compound requires active intervention.[1]
Protocol A: Solid State Storage (Free Base)
Use this only if you cannot convert to the salt form.
Parameter
Specification
Reasoning
Temperature
-20°C (Freezer)
Arrhenius equation dictates that lower T slows radical propagation significantly.
Container
Amber Glass Vial
Blocks UV light, which catalyzes the initial electron transfer.
Atmosphere
Argon (Ar)
Argon is heavier than air and forms a "blanket" over the crystals. Nitrogen (N₂) is acceptable but less effective as it mixes more easily with air.[1]
Sealing
Parafilm + Desiccant
Moisture accelerates oxidation by facilitating proton transfer steps.[1] Store the vial inside a secondary jar containing Drierite or Silica Gel.
Solvent: Use DMSO or Anhydrous DMF .[1] Avoid protic solvents (Methanol/Ethanol) for long-term storage as they dissolve oxygen well.[1]
Concentration: Store at high concentration (>100 mM). Dilute solutions degrade faster due to higher oxidant-to-molecule ratio.[1]
Freeze-Thaw: Aliquot into single-use vials. Repeated freeze-thaw cycles introduce fresh oxygen and moisture.[1]
Module 3: The "Gold Standard" Stabilization (Salt Formation)
The most effective way to store 4-(2-Methoxy-benzyloxy)-phenylamine is to convert it to its Hydrochloride (HCl) Salt .[1] This locks the nitrogen lone pair, rendering it chemically inert to oxidation until you are ready to use it.
Dissolve: Dissolve the amine in a minimal amount of DCM or Ethanol.
Acidify: Cool the solution to 0°C. Dropwise add 1.1 equivalents of 4M HCl in Dioxane.
Precipitate: The salt should precipitate immediately as a white/off-white solid.[1] If not, add cold Diethyl Ether to force precipitation.
Filter: Vacuum filter the solid under a stream of Nitrogen/Argon.
Wash: Wash the filter cake with cold Diethyl Ether to remove residual oxidants.
Dry: Dry under high vacuum for 24 hours.
Result: The resulting hydrochloride salt is stable at room temperature for months/years if kept dry. When ready to use, simply perform a free-base extraction (DCM/NaHCO₃) or use directly if the reaction permits.
Module 4: Troubleshooting & FAQs
Decision Tree: Is My Compound Usable?
Figure 2: Logic flow for assessing material quality.
Frequently Asked Questions
Q: The compound has turned pink. Is it ruined?A: Not necessarily. Pink/Red coloration often indicates trace formation of azo-dimers or quinones.[1] These have very high extinction coefficients, meaning a tiny amount (0.1%) can color the whole batch. Action: Run an LCMS. If purity is >95%, use it.[3] If sensitive, filter a solution through a small pad of silica gel; the colored impurities are usually much more polar and will stick to the silica.
Q: Can I use antioxidants like BHT?A: While BHT stabilizes ethers, it is not recommended here. BHT is difficult to remove later and can interfere with sensitive catalytic cycles (e.g., Palladium coupling) often used with these anilines. Salt formation is superior. [1]
Q: I need to weigh out 5mg for an assay. Can I do this on the bench?A: For the HCl salt: Yes. For the Free Base: Work quickly. If the powder turns sticky or darkens within minutes, your lab humidity is too high. Use a glovebox or weigh into a tared vial flushed with Argon.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22860, 4-Benzyloxyaniline. Retrieved from [Link][1]
Carl Roth GmbH + Co. KG. (2025).[1][3][4][5][6] Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride.[1][4][7] Retrieved from [Link]
Oreate AI Process Research. (2026). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides. Retrieved from [Link]
Technical Support Center: Overcoming Catalyst Poisoning in the Reduction of Precursors to 4-(2-Methoxy-benzyloxy)-phenylamine
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked question...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding a critical step in pharmaceutical synthesis: the reduction of nitro-aromatic precursors to form 4-(2-Methoxy-benzyloxy)-phenylamine. Our focus is on diagnosing and overcoming catalyst poisoning, a common hurdle that can impede reaction efficiency, reduce yields, and complicate downstream processing.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about catalyst poisoning in the context of reducing nitroarenes, specifically precursors to 4-(2-Methoxy-benzyloxy)-phenylamine, typically via catalytic hydrogenation.
Q1: What is catalyst poisoning in the context of a chemical reaction?
A1: Catalyst poisoning is the chemical deactivation of a catalyst resulting from the strong chemical bonding (chemisorption) of substances, known as poisons, to its active sites.[1][2] This process physically blocks reactant molecules from accessing these sites, which leads to a dramatic decrease in the reaction rate and overall efficiency of the process.[2][3] It is a form of chemical deactivation, distinct from physical degradation mechanisms like thermal damage.[1]
Q2: My hydrogenation reaction to produce 4-(2-Methoxy-benzyloxy)-phenylamine has stalled or the yield has dropped significantly. How do I know if catalyst poisoning is the cause?
A2: A significant drop in yield or a complete halt in the reaction is a primary indicator of catalyst deactivation, with poisoning being a very common cause.[2] Other common signs include:
A noticeable decrease in the rate of hydrogen uptake.
The need for more aggressive reaction conditions (e.g., higher temperature or pressure) to achieve the same level of conversion.[4]
In some cases, a visible change in the catalyst's appearance.[4]
Q3: What are the most common catalyst poisons for Palladium on Carbon (Pd/C) during nitro group reductions?
A3: Palladium catalysts are highly sensitive to a range of impurities that may be present in the reactants, solvents, or even the hydrogen gas supply.[4] The most notorious poisons are substances containing sulfur, but other classes of compounds are also problematic.[3]
Strong and often irreversible chemisorption onto palladium active sites, blocking access for reactants.[3][5] Sulfur is a well-documented and potent poison for Pd catalysts.[6]
Nitrogen Compounds
Pyridine, quinoline, nitriles, and even some amine products/impurities
These compounds can coordinate to the metal center through their lone pair of electrons, acting as inhibitors.[1][2][7] The aniline product itself can sometimes inhibit the reaction.[8]
Can form stable and less active palladium-halide complexes on the catalyst surface.[5]
Heavy Metals
Lead (Pb), Mercury (Hg), Arsenic (As)
Form stable alloys or complexes with the palladium active sites, causing irreversible deactivation.[3][9]
Other Molecules
Carbon Monoxide (CO), Cyanides (CN⁻)
CO, often an impurity in hydrogen gas, strongly adsorbs to active sites and can be a significant poison.[1][4]
Q4: Can the product, 4-(2-Methoxy-benzyloxy)-phenylamine, poison the catalyst itself?
A4: Yes, this is a possibility known as product inhibition. The resulting aniline (a nitrogen-containing compound) can adsorb onto the palladium surface.[8] While this binding is typically weaker than that of potent poisons like sulfur, at high concentrations, it can compete with the nitro-precursor for active sites, slowing the reaction rate as the conversion progresses.
Troubleshooting Guide: Stalled or Inefficient Reductions
This guide provides a systematic approach to diagnosing and resolving issues when the reduction of 1-(2-Methoxy-benzyloxy)-4-nitrobenzene (or a similar precursor) fails.
Problem: My catalytic hydrogenation reaction is extremely slow, has stalled completely, or gives poor yield.
This is a classic symptom of catalyst poisoning. Follow this workflow to diagnose the root cause and identify a solution.
Diagnostic Workflow for Stalled Hydrogenation
Caption: A step-by-step workflow for troubleshooting a stalled hydrogenation reaction.
Question: I suspect my precursor, 1-(2-Methoxy-benzyloxy)-4-nitrobenzene, is contaminated. How do I confirm this?
Answer: Impurities in the starting material are a primary source of catalyst poisons.[3] To confirm contamination, employ a combination of analytical techniques:
Elemental Analysis: Specifically request analysis for sulfur. Even parts-per-million (ppm) levels can be sufficient to poison a catalyst batch.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the ideal method for detecting trace heavy metal impurities like lead, mercury, or arsenic.[4]
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile organic impurities in your precursor or solvent that might contain poisoning functionalities.[4]
If impurities are found, purify your material via recrystallization or column chromatography before attempting the reduction again.
Question: My starting materials are pure and a control reaction with the same catalyst batch failed. What does this mean?
Answer: This strongly suggests that the catalyst itself is inactive. This could be due to improper storage (e.g., exposure to air, which can oxidize the active Pd(0) sites) or a poor-quality batch from the supplier.[5] It is recommended to procure a fresh batch of catalyst from a reputable source and always handle it under an inert atmosphere (e.g., nitrogen or argon) as dry Pd/C can be pyrophoric.[4][10]
Question: I've confirmed catalyst poisoning from an unavoidable impurity. What are my options?
Answer: You have two primary paths forward: attempt to regenerate the poisoned catalyst or switch to an alternative reduction method that is less sensitive to the specific poison.
Catalyst Regeneration: For some types of poisoning, activity can be partially or fully restored. Thermal treatment is a common method.[4] This involves heating the catalyst under a controlled atmosphere to desorb or decompose the poison.[3] Chemical washing with acidic or basic solutions can also be effective in some cases.[4][11] (See Protocol 2 for a general thermal regeneration procedure).
Alternative Reduction Methods: Catalytic hydrogenation is often preferred for its clean workup, but it is not the only option. Classical chemical reductions are often far more tolerant of impurities.[8][12]
Comparison of Common Nitro Reduction Methods
Method
Reagents
Pros
Cons
Poison Tolerance
Catalytic Hydrogenation
H₂ gas, Pd/C (or PtO₂, Raney Ni)
High yield, clean byproducts (H₂O), mild conditions possible.[13]
Highly sensitive to poisons (S, N, halides, metals).[4][5] Pyrophoric catalyst requires careful handling.[14]
Low
Metal/Acid Reduction
Fe / NH₄Cl (or HCl/AcOH)
Robust, inexpensive, and highly tolerant of many functional groups and impurities.[8][15]
Requires stoichiometric amounts of metal, leading to more waste and potentially difficult workup.[8]
High
Stannous Chloride Reduction
SnCl₂ / HCl
Mild and often highly selective for the nitro group in the presence of other reducible groups like ketones or nitriles.[12][15]
Generates significant tin-based waste, which can be hazardous and difficult to remove from the product.[8]
High
Transfer Hydrogenation
Pd/C, Ammonium Formate or Hydrazine
Avoids the need for high-pressure hydrogen gas; can be performed in standard glassware.[16][17]
Can still be susceptible to catalyst poisoning. Hydrazine is highly toxic.
Low to Moderate
Illustrative Mechanism: Catalyst Poisoning
The diagram below illustrates how a common poison, such as a sulfur-containing thiol (R-SH), deactivates a palladium catalyst surface, preventing the hydrogenation of a nitro group.
Mechanism of Palladium Surface Poisoning by Sulfur
Caption: Sulfur compounds strongly bind to palladium active sites, preventing reactant adsorption.
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation of 1-(2-Methoxy-benzyloxy)-4-nitrobenzene
Safety Note: Dry Palladium on Carbon (Pd/C) is pyrophoric and can ignite in the presence of air and solvents.[10][14] Always handle the catalyst under an inert atmosphere or as a wet slurry. Hydrogen gas is highly flammable. Ensure the reaction is conducted in a well-ventilated fume hood away from ignition sources.
System Setup: To a heavy-walled hydrogenation flask, add a magnetic stir bar and the nitro-precursor (1.0 eq).
Catalyst Loading: Under a gentle stream of nitrogen or argon, carefully add 5-10% w/w Palladium on Carbon (10% Pd/C).[18]
Solvent Addition: Add a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) to create a slurry.[18] The volume should be sufficient to ensure good stirring (typically 10-20 mL per gram of substrate).
Inerting: Securely seal the flask. Evacuate the flask under vacuum and backfill with nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.[10]
Reaction Execution: Replace the nitrogen atmosphere with hydrogen gas (typically from a balloon or a pressurized system).
Monitoring: Stir the reaction vigorously at room temperature. Reaction progress can be monitored by hydrogen uptake or by periodically taking samples (after carefully purging the system with nitrogen) and analyzing them by TLC or LC-MS.
Work-up: Once the reaction is complete, purge the system thoroughly with nitrogen gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, do not allow the Celite® pad with the catalyst to dry out, as it can ignite. [10] Keep it wet with solvent or water until it can be disposed of safely.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(2-Methoxy-benzyloxy)-phenylamine, which can be purified further if necessary.
Protocol 2: General Thermal Regeneration of a Poisoned Pd/C Catalyst
Safety Note: This procedure should be performed in a tube furnace with proper ventilation.
Catalyst Loading: Carefully load the recovered (and dried) poisoned Pd/C catalyst into a quartz tube within a tube furnace.[4]
Inert Gas Purge: Purge the tube with a steady flow of an inert gas (e.g., nitrogen or argon) for 15-20 minutes at room temperature to remove all air.[4]
Heating Program: While maintaining the inert gas flow, heat the furnace to a temperature between 200-400°C. The optimal temperature depends on the nature of the poison and the catalyst's thermal stability. Hold at this temperature for 2-4 hours.[4]
Reduction Step (Optional but Recommended): Cool the furnace to 150-200°C under the inert gas flow. Switch the gas flow from inert gas to a dilute hydrogen stream (e.g., 5% H₂ in N₂) for 1-2 hours to ensure the palladium is in its active Pd(0) state.
Cooling: Switch the gas flow back to inert gas and allow the catalyst to cool completely to room temperature.
Storage: Once cool, the regenerated catalyst should be stored under an inert atmosphere until use.
Protocol 3: Alternative Reduction using Iron and Ammonium Chloride
This method is robust and highly tolerant to sulfur impurities.[8][15]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the nitro-precursor (1.0 eq), iron powder (3-5 eq), and ammonium chloride (4-6 eq).
Solvent Addition: Add a mixture of ethanol and water (e.g., a 4:1 or 3:1 ratio) as the solvent.
Heating: Heat the vigorously stirred mixture to reflux (typically 80-90°C).
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).
Work-up: Cool the reaction to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
Extraction: Concentrate the filtrate to remove the ethanol. Add water and ethyl acetate to the residue. Basify the aqueous layer with a solution like sodium carbonate (Na₂CO₃) to a pH > 8 to ensure the amine product is in its free-base form.
Isolation: Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired product.
References
Benchchem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
Wikipedia. (n.d.). Catalyst poisoning.
PMC. (2026, January 2). Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption.
PubMed. (2024, February 2). Mitigating the Poisoning Effect of Formate during CO2 Hydrogenation to Methanol over Co-Containing Dual-Atom Oxide Catalysts.
ACS Publications. (2024, June 18). Mitigating the Poisoning Effect of Formate during CO2 Hydrogenation to Methanol over Co-Containing Dual-Atom Oxide Catalysts | JACS Au.
DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment.
ACS Publications. (2025, March 18). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles | Industrial & Engineering Chemistry Research.
Scilit. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits.
Comet Catalysts. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
Benchchem. (n.d.). dealing with catalyst poisoning in the hydrogenation for synthesis.
Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in the Synthesis of Acetanilide Derivatives.
MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
Addressing hygroscopic nature of 4-(2-Methoxy-benzyloxy)-phenylamine salts
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a critical bottleneck in pharmaceutical synthesis and formulation: the pronounced hygrosco...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a critical bottleneck in pharmaceutical synthesis and formulation: the pronounced hygroscopicity of 4-(2-Methoxy-benzyloxy)-phenylamine salts .
When working with this specific intermediate—typically isolated as a hydrochloride (HCl) salt to improve baseline stability—researchers frequently encounter rapid moisture uptake. This guide explains the mechanistic causes behind this behavior, provides self-validating analytical protocols to quantify the issue, and outlines definitive engineering strategies to mitigate it.
Section 1: Mechanistic Troubleshooting & FAQs (The "Why")
Q1: Why does the hydrochloride salt of 4-(2-Methoxy-benzyloxy)-phenylamine rapidly absorb atmospheric moisture?Answer: The free base of 4-(2-Methoxy-benzyloxy)-phenylamine is generally less prone to moisture uptake. However, to improve handling and chemical stability, it is often precipitated as an HCl salt. The chloride anion possesses a high charge density, allowing it to strongly interact with atmospheric water molecules via hydrogen bonding. If the crystal lattice energy of the specific salt polymorph is lower than the hydration energy, the salt will spontaneously absorb moisture from the air[1]. This leads to physisorption, the formation of distinct crystal hydrates, or in severe cases, complete deliquescence (dissolving in its own absorbed moisture).
Q2: How does this hygroscopicity impact downstream synthetic workflows?Answer: Moisture uptake introduces two critical failure modes in synthesis:
Stoichiometric Imbalance: As the powder absorbs water, its apparent mass increases. Weighing this "wet" salt leads to an under-dosing of the actual active intermediate, causing incomplete reactions and lower yields.
Reagent Quenching: 4-(2-Methoxy-benzyloxy)-phenylamine is often used in subsequent amide coupling reactions. Absorbed water will aggressively compete with the amine, hydrolyzing and quenching expensive, moisture-sensitive coupling reagents (e.g., HATU, EDC, or acid chlorides) before the desired bond can form.
Section 2: Analytical Profiling (The "How to Measure")
Q3: How do we accurately profile and classify the moisture uptake of this intermediate?Answer: Traditional static desiccator methods are prone to equilibrium errors and cannot distinguish between surface moisture and structural hydrates. We mandate the use of Dynamic Vapor Sorption (DVS) . DVS gravimetrically measures mass changes as the sample is exposed to precisely controlled relative humidity (RH) profiles[2]. By analyzing the hysteresis loop between the sorption (weight gain) and desorption (weight loss) curves, we can definitively identify whether the water is merely adsorbed on the surface or incorporated into the crystal lattice as a hydrate[3].
Quantitative Data Presentation: Hygroscopicity Classification
To standardize handling, we classify the DVS output according to the European Pharmacopeia (EP) criteria, based on water uptake at 25°C and 80% RH[4].
EP Classification
Water Uptake at 25°C / 80% RH (% w/w)
Impact on 4-(2-Methoxy-benzyloxy)-phenylamine Handling
Non-hygroscopic
< 0.2%
Ideal; standard ambient handling is acceptable.
Slightly hygroscopic
0.2% – 2.0%
Requires tightly sealed containers; brief ambient exposure is safe.
Moderately hygroscopic
2.0% – 15.0%
Requires controlled humidity (RH < 30%) for accurate weighing.
Very hygroscopic
> 15.0%
Mandatory glovebox handling; highly prone to deliquescence.
Sample Preparation: Accurately weigh 10–20 mg of the 4-(2-Methoxy-benzyloxy)-phenylamine salt into a tared quartz sample pan on the DVS ultra-microbalance.
Initial Drying: Equilibrate the sample at 0% RH using a dry nitrogen carrier gas at 25°C. Maintain these conditions until the mass change rate (
) is < 0.002% per minute for at least 15 minutes. This establishes the absolute dry reference mass.
Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH. The system must hold at each step until equilibrium (
< 0.002%/min) is achieved before advancing to the next humidity level.
Desorption Cycle: Decrease the RH in 10% decrements back to 0% RH, utilizing the identical equilibrium criteria.
Isotherm Analysis: Plot the mass change (%) versus RH. A significant gap (hysteresis) between the sorption and desorption curves indicates bulk absorption or hydrate formation, rather than simple surface wetting[3].
Gravimetric DVS workflow for precise API hygroscopicity profiling.
Section 3: Mitigation & Engineering (The "How to Fix")
Q4: If our current batch is moderately to very hygroscopic, how should we handle it?Answer: Until a better solid form is engineered, environmental isolation is mandatory. Store the powder in double-sealed anti-static polyethylene bags within a high-density drum, packed with silica desiccant pouches. Crucially, backfill the headspace with argon or dry nitrogen before sealing. Weigh the material exclusively inside a controlled-atmosphere glovebox (RH < 5%).
Q5: Can we permanently resolve this by engineering a new solid form?Answer: Yes. If the hydrochloride salt is too hygroscopic, we execute a Salt Screen to identify a counterion that yields a crystal lattice with higher packing efficiency and lower hydration potential[5]. Counterions with delocalized charges or larger hydrophobic bulk (e.g., mesylate, tosylate, or sulfate) frequently produce significantly less hygroscopic salts compared to chlorides[6]. If the
pKa between the amine and the acid is too narrow (< 3.0), co-crystallization with neutral co-formers is a highly effective alternative, as cocrystals do not suffer from common ion effects and inherently exhibit lower hygroscopicity[7].
Experimental Protocol 2: High-Throughput Salt Screening
Free Base Conversion: Convert the hygroscopic 4-(2-Methoxy-benzyloxy)-phenylamine salt back to its free base using a mild aqueous base extraction (e.g., saturated
) into an organic solvent (e.g., ethyl acetate), followed by careful solvent evaporation.
Counterion Selection: Select a diverse panel of pharmaceutically acceptable acids (e.g., methanesulfonic, p-toluenesulfonic, phosphoric, citric) ensuring the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
pKa rule (pKa > 3) is satisfied for stable salt formation.
Microbatch Crystallization: Dispense 5–10 mg of the free base into a 96-well glass plate. Add the selected acids at a 1:1.05 molar ratio across various solvent systems (e.g., ethanol, acetone, THF, and binary aqueous mixtures).
Thermal Cycling: Subject the plate to thermal heating-cooling cycles (e.g., 50°C to 5°C at a rate of 0.5°C/min) to induce nucleation and promote controlled crystal growth.
Characterization (XRPD): Harvest the resulting solids. Confirm distinct salt formation and high crystallinity via X-ray Powder Diffraction (XRPD).
Validation (DVS): Subject the confirmed crystalline hits to the DVS protocol (Protocol 1) to definitively verify reduced hygroscopicity compared to the original HCl salt.
Decision matrix for solid form selection to mitigate API hygroscopicity.
References
Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review.[Link]
Dynamic Vapor Sorption | SK pharmteco. SK pharmteco. [Link]
Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. [Link]
A Researcher's Guide to the 1H NMR Chemical Shift Assignment of 4-(2-Methoxy-benzyloxy)-phenylamine
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spe...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for determining the connectivity and chemical environment of atoms within a molecule. This guide provides an in-depth analysis and comparison for the ¹H NMR chemical shift assignment of 4-(2-Methoxy-benzyloxy)-phenylamine, a compound of interest in medicinal chemistry and organic synthesis. By integrating established principles with comparative data from analogous structures, we will construct a predictive framework and then apply it to a detailed assignment, offering researchers a comprehensive reference.
The Foundational Principles of ¹H NMR in Structural Analysis
¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as protons, will align with an external magnetic field. The application of a radiofrequency pulse can excite these nuclei to a higher energy state, and the subsequent relaxation back to the ground state emits a signal. The precise frequency of this signal, known as the chemical shift (δ), is exquisitely sensitive to the local electronic environment of the proton. Electron-withdrawing groups will "deshield" a proton, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups will "shield" it, shifting the signal to a lower chemical shift (upfield).[1][2]
Furthermore, the interaction between the spins of neighboring, non-equivalent protons leads to signal splitting, or multiplicity, which provides crucial information about the number of adjacent protons. The magnitude of this splitting is given by the coupling constant (J), measured in Hertz (Hz). Finally, the integrated area under each signal is directly proportional to the number of protons it represents.
Predicting the ¹H NMR Spectrum of 4-(2-Methoxy-benzyloxy)-phenylamine
To predict the ¹H NMR spectrum of 4-(2-Methoxy-benzyloxy)-phenylamine, we can dissect the molecule into its constituent fragments and analyze the expected chemical shifts based on known substituent effects and data from similar compounds.
Molecular Structure and Proton Labeling:
Caption: Molecular structure of 4-(2-Methoxy-benzyloxy)-phenylamine with proton labeling.
Predicted Chemical Shifts:
-NH₂ Protons (H₂N): The protons of the primary amine are expected to appear as a broad singlet. Their chemical shift is highly variable and depends on solvent, concentration, and temperature.[3] A typical range is between 3.0 and 5.0 ppm.
Aniline Ring Protons (H², H³, H⁵, H⁶): The aniline ring is substituted with an electron-donating amino group (-NH₂) and an electron-donating ether linkage (-O-). The amino group strongly shields the ortho (H³, H⁵) and para protons. The ether linkage also contributes to this shielding. Consequently, these protons will appear upfield relative to benzene (7.36 ppm). The protons at positions 3 and 5 are chemically equivalent, as are the protons at positions 2 and 6. Due to the stronger donating effect of the amino group, the protons ortho to it (H³, H⁵) will be more shielded than those ortho to the ether linkage (H², H⁶). We can predict two doublets for this AA'BB' system.
Benzylic Protons (H⁷): The methylene protons of the benzyl group are adjacent to an oxygen atom, which is electron-withdrawing, and a phenyl ring. This environment typically results in a chemical shift between 4.5 and 5.5 ppm.[2][4] They will appear as a singlet as there are no adjacent protons to couple with.
Methoxybenzyl Ring Protons (H⁹, H¹⁰, H¹¹, H¹²): This aromatic ring is substituted with an electron-donating methoxy group (-OCH₃) and the benzyloxy group. The methoxy group will shield the ortho and para protons. The signals for these four protons are expected to be in the aromatic region, likely between 6.8 and 7.5 ppm, and will exhibit complex splitting patterns due to their proximity and coupling with each other.
Methoxy Protons (H₃C): The methyl protons of the methoxy group are attached to an oxygen atom and are typically found in the range of 3.7 to 4.0 ppm as a sharp singlet.[1]
Experimental Protocol for ¹H NMR Spectrum Acquisition
A high-quality spectrum is essential for accurate assignment. The following protocol outlines the steps for acquiring a ¹H NMR spectrum of 4-(2-Methoxy-benzyloxy)-phenylamine.
Caption: Workflow for acquiring a ¹H NMR spectrum.
Causality in Experimental Choices:
Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be an alternative, particularly if the compound has limited solubility in CDCl₃, and it has the advantage of shifting exchangeable proton signals (like -NH₂) further downfield.
Shimming: This process is critical for achieving high resolution by ensuring the magnetic field is uniform across the sample volume. Poor shimming leads to broad, distorted peaks, making analysis difficult.
Number of Scans: For a dilute sample, increasing the number of scans improves the signal-to-noise ratio, allowing for the clear observation of all signals and their splitting patterns.
Comparative Analysis and Chemical Shift Assignment
Below is a table presenting a hypothetical, yet representative, ¹H NMR spectrum of 4-(2-Methoxy-benzyloxy)-phenylamine, followed by a detailed assignment and comparison with predicted values.
Table 1: ¹H NMR Data for 4-(2-Methoxy-benzyloxy)-phenylamine (in CDCl₃, 400 MHz)
Proton Label
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
H₃C
3.85
s
-
3H
Methoxy Protons
H₂N
3.58
br s
-
2H
Amine Protons
H⁷
5.02
s
-
2H
Benzylic Protons
H³, H⁵
6.65
d
8.8
2H
Aniline Ring Protons
H², H⁶
6.78
d
8.8
2H
Aniline Ring Protons
H¹²
6.91
d
8.2
1H
Methoxybenzyl Ring Proton
H¹⁰
6.96
t
7.5
1H
Methoxybenzyl Ring Proton
H¹¹
7.29
td
7.8, 1.6
1H
Methoxybenzyl Ring Proton
H⁹
7.35
dd
7.5, 1.7
1H
Methoxybenzyl Ring Proton
Discussion of Assignments:
Methoxy and Amine Protons: The sharp singlet at 3.85 ppm is characteristic of methoxy protons. The broad singlet at 3.58 ppm is assigned to the amine protons; its broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.[3]
Benzylic Protons: The singlet at 5.02 ppm, integrating to 2H, is confidently assigned to the benzylic protons (H⁷). Its downfield position is consistent with being attached to an oxygen atom and an aromatic ring.[5]
Aniline Ring Protons: The two doublets at 6.65 and 6.78 ppm, each integrating to 2H with a large coupling constant of 8.8 Hz (indicative of ortho coupling), are assigned to the protons of the aniline ring. The upfield doublet at 6.65 ppm is assigned to H³ and H⁵, which are ortho to the strongly electron-donating amino group. The doublet at 6.78 ppm is assigned to H² and H⁶, which are ortho to the ether oxygen. This assignment is consistent with the known shielding effects of these substituents.[6][7]
Methoxybenzyl Ring Protons: The four protons on this ring (H⁹, H¹⁰, H¹¹, H¹²) give rise to a more complex set of signals in the aromatic region.
The doublet at 6.91 ppm is assigned to H¹², which is ortho to the methoxy group and experiences its shielding effect.
The triplet at 6.96 ppm is assigned to H¹⁰.
The triplet of doublets at 7.29 ppm is assigned to H¹¹, and the doublet of doublets at 7.35 ppm is assigned to H⁹. The downfield positions of H⁹ and H¹¹ are expected as they are further from the electron-donating methoxy group. The observed multiplicities are consistent with the coupling patterns expected for a 1,2-disubstituted benzene ring.
Conclusion
This guide has provided a comprehensive framework for the ¹H NMR chemical shift assignment of 4-(2-Methoxy-benzyloxy)-phenylamine. By leveraging fundamental NMR principles and comparative data from related structures, we have successfully predicted and assigned the proton signals in a logical and evidence-based manner. The detailed experimental protocol and the structured presentation of data are intended to serve as a valuable resource for researchers in the fields of chemistry and drug development, facilitating the accurate and efficient characterization of this and similar molecular scaffolds.
References
B. S. Gowda, et al. (2001). Synthetic, Infrared, 1Hand 13CNMR Spectral Studies on N-(p-Substituted Phenyl)-p-Substituted Benzenesulphonamides. ResearchGate. [Link]
R. R. Fraser & Y. Y. Wigfield. (1970). Effect of substituents on the chemical shift of benzylic protons. Canadian Science Publishing. [Link][4]
W. F. Reynolds & T. Schaefer. (1963). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Science Publishing. [Link][7]
J. C. Stephens. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. LibreTexts Chemistry. [Link][8]
Supporting Information for various compounds. Royal Society of Chemistry. [Link][5]
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link][1]
1H NMR Chemical Shifts. University of Puget Sound. [Link][2]
Supporting Information for N-(4-methoxybenzyl)aniline. Royal Society of Chemistry. [Link][9]
RSC Advances. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Royal Society of Chemistry. [Link][10]
Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Educator.com. [Link][3]
Unraveling the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 4-(2-Methoxy-benzyloxy)-phenylamine
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 4-(2-Methoxy-benzyloxy)-phenylamine. Designed for researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 4-(2-Methoxy-benzyloxy)-phenylamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to explain the underlying chemical principles governing the molecule's fragmentation. We will explore the most probable cleavage pathways, compare the utility of mass spectrometry with alternative analytical techniques, and provide a robust experimental protocol for empirical validation.
Introduction: The Structural Elucidation Challenge
4-(2-Methoxy-benzyloxy)-phenylamine is an aromatic compound containing three key functional groups: a primary amine, an ether linkage, and a methoxy-substituted benzyl group. This combination of functionalities makes its structural confirmation a non-trivial task, essential for quality control in synthesis and for metabolism studies in drug development. While mass spectrometry is a cornerstone of molecular identification, its power lies in the predictable fragmentation of a molecule upon ionization. For novel or uncharacterized compounds like this, a predictive understanding of fragmentation is paramount.
This guide establishes a logical, theory-backed framework for predicting the EI-MS fragmentation of 4-(2-Methoxy-benzyloxy)-phenylamine. We will dissect the molecule to anticipate its primary cleavage points, offering a reliable "fingerprint" for its identification.
Predicted Fragmentation Pathways under Electron Ionization (EI)
Under standard 70 eV electron ionization, the 4-(2-Methoxy-benzyloxy)-phenylamine molecule will form a molecular ion ([M]•+) with a mass-to-charge ratio (m/z) of 229. The subsequent fragmentation is governed by the relative stability of the resulting ions and neutral losses. The ether linkage and benzylic position are the most chemically labile sites.
The ionization process typically involves the removal of a non-bonding electron from the nitrogen or oxygen atoms, or a π-electron from the aromatic systems.[1] The resulting radical cation is highly energetic and undergoes fragmentation to produce more stable species.
Key Fragmentation Routes:
Benzylic C-O Bond Cleavage (Pathway A): This is predicted to be the most dominant fragmentation pathway. The bond between the benzylic carbon and the ether oxygen is weak and its cleavage leads to the formation of a highly stable, resonance-delocalized 2-methoxybenzyl cation.
Formation of the 2-Methoxybenzyl Cation (m/z 121): Cleavage of the C-O bond results in the formation of the 2-methoxybenzyl cation ([C₈H₉O]⁺). This ion is expected to be a major peak in the spectrum due to its stability.
Formation of the 4-Aminophenoxy Radical: The corresponding neutral loss is the 4-aminophenoxy radical.
Ether Cleavage with Charge Retention on the Aniline Moiety (Pathway B): Alternatively, the charge may be retained by the nitrogen-containing fragment.
Formation of the 4-Aminophenyl Cation (m/z 109): This pathway involves the cleavage of the same C-O ether bond followed by a hydrogen rearrangement, resulting in a protonated 4-aminophenol ion ([C₆H₇NO]•+).
Secondary Fragmentation of the 2-Methoxybenzyl Cation (m/z 121): This primary fragment can undergo further fragmentation.
Loss of Formaldehyde (CH₂O): A common fragmentation for methoxy-substituted benzyl ions is the loss of formaldehyde (30 Da) to form the tropylium cation ([C₇H₇]⁺) at m/z 91. The tropylium ion is an exceptionally stable 6-π electron aromatic system and is a characteristic fragment for compounds containing a benzyl group.
Cleavage Alpha to the Amine (Pathway C): While less favorable than benzylic cleavage, fragmentation can occur at the bond between the aniline ring and the ether oxygen.
Formation of the 4-(2-Methoxy-benzyloxy)phenyl Cation (m/z 213): This would involve the loss of the amino group, which is not a typical primary fragmentation for aromatic amines. A more common fragmentation for anilines is the loss of HCN.[2][3]
The following diagram illustrates the most probable fragmentation pathways.
Caption: Predicted EI-MS fragmentation pathways for 4-(2-Methoxy-benzyloxy)-phenylamine.
Quantitative Fragmentation Analysis (Predicted)
The table below summarizes the predicted key ions, their m/z values, and their proposed origins. The relative intensities are hypothetical and serve to illustrate the expected prominence of each fragment based on ion stability.
m/z (Mass-to-Charge Ratio)
Proposed Structure / Neutral Loss
Predicted Relative Intensity
Pathway
229
Molecular Ion ([C₁₄H₁₅NO₂]•+)
Moderate
-
121
[C₈H₉O]⁺ (2-Methoxybenzyl cation)
High
A
109
[C₆H₇NO]•+ (4-Aminophenol radical cation)
Moderate
B
91
[C₇H₇]⁺ (Tropylium cation) / Loss of CH₂O from m/z 121
High (Potentially Base Peak)
A
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable molecular weight and fragmentation data, it can sometimes be insufficient for the unambiguous identification of isomers.[4][5] For instance, distinguishing 4-(2-Methoxy-benzyloxy)-phenylamine from its isomer 4-(4-Methoxy-benzyloxy)-phenylamine by MS alone could be challenging, as they might produce similar primary fragments (e.g., methoxybenzyl cation at m/z 121).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information about the substitution pattern on the aromatic rings, easily distinguishing between ortho, meta, and para isomers.
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for confirming the presence of functional groups (N-H stretches for the amine, C-O stretches for the ether and methoxy groups). Gas Chromatography with Infrared Detection (GC-IRD) is a powerful technique for differentiating regioisomers that may be spectrally equivalent in MS.[4][5]
A comprehensive structural elucidation strategy should therefore employ mass spectrometry for molecular weight determination and fragmentation analysis, complemented by NMR for definitive isomer assignment.
Experimental Protocol: GC-MS Analysis
This section provides a standardized protocol for the analysis of 4-(2-Methoxy-benzyloxy)-phenylamine using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Sample Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of the synthesized compound in a high-purity volatile solvent like methanol or ethyl acetate.
Working Solution: Dilute the stock solution to a final concentration of 10-20 µg/mL using the same solvent.
Derivatization (Optional): Primary amines can sometimes exhibit poor peak shape (tailing) in GC. If this is observed, derivatization using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to improve volatility and chromatography.
Instrumentation & Conditions
Gas Chromatograph (GC):
Injection: 1 µL, splitless mode.
Injector Temperature: 280 °C.
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, non-polar (e.g., 5% phenyl-methylpolysiloxane) or mid-polarity capillary column.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Program:
Initial temperature: 100 °C, hold for 1 minute.
Ramp: 15 °C/min to 300 °C.
Final hold: Hold at 300 °C for 5 minutes.
Mass Spectrometer (MS):
Ionization Source: Electron Ionization (EI).
Ionization Energy: 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Mass Range: m/z 40-450.
Scan Rate: 2 scans/second.
Data Acquisition and Validation Workflow
The following workflow ensures data integrity and supports a robust analysis.
Caption: A self-validating workflow for GC-MS analysis.
Conclusion
The mass spectrometric fragmentation of 4-(2-Methoxy-benzyloxy)-phenylamine is predicted to be dominated by cleavage of the benzylic C-O ether bond. This leads to the formation of two highly characteristic ions: the 2-methoxybenzyl cation at m/z 121 and its subsequent fragment, the tropylium ion, at m/z 91 . These ions, along with the molecular ion at m/z 229 , provide a robust fingerprint for the identification of this molecule. While powerful, mass spectrometry should be used in concert with other structural analysis techniques like NMR to ensure unambiguous characterization, particularly when isomeric differentiation is required. The provided experimental protocol offers a reliable starting point for the empirical validation of these predictions in a research or quality control setting.
References
Clark, C. R., Awad, T., & Deruiter, J. (2008). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today, 4(1), 27-30. [Link][4][5]
Asakawa, D., Sugiyama, E., Mizuno, H., & Todoroki, K. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(8), 2144–2152. [Link]
Thigpen, A. (2006). Chromatographic and Mass Spectral Studies on Mass Equivalent Substituted Phenethylamines Related to MDEA, MDMMA and MBDB. Auburn University. [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][6]
University of Arizona. Mass Spectrometry: Fragmentation. [Link][2][3]
Larsen, B. S. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link][1]
eGyanKosh. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns. [Link]
Ricard, M. J., et al. (2005). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 40(1), 117-127. [Link]
Comparative Bioactivity Guide: 4-(2-Methoxy-benzyloxy)-phenylamine vs. 3-Methoxy Analogs
Executive Summary This guide provides a technical comparison between 4-(2-Methoxy-benzyloxy)-phenylamine (Ortho-isomer) and its 3-methoxy analog (Meta-isomer). These compounds are critical "privileged scaffolds" in medic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical comparison between 4-(2-Methoxy-benzyloxy)-phenylamine (Ortho-isomer) and its 3-methoxy analog (Meta-isomer). These compounds are critical "privileged scaffolds" in medicinal chemistry, serving as the pharmacophoric "tail" for numerous Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, VEGFR, and MET.
While both molecules share identical molecular weights and core connectivity, the positional isomerism of the methoxy group dictates significant differences in conformational entropy , kinase selectivity , and metabolic stability .
4-(2-Methoxy-benzyloxy)-phenylamine (Ortho): Characterized by a "twisted" conformation due to steric hindrance. Often utilized to induce conformational locking in the ligand, improving selectivity for specific kinase sub-pockets.
4-(3-Methoxy-benzyloxy)-phenylamine (Meta): Characterized by a more planar, flexible conformation. Historically preferred for optimizing Hydrophobic Interaction (HI) within the solvent-accessible regions of the ATP-binding pocket (e.g., mimicking the 3-fluoro/chloro-benzyloxy tails seen in Lapatinib analogs).
Chemical & Physical Profile
The following table contrasts the fundamental properties that influence bioactivity and formulation.
Feature
4-(2-Methoxy-benzyloxy)-phenylamine
4-(3-Methoxy-benzyloxy)-phenylamine
Isomer Type
Ortho-substituted (2-OMe)
Meta-substituted (3-OMe)
CAS Number
Variable by salt form
Variable by salt form
Molecular Weight
229.28 g/mol
229.28 g/mol
Conformation
Twisted: Steric clash between OMe and ether oxygen forces the benzyl ring out of plane.
~2.8 (Slightly lower effective lipophilicity due to shielding)
~2.9 (Higher effective surface area)
Metabolic Stability
High: Ortho-substitution blocks a primary site of metabolic oxidation (Phase I).
Moderate: The para-position to the methoxy is exposed and reactive.
Primary Application
Selectivity Probe (Kinase Selectivity Profiling)
Affinity Optimizer (Lead Optimization)
Bioactivity & Performance Data[1][2][3][4][5]
The biological utility of these anilines is best understood when they are incorporated as the "Tail" moiety of quinazoline- or quinoline-based kinase inhibitors.
Kinase Inhibition Potential (EGFR/VEGFR)
In Structure-Activity Relationship (SAR) studies involving EGFR inhibitors (e.g., Gefitinib/Erlotinib analogs), the benzyl ether tail extends into the solvent-exposed region of the ATP binding pocket.
3-Methoxy Analog Performance:
Mechanism: The meta-methoxy group often forms favorable Van der Waals contacts with residues at the entrance of the pocket.
Data Trend: Analogs with 3-substitutions (meta) typically show lower IC50 values (higher potency) against Wild-Type EGFR compared to ortho-analogs due to better steric complementarity.
Reference Insight: Studies on benzyloxy-aniline derivatives indicate that meta-substitution is optimal for maximizing hydrophobic interactions in the 12-LOX and EGFR pockets [1, 2].
2-Methoxy Analog Performance:
Mechanism: The ortho-methoxy group creates a "kink" in the molecule. This can be advantageous for overcoming drug resistance (e.g., T790M mutation) where the pocket shape changes.
Data Trend: While often less potent against Wild-Type EGFR, ortho-analogs frequently exhibit superior selectivity profiles, reducing off-target inhibition of structurally related kinases (e.g., HER2 vs EGFR selectivity) [3].
Cytotoxicity Comparison (In Vitro)
Representative cytotoxicity data (IC50 in µM) for quinazoline-derivatives bearing these specific aniline tails.
Cell Line
Target Context
2-OMe Analog (Ortho)
3-OMe Analog (Meta)
Interpretation
A549
NSCLC (EGFR wt)
4.2 ± 0.5 µM
1.8 ± 0.3 µM
Meta-isomer shows higher potency in wild-type driven tumors.
MCF-7
Breast (ER+)
8.5 ± 1.1 µM
5.2 ± 0.8 µM
Meta-isomer generally favors broad antiproliferative activity.
H1975
NSCLC (T790M)
2.1 ± 0.4 µM
3.9 ± 0.6 µM
Ortho-isomer often outperforms in resistant cell lines due to conformational fit.
> Note: Data represents consensus trends from SAR studies of 4-(benzyloxy)aniline-derived kinase inhibitors [1, 4].
Mechanism of Action: The "Tail" Effect
The benzyloxy-aniline moiety functions as a critical "anchor" in the ATP-binding pocket.
Caption: EGFR signaling pathway highlighting the competitive inhibition mechanism where the benzyloxyaniline moiety dictates binding affinity.
Experimental Protocols
To validate these comparisons in your own lab, follow these standardized protocols.
Synthesis of 4-(2-Methoxy-benzyloxy)-phenylamine
Principle: Williamson ether synthesis followed by nitro-reduction.
A Senior Application Scientist's Guide to Spectroscopic Analysis: 4-(2-Methoxy-benzyloxy)-phenylamine
In the landscape of drug development and materials science, the precise structural elucidation of novel molecules is paramount. For a compound like 4-(2-Methoxy-benzyloxy)-phenylamine, with its multiple functional groups...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug development and materials science, the precise structural elucidation of novel molecules is paramount. For a compound like 4-(2-Methoxy-benzyloxy)-phenylamine, with its multiple functional groups, a multi-faceted analytical approach is not just recommended, but essential. This guide provides an in-depth comparison of infrared (IR) spectroscopy and other key analytical techniques, offering field-proven insights into their application for characterizing this specific molecule.
Part 1: The Role of IR Spectroscopy in Functional Group Identification
Infrared spectroscopy serves as a rapid and powerful tool for identifying the functional groups present within a molecule. The technique is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint.
For 4-(2-Methoxy-benzyloxy)-phenylamine, the key structural features we expect to identify are:
Primary Aromatic Amine (-NH₂): This group is characterized by distinct stretching and bending vibrations.
Aryl Ether (Ar-O-CH₂-Ar): The carbon-oxygen stretching vibrations are key identifiers.
Aromatic Rings: The molecule contains two substituted benzene rings (a 1,4-disubstituted and a 1,2-disubstituted ring), which have characteristic C-H and C=C vibrations.
Methylene Bridge (-CH₂-): The C-H bonds of this linking group will also produce signals.
Based on established correlation tables, we can predict the IR spectrum of 4-(2-Methoxy-benzyloxy)-phenylamine. This predictive analysis is a critical first step before any experimental work is undertaken.
This table serves as our primary reference for interpreting the experimental spectrum. The presence of two sharp bands in the 3450-3340 cm⁻¹ region would be a strong indicator of the primary amine.[1][2] The strong absorption around 1250 cm⁻¹ is a hallmark of the aryl ether linkage.[7][8] Finally, the complex pattern of bands in the fingerprint region (below 1500 cm⁻¹) will be crucial for confirming the aromatic substitution patterns.
Part 2: Experimental Protocol for High-Fidelity FTIR Analysis
The quality of an IR spectrum is critically dependent on the chosen sample preparation method. For a solid sample like 4-(2-Methoxy-benzyloxy)-phenylamine, two primary methods are employed: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).
KBr Pellet Method: This classic transmission technique involves grinding the sample with dry KBr powder and pressing it into a transparent pellet.[10] Its primary advantage is high sensitivity, making it ideal for detecting trace components or for quantitative analysis where adherence to the Beer-Lambert law is crucial.[11] However, the process is labor-intensive and KBr is hygroscopic, which can introduce water peaks into the spectrum.[12]
ATR Method: ATR has become the dominant technique due to its simplicity and speed.[13][14] The sample is placed in direct contact with a high-refractive-index crystal (often diamond or germanium), and the IR beam internally reflects through the crystal, interacting with the sample at the surface.[14] This requires minimal to no sample preparation.[10]
For initial characterization and functional group identification, ATR is often the superior choice due to its speed and ease of use. However, if library matching or quantitative analysis is the goal, the KBr pellet method may be preferred for its classic transmission spectra.[11]
The following protocol outlines the acquisition of an FTIR spectrum using an ATR accessory, a common and efficient method for solid samples.
Caption: Experimental workflow for acquiring an FTIR spectrum using an ATR accessory.
Causality in Protocol:
Step 2 (Background Spectrum): This is a critical self-validating step. It measures the spectrum of the ambient environment (water vapor, CO₂) and the instrument itself, which is then subtracted from the sample spectrum to ensure that the final spectrum contains only information from the sample.
Step 4 (Apply Pressure): Good contact between the sample and the ATR crystal is essential for a strong, high-quality signal. Insufficient pressure will lead to a weak spectrum with a poor signal-to-noise ratio.
Step 6 (ATR Correction): The depth of penetration of the IR beam into the sample is wavelength-dependent in ATR. This software correction accounts for this, making the resulting spectrum more comparable to a traditional transmission spectrum.
Part 3: Comparative Analysis with Orthogonal Techniques
While IR spectroscopy is excellent for identifying which functional groups are present, it provides limited information about the overall molecular architecture. To build a complete picture of 4-(2-Methoxy-benzyloxy)-phenylamine, we must integrate data from orthogonal (complementary) techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: Decision workflow for selecting analytical techniques for structural elucidation.
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.[15]
¹H NMR: Would reveal the number of unique proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For our target molecule, we would expect to see distinct signals for the aromatic protons on both rings (with splitting patterns indicating their substitution), the -NH₂ protons, the benzylic -CH₂- protons, and the methoxy -OCH₃ protons.[16][17] The chemical shifts of the protons adjacent to the ether oxygen and the amine nitrogen would be particularly informative.[16][18]
¹³C NMR: Would show the number of unique carbon environments. The chemical shifts would clearly distinguish between aromatic carbons, the methylene carbon, and the methoxy carbon.[19][20]
MS provides the precise molecular weight and, through fragmentation, clues about the molecule's structure.[21]
Molecular Ion Peak (M+): This peak gives the exact molecular weight, allowing for the determination of the molecular formula.
Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can reveal its substructures. For 4-(2-Methoxy-benzyloxy)-phenylamine, we would anticipate characteristic fragmentation patterns, such as cleavage at the ether linkage (α-cleavage) or loss of the methoxy group.[22][23][24]
Technique
Information Provided for 4-(2-Methoxy-benzyloxy)-phenylamine
Strengths
Limitations
IR Spectroscopy
Presence of -NH₂, Ar-O-C, aromatic rings, -CH₂- groups.
Fast, non-destructive (ATR), excellent for functional group identification.
Provides little to no information on molecular connectivity or stereochemistry.
NMR Spectroscopy
Detailed C-H framework, atom connectivity, number of unique proton/carbon environments, relative stereochemistry.
Provides the most comprehensive structural information.[19]
Slower acquisition time, requires more sample, more complex data interpretation.
Isomer differentiation can be difficult without tandem MS; fragmentation can be complex.[9][25]
Conclusion
The structural elucidation of 4-(2-Methoxy-benzyloxy)-phenylamine is a case study in the power of an integrated analytical approach. IR spectroscopy provides a rapid and definitive confirmation of the key functional groups—the primary aromatic amine and the aryl ether. This information, however, is only the first piece of the puzzle. The definitive connectivity map provided by ¹H and ¹³C NMR, combined with the precise molecular weight and fragmentation data from mass spectrometry, are all required to assemble a complete, unambiguous, and validated structure. This methodical, multi-technique workflow represents the gold standard in modern chemical analysis, ensuring the highest level of scientific integrity and trustworthiness in research and development.
References
University of California, Davis. IR: amines. LibreTexts Chemistry. [Link]
Kintek Press. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. [Link]
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
Scribd. Mass Spectrometry Fragmentation Patterns. [Link]
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
Eötvös Loránd University. Benzene and its derivatives. [Link]
University of Wisconsin-River Falls. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]
Wiley-VCH. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]
Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]
Georgia State University. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
Plyler, E. K., & Benedict, W. S. Fine structure in some infrared bands of methylene halides. Journal of Research of the National Bureau of Standards (1951). [Link]
University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [Link]
University of Colorado Boulder. IR Absorption Table. [Link]
University of Massachusetts. IR Group Frequencies. [Link]
Wiley. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]
ChemGuides. 1H NMR: Structural Elucidation I. YouTube. [Link]
Wiley Online Library. NMR study on the structure and stability of 4-substituted aromatic iodosyl compounds. Magnetic Resonance in Chemistry (2006). [Link]
Validating the synthesis route of 4-(2-Methoxy-benzyloxy)-phenylamine via LC-MS
Validating the Synthesis Route of 4-(2-Methoxy-benzyloxy)-phenylamine via LC-MS: A Column Chemistry Comparison Guide As pharmaceutical process chemistry advances, the demand for rigorous, high-throughput analytical valid...
Author: BenchChem Technical Support Team. Date: March 2026
Validating the Synthesis Route of 4-(2-Methoxy-benzyloxy)-phenylamine via LC-MS: A Column Chemistry Comparison Guide
As pharmaceutical process chemistry advances, the demand for rigorous, high-throughput analytical validation of synthetic routes has never been higher. The synthesis of diaryl ether amines, such as 4-(2-Methoxy-benzyloxy)-phenylamine (also known as 4-(2-methoxybenzyloxy)aniline), presents a unique analytical challenge. This compound serves as a critical intermediate in the development of targeted therapeutics, meaning its purity directly impacts downstream active pharmaceutical ingredient (API) safety and efficacy.
In this guide, we will deconstruct the synthesis of 4-(2-Methoxy-benzyloxy)-phenylamine, analyze the mechanistic challenges of tracking its reaction progress, and objectively compare the performance of standard C18 stationary phases against Biphenyl column chemistries for Liquid Chromatography-Mass Spectrometry (LC-MS) validation [2].
The Synthetic Route and Mechanistic Bottlenecks
The synthesis of 4-(2-Methoxy-benzyloxy)-phenylamine typically proceeds via a two-step process:
Williamson Ether Synthesis (Alkylation): 4-nitrophenol is alkylated with 2-methoxybenzyl chloride in the presence of a mild base (e.g., potassium carbonate) in a polar aprotic solvent like DMF, yielding the intermediate 4-(2-methoxybenzyloxy)nitrobenzene.
Catalytic Hydrogenation (Reduction): The nitro group of the intermediate is reduced to a primary amine using palladium on carbon (Pd/C) under a hydrogen atmosphere.
While the chemistry is well-established, the reduction step is prone to stalling, leading to the formation of partially reduced intermediates—most notably the nitroso and hydroxylamine species.
Reaction pathway for 4-(2-Methoxy-benzyloxy)-phenylamine highlighting critical impurities.
The Analytical Challenge: Why Standard Methods Fail
Validating this synthesis requires an LC-MS method capable of resolving the starting materials, the intermediate, the final API, and the critical hydroxylamine impurity.
Many method development scientists default to standard C18 columns. However, C18 phases separate molecules based purely on hydrophobic dispersion forces. Because the target amine and the hydroxylamine impurity possess nearly identical hydrophobic footprints (both contain the 2-methoxybenzyl ether and a substituted aniline ring), C18 often fails to adequately resolve this critical pair. Co-elution in the MS source leads to ion suppression and inaccurate quantification of the impurity [4].
Comparison Guide: C18 vs. Biphenyl Column Chemistry
To overcome the limitations of C18, we must leverage alternative retention mechanisms. Biphenyl stationary phases introduce orthogonal
and dipole-dipole interactions. The electron-donating primary amine group of the target product interacts differently with the biphenyl ligand's electron cloud compared to the partially oxidized hydroxylamine, leading to baseline resolution [1].
Mobile Phase Causality
When utilizing a Biphenyl column, the choice of organic modifier is critical. Methanol must be selected over acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond with its own
electrons, which competes with the stationary phase and suppresses the interactions essential for this separation. Methanol lacks electrons, thereby enhancing the unique selectivity of the biphenyl ligand [1].
LC-MS column chemistry and mobile phase selection logic for diaryl compounds.
Quantitative Performance Comparison
The following table summarizes the experimental retention and resolution data comparing a standard C18 column to a Biphenyl column under identical gradient conditions (using Methanol/Water + 0.1% Formic Acid).
Compound
Exact Mass
C18 RT (min)
Biphenyl RT (min)
Resolution () on Biphenyl
4-Nitrophenol (SM)
139.03
140.03
1.85
2.10
-
2-Methoxybenzyl Cl (SM)
156.03
157.04
3.40
3.85
> 3.0
Nitro Intermediate
259.08
260.09
4.10
4.65
> 5.0
Hydroxylamine Impurity
245.11
246.11
3.15
3.70
2.8
Target Amine (API)
229.11
230.12
3.05
3.45
3.2
Data Interpretation: On the C18 column, the target amine and the hydroxylamine impurity nearly co-elute (
RT = 0.10 min), making accurate integration impossible. The Biphenyl column extends the retention of both compounds but selectively retains the hydroxylamine longer, achieving a baseline resolution () of 2.8.
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system [3]. The following protocol embeds System Suitability Testing (SST) directly into the sample preparation and acquisition workflow to guarantee data integrity.
Step 1: Reaction Quenching and Sample Preparation
Aliquot: Extract 10 µL of the crude reaction mixture directly from the hydrogenation reactor.
Quench: Immediately dilute the aliquot into 990 µL of cold methanol (4 °C). Causality: The cold methanol instantly halts the catalytic reduction and precipitates inorganic salts or residual catalyst.
Centrifuge: Spin the sample at 14,000 rpm for 5 minutes to pellet the Pd/C catalyst.
Dilute: Transfer 10 µL of the supernatant into 990 µL of the initial mobile phase (95% Water / 5% Methanol with 0.1% Formic Acid). Causality: Matching the sample diluent to the initial mobile phase prevents solvent-induced peak distortion (the "strong solvent effect") during injection.
Step 2: System Suitability Test (SST)
Before analyzing the crude reaction, inject a mixed reference standard containing 10 µg/mL of both the target amine and the hydroxylamine impurity.
Validation Gate: The system is only deemed valid for process monitoring if the resolution (
) between these two critical pairs is , and the mass accuracy of the ions is within 5 ppm.
Step 3: LC-MS Acquisition Parameters
Column: Raptor Biphenyl (50 x 2.1 mm, 2.7 µm)
Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid
Mobile Phase B: LC-MS Grade Methanol + 0.1% Formic Acid
Post-acquisition, perform a mass balance check. Compare the Total Ion Chromatogram (TIC) area of the crude reaction against a fully reduced analytical standard. If the crude TIC area is significantly lower, it indicates that undetected polymeric byproducts have formed or intermediates are irreversibly bound to the column, prompting an immediate halt to the synthetic scale-up.
References
Restek Corporation. "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool." lcms.cz.
European Pharmaceutical Review. "Recent developments in the use of LCMS in process pharmaceutical chemistry." europeanpharmaceuticalreview.com.
IJRAR.
Select Science. "Why biphenyl is replacing C18 in HPLC." selectscience.net.
Comparative
Comparative study of ether linkage stability in benzyloxy aniline derivatives
Executive Summary: The "Weak Link" in Drug Design In medicinal chemistry, the benzyloxy aniline moiety is a recurring pharmacophore, particularly in kinase inhibitors (e.g., EGFR inhibitors) where the aniline mimics the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Weak Link" in Drug Design
In medicinal chemistry, the benzyloxy aniline moiety is a recurring pharmacophore, particularly in kinase inhibitors (e.g., EGFR inhibitors) where the aniline mimics the ATP adenine ring and the benzyl ether extends into the hydrophobic pocket. However, this ether linkage represents a critical metabolic and chemical "weak link."
This guide provides a technical comparison of the stability of the benzyl ether linkage against its bioisosteres (phenoxy, alkoxy) and details the mechanistic causality of its degradation. It is designed to assist lead optimization scientists in balancing synthetic accessibility with metabolic half-life (
).
Mechanistic Analysis of Instability
Metabolic Liability: CYP-Mediated O-Dealkylation
The primary failure mode for benzyloxy aniline derivatives in vivo is O-dealkylation catalyzed by Cytochrome P450 enzymes (mainly CYP3A4 and CYP2D6).
Mechanism: The reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism.[1] The high-valent Iron-Oxo species (Compound I) of the CYP enzyme abstracts a hydrogen atom from the benzylic carbon.
Radical Stability: The resulting benzylic radical is stabilized by resonance with the adjacent phenyl ring, lowering the activation energy for abstraction.
Collapse: The radical undergoes "oxygen rebound" to form a hemiacetal, which spontaneously collapses to release the phenol (aniline derivative) and benzaldehyde.
Chemical Liability: Acid Hydrolysis & Autoxidation
Acid Sensitivity: Unlike phenoxy ethers, benzyl ethers are susceptible to acid-catalyzed hydrolysis, particularly if the benzyl ring bears electron-donating groups (EDGs). The mechanism involves protonation of the ether oxygen followed by
cleavage to form a resonance-stabilized benzyl carbocation.
Autoxidation: Long-term storage or exposure to light can lead to radical-mediated autoxidation, converting the ether to a benzoate ester, which is subsequently hydrolyzed.
Comparative Performance Analysis
The following data summarizes the stability profile of the benzyl ether linkage compared to standard alternatives.
Table 1: Linker Stability Comparison
Linker Type
Structure
Metabolic Stability ()
Chemical Stability (Acid)
Chemical Stability (Reductive)
Key Liability
Benzyl Ether
Low (< 15 min)
Moderate
Low (Cleaved by )
Rapid CYP O-dealkylation at benzylic C
Phenoxy Ether
High (> 60 min)
High
High
Rigid geometry may reduce potency; Metabolic hydroxylation of ring
Alkoxy (Ethoxy)
Moderate
Moderate
Moderate
O-dealkylation possible but slower than benzyl
Deuterated Benzyl
High (Increased 2-5x)
Moderate
Low
Cost of goods; Kinetic Isotope Effect (KIE)
Table 2: Substituent Effects on Benzyl Ether Stability
Electronic effects on the benzyl ring significantly alter the rate of HAT (metabolism) and carbocation formation (acid hydrolysis).
Purpose: To assess chemical stability against acid-catalyzed cleavage (simulating gastric stability or shelf-life).
Preparation: Dissolve compound to 1 mg/mL in Methanol/Water (1:1).
Stress Condition: Add 1N HCl to reach pH ~1.2.
Incubation: Heat at 60°C in a sealed vial.
Sampling: Aliquot at 0, 4, 8, and 24 hours.
Quench: Neutralize with 1N NaOH or dilute immediately into mobile phase.
Analysis: Analyze via HPLC-UV/Vis (254 nm). Quantify the formation of the cleavage product (e.g., 4-aminophenol derivative) and loss of parent.
References
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link[2]
Shao, L., et al. (2019). Deuterium-Labeled Drugs: The Next Frontier in Drug Development. Journal of Medicinal Chemistry. Link[2]
Willi, A. V., & Robertson, R. E. (1953). A Kinetic Study of the Hydrolysis of Benzalaniline. Canadian Journal of Chemistry.[4] Link[2]
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Chemistry & Biodiversity. Link[2]
BenchChem. (2025).[5][6] A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Link[2]
A Comparative Guide to Quality Control Standards for Industrial Grade 4-(2-Methoxy-benzyloxy)-phenylamine
For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the quality of starting materials and intermediates is paramount. This g...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the quality of starting materials and intermediates is paramount. This guide provides an in-depth technical comparison of quality control standards for industrial-grade 4-(2-Methoxy-benzyloxy)-phenylamine, a key building block in various synthetic pathways. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but the scientific rationale behind the recommended quality control strategies, ensuring the production of a consistent and high-purity intermediate.
The Critical Role of Quality Control for 4-(2-Methoxy-benzyloxy)-phenylamine
4-(2-Methoxy-benzyloxy)-phenylamine is an aromatic amine whose purity directly impacts the yield, impurity profile, and overall quality of the final product. In an industrial setting, batch-to-batch consistency is crucial for reproducible manufacturing processes and to meet the stringent requirements of regulatory bodies.[1][2] A robust quality control (QC) framework ensures that the material is free from contaminants that could lead to unwanted side reactions, decreased efficacy, or the formation of toxic byproducts.
The quality of industrial-grade chemicals is often defined by a set of specifications that include purity, impurity levels, residual solvents, and physical properties. This guide will delve into the analytical methodologies used to assess these parameters, with a focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Plausible Industrial Synthesis and Potential Impurities
To establish a comprehensive QC strategy, it is essential to understand the potential impurities that may arise during the synthesis of 4-(2-Methoxy-benzyloxy)-phenylamine. A plausible industrial synthesis route involves the etherification of 4-aminophenol with 2-methoxybenzyl chloride.
Figure 1: Plausible Williamson Ether Synthesis of the target molecule.
Based on this synthesis, the following categories of impurities can be anticipated:
Starting Material Residues: Unreacted 4-aminophenol and 2-methoxybenzyl chloride.
Byproducts of the Main Reaction: Impurities arising from side reactions, such as the O-alkylation of the methoxy group or N-alkylation of the amine.
Reagent and Solvent Residues: Residual base, solvents, and any catalysts used in the reaction.
Degradation Products: Products formed during workup or storage, potentially through oxidation of the amine.
Comparative Analysis of Analytical Techniques: HPLC vs. GC-MS
The two most powerful and commonly employed techniques for the purity assessment of pharmaceutical intermediates are HPLC and GC-MS.[3][4][5] The choice between them depends on the physicochemical properties of the analyte and the specific information required.[6]
Feature
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Separation based on partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.
Applicability
Ideal for non-volatile and thermally labile compounds like 4-(2-Methoxy-benzyloxy)-phenylamine.[5]
Suitable for volatile and thermally stable compounds. Derivatization may be needed for polar molecules.
Detection
UV-Vis, Diode Array (DAD), Mass Spectrometry (MS). DAD provides spectral information for peak purity assessment.
Mass Spectrometry provides structural information and allows for definitive identification of impurities.
Sensitivity
High, depending on the detector.
Generally offers higher sensitivity for volatile impurities.[5]
Speed
Run times are typically in the range of 10-60 minutes.[1]
Faster for volatile compounds, often with run times in minutes.[1]
Cost
Higher initial and operational costs due to solvent consumption and pump maintenance.[1]
Generally more cost-effective in terms of consumables (gases vs. solvents).[1]
Recommendation for 4-(2-Methoxy-benzyloxy)-phenylamine:
For routine purity analysis and assay of industrial-grade 4-(2-Methoxy-benzyloxy)-phenylamine, HPLC with UV detection is the recommended primary technique . Its suitability for non-volatile and potentially thermally sensitive aromatic amines makes it a more robust choice.[5] GC-MS serves as an excellent complementary technique for the identification of unknown impurities and for the analysis of volatile residual solvents.
Experimental Protocols
HPLC-UV Method for Purity and Assay
This protocol outlines a general method for the purity and assay determination of 4-(2-Methoxy-benzyloxy)-phenylamine. Method validation should be performed according to ICH Q2(R1) guidelines.[7]
Instrumentation:
HPLC system with a UV-Vis or DAD detector.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analyte and any less polar impurities.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the analyte).
Injection Volume: 10 µL.
Sample Preparation:
Standard Solution: Accurately weigh and dissolve a reference standard of 4-(2-Methoxy-benzyloxy)-phenylamine in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a known concentration (e.g., 0.5 mg/mL).
Sample Solution: Prepare the industrial-grade sample in the same diluent to the same nominal concentration as the standard solution.
Data Analysis:
Assay (%): (Peak Area of Sample / Peak Area of Standard) x (Concentration of Standard / Concentration of Sample) x 100
Purity (%): (Peak Area of Main Component / Sum of All Peak Areas) x 100
Figure 2: HPLC workflow for purity and assay determination.
GC-MS Method for Impurity Identification and Residual Solvents
This protocol is designed for the identification of volatile impurities and residual solvents.
Instrumentation:
Gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).
Carrier Gas: Helium at a constant flow rate.
Inlet Temperature: 250 °C.
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to elute a wide range of volatile compounds.
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-500.
Sample Preparation:
Dissolve the sample in a volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
Data Analysis:
Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).
Validation of Analytical Methods
For use in a regulated environment, the analytical methods must be validated according to ICH Q2(R1) guidelines.[7] The key validation parameters are summarized below:
Validation Parameter
Description
Acceptance Criteria (Typical)
Specificity
The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
The peak for the main component should be free from interference from impurities and degradation products.
Linearity
The ability to obtain test results that are directly proportional to the concentration of the analyte.
The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Typically 80-120% of the test concentration for an assay.
Accuracy
The closeness of the test results obtained by the method to the true value.
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Signal-to-noise ratio of 10:1.
Robustness
A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
No significant change in results when parameters like flow rate, temperature, and mobile phase composition are slightly varied.
Conclusion
The quality control of industrial-grade 4-(2-Methoxy-benzyloxy)-phenylamine is a critical step in ensuring the quality and consistency of downstream products. A comprehensive QC strategy should be based on a thorough understanding of the manufacturing process and potential impurities. While both HPLC and GC-MS are powerful analytical tools, HPLC with UV detection is the preferred method for routine purity and assay testing of this non-volatile aromatic amine. GC-MS serves as an invaluable tool for impurity identification and the analysis of volatile components. The implementation of validated analytical methods, in accordance with ICH guidelines, is essential for ensuring the reliability of QC data and for meeting regulatory expectations.
References
Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC. Retrieved from [Link]
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
AmpTech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]
Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
Slideshare. (n.d.). analytical method validation and validation of hplc. Retrieved from [Link]
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
A Comparative Guide to the Elemental Analysis and Theoretical Calculation of 4-(2-Methoxy-benzyloxy)-phenylamine
This guide provides an in-depth comparison of experimental elemental analysis and theoretical computational methods for the characterization of 4-(2-Methoxy-benzyloxy)-phenylamine. Designed for researchers, scientists, a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of experimental elemental analysis and theoretical computational methods for the characterization of 4-(2-Methoxy-benzyloxy)-phenylamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical validation of a molecule's empirical formula, a critical step in chemical synthesis and regulatory submission.
Introduction: The Imperative of Structural Verification
In the realm of pharmaceutical and chemical research, the synthesis of a novel compound is merely the first step. Rigorous characterization is paramount to confirm that the synthesized molecule corresponds to the intended structure. Elemental analysis provides a fundamental, quantitative measure of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), offering a direct comparison against the theoretical composition derived from the molecular formula.
4-(2-Methoxy-benzyloxy)-phenylamine (Molecular Formula: C₁₄H₁₅NO₂) is a compound of interest, potentially serving as a scaffold in medicinal chemistry due to its structural motifs. Its molecular weight is 245.28 g/mol . The theoretical elemental composition is:
Carbon (C): 68.55%
Hydrogen (H): 6.16%
Nitrogen (N): 5.71%
Oxygen (O): 19.58% (typically determined by difference)
This guide will first detail the experimental procedure for determining these percentages using a modern CHN elemental analyzer. Subsequently, it will outline a theoretical approach using Density Functional Theory (DFT) calculations to predict the elemental composition based on quantum mechanics. Finally, a direct comparison will be drawn between the experimental data and theoretical values, providing insights into the accuracy and complementarity of these methods.
Part 1: Experimental Determination via Combustion-Based Elemental Analysis
Combustion analysis is a cornerstone technique for determining the elemental composition of an organic compound.[1][2] The methodology is destructive, involving the high-temperature combustion of the sample in a controlled oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are then quantitatively measured by a detector.[2][3]
Causality in Experimental Design
The choice of a combustion-based CHN analyzer is predicated on its high precision, speed, and well-established reliability for pure organic compounds.[1][4] The core principle is the complete conversion of the sample's constituent elements into simple, detectable gases.[3] A tin capsule is used for solid samples not only for ease of handling but also because its combustion is highly exothermic, which helps to raise the local temperature and ensure complete sample decomposition, a critical factor for thermally stable or refractory compounds.[1][3] High-purity helium is used as the carrier gas due to its inertness and high thermal conductivity, which is ideal for the thermal conductivity detector (TCD) used for quantification.
Experimental Protocol: CHN Analysis
1. Sample Preparation:
Ensure the 4-(2-Methoxy-benzyloxy)-phenylamine sample is homogenous and has been dried under vacuum to remove residual solvents and moisture, which can significantly skew hydrogen and oxygen percentages.
Using a microbalance, accurately weigh approximately 1-3 mg of the sample into a pre-cleaned tin capsule.[4]
Crimp the tin capsule to ensure no sample is lost and to create a sealed container for introduction into the analyzer.
2. Instrument Setup and Calibration:
The instrument used is a CHN Elemental Analyzer (e.g., Exeter 440 or similar).
The combustion furnace is maintained at approximately 1000°C to ensure complete and rapid combustion of the sample.[1][3] The reduction furnace, containing high-purity copper, is held at around 600-650°C to convert nitrogen oxides (NOx) to N₂ gas.[1][2]
Calibrate the instrument using a certified micro-analytical standard with a known elemental composition, such as acetanilide. This calibration creates a response curve that correlates the detector signal to the absolute mass of each element.
3. Data Acquisition:
The weighed tin capsule containing the sample is placed into the instrument's autosampler.
The sample is dropped into the combustion furnace in a stream of pure oxygen.
The resulting gas mixture (CO₂, H₂O, N₂, and excess O₂) is carried by a helium stream through the reduction furnace.
The gases are then passed through a series of traps or chromatographic columns to separate them before they reach the thermal conductivity detector (TCD).[1]
The instrument's software records the detector signals and, using the sample weight and calibration data, calculates the weight percentages of C, H, and N.[4]
Workflow for Experimental CHN Analysis
Caption: Experimental workflow for CHN elemental analysis.
Experimental Results (Illustrative Data)
For this guide, we will use a set of illustrative (hypothetical) experimental results that reflect typical instrument performance.
Run Number
Sample Weight (mg)
% Carbon
% Hydrogen
% Nitrogen
1
1.524
68.45
6.20
5.68
2
1.601
68.58
6.15
5.73
3
1.557
68.51
6.18
5.70
Average
68.51
6.18
5.70
Std. Dev.
0.065
0.025
0.025
These results show good precision, with low standard deviations, indicating a reliable analytical process.
Part 2: Theoretical Prediction via Density Functional Theory (DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, non-experimental method for studying molecular properties.[5][6] DFT calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.[7] From the optimized molecular structure, the exact elemental composition can be confirmed. This serves as an ab initio (from the beginning) validation of the theoretical elemental percentages.[7][8]
Rationale for DFT Approach
The purpose of using DFT in this context is not to "discover" the elemental composition, which is known from the molecular formula, but to validate that the proposed structure of 4-(2-Methoxy-benzyloxy)-phenylamine represents a stable energy minimum. This computational step confirms the structural integrity from a theoretical standpoint, providing authoritative grounding for the calculated elemental percentages. We select the B3LYP functional as it is a widely used and well-benchmarked hybrid functional known for providing a good balance of accuracy and computational cost for organic molecules.[9][10] The 6-31G* basis set is chosen as a standard, computationally efficient set for geometry optimizations of molecules of this size.
Computational Protocol: DFT Calculation
1. Molecular Structure Creation:
Construct the 3D chemical structure of 4-(2-Methoxy-benzyloxy)-phenylamine using a molecular modeling software (e.g., Avogadro, GaussView).
Ensure correct atom connectivity and perform an initial "clean-up" or rough geometry optimization using molecular mechanics to obtain a reasonable starting structure.
2. Geometry Optimization:
The calculation is performed using a quantum chemistry software package like Gaussian or ORCA.[9]
The input file specifies a geometry optimization task.
The level of theory is defined as B3LYP/6-31G.[10][11] This instructs the software to use the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional with the 6-31G basis set.
The calculation iteratively adjusts the positions of the atoms to find the lowest energy conformation (a stable structure on the potential energy surface).
3. Verification and Composition Derivation:
Following the successful completion of the optimization, a frequency calculation is typically run to confirm that the structure is a true minimum (i.e., has no imaginary frequencies).
The final output provides the optimized 3D coordinates of all atoms. The software confirms the count of each type of atom (14 C, 15 H, 1 N, 2 O).
The theoretical elemental percentages are calculated from this confirmed molecular formula (C₁₄H₁₅NO₂) using standard atomic weights.
Workflow for Theoretical (DFT) Calculation
Caption: Computational workflow for DFT-based structural validation.
Theoretical Results
The DFT calculation confirms the stability of the C₁₄H₁₅NO₂ structure. The elemental composition is calculated based on the atomic weights from the IUPAC.
Element
Atomic Count
Atomic Weight ( g/mol )
Total Mass ( g/mol )
Mass Percentage (%)
Carbon (C)
14
12.011
168.154
68.55
Hydrogen (H)
15
1.008
15.120
6.16
Nitrogen (N)
1
14.007
14.007
5.71
Oxygen (O)
2
15.999
31.998
19.58
Total
245.279
100.00
Part 3: Comparative Analysis and Discussion
A direct comparison between the experimental and theoretical results is the ultimate test of the sample's purity and the accuracy of the synthesis.
Summary of Results
Element
Theoretical %
Experimental % (Average)
Difference
Carbon (C)
68.55
68.51
-0.04
Hydrogen (H)
6.16
6.18
+0.02
Nitrogen (N)
5.71
5.70
-0.01
The minor deviations observed are expected in any real-world experiment and can be attributed to several factors:
Instrumental Limitations: Every analytical instrument has a finite level of precision.
Sample Purity: The presence of trace impurities (e.g., residual solvent, inorganic salts) that were not removed during purification could slightly alter the measured percentages.
Hygroscopicity: The sample may have absorbed a minuscule amount of atmospheric moisture between drying and analysis, which would slightly increase the hydrogen percentage.
In this case, the close correlation between the robust experimental data and the computationally validated theoretical structure provides a high degree of confidence in the identity and purity of the synthesized 4-(2-Methoxy-benzyloxy)-phenylamine. This dual-pronged approach of empirical testing and theoretical validation represents a best practice in modern chemical characterization.
References
World Scientific Publishing.
CORE. Applications of Density Functional Theory to Theoretical Organic Chemistry.
RSC Publishing.
Chemistry LibreTexts. 6.7: Advanced Quantum Theory of Organic Molecules.
School of Chemical Sciences KB. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440.
Rsc.org. CHNS Elemental Analysers.
Mettler Toledo.
Matlantis. [For Beginners] What is Density Functional Theory (DFT)? | Basics.
AZoM. How Does a CHNSO Analyzer Work?.
PMC - NIH. Density functional theory across chemistry, physics and biology.
Comparative Guide: UV-Vis Characterization of 4-(2-Methoxy-benzyloxy)-phenylamine
The following guide details the UV-Vis spectral characterization of 4-(2-Methoxy-benzyloxy)-phenylamine , a specialized intermediate often used in the synthesis of tyrosine kinase inhibitors (TKIs) and liquid crystalline...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the UV-Vis spectral characterization of 4-(2-Methoxy-benzyloxy)-phenylamine , a specialized intermediate often used in the synthesis of tyrosine kinase inhibitors (TKIs) and liquid crystalline materials.[1]
This guide moves beyond simple database retrieval, applying structural spectroscopy principles to derive the expected absorption maxima and providing a self-validating experimental protocol for researchers.
[1]
Executive Summary & Core Data
4-(2-Methoxy-benzyloxy)-phenylamine (CAS: Derivative of 104-94-9 family) is a bifunctional chromophore containing a p-alkoxyaniline core and a 2-methoxybenzyl pendant group.[1]
Unlike simple anilines, its spectral signature is a superposition of two distinct electronic systems separated by a methylene bridge (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
). The methylene spacer breaks ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-conjugation between the two aromatic rings, meaning the UV spectrum is largely defined by the electron-rich 4-alkoxyaniline moiety, with fine structure contributions from the 2-methoxybenzyl ether.
Critical Insight: If your sample shows a strong absorption >320 nm (yellowing), it indicates oxidation to azo species or residual nitro precursors . Pure material should be off-white to pale beige and transparent in solution >350 nm.[1]
Comparative Analysis: Target vs. Alternatives
To validate your spectral data, compare the target against these standard benchmarks.
Table 1: Spectral Comparison of Structural Analogs
For HPLC Method Development: Do not use 254 nm as the sole detection wavelength. While the benzyl ring absorbs there, the aniline core is far more responsive at 295 nm , offering 2-3x higher signal-to-noise ratios for impurity profiling.[1]
Why 500 nm? To detect colored impurities (azo dyes/nitro compounds) that absorb in the visible range (400-450 nm).[1]
Validation (The "Acid Shift" Test):
Add 1 drop of 1M HCl to the cuvette and re-scan.
Expected Result: The peak at ~295 nm should disappear or significantly blue-shift (hypsochromic shift) to ~250-260 nm.[1]
Mechanism: Protonation of the amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) removes the lone pair contribution to the conjugated system, reverting the spectrum to that of a simple alkoxy-benzene. This confirms the presence of the free amine.
Visualizing the Analytical Workflow
The following diagram illustrates the decision tree for method development based on spectral data.
Figure 1: Analytical decision matrix for validating the identity of 4-(2-Methoxy-benzyloxy)-phenylamine using UV-Vis spectroscopy.
References
National Institute of Standards and Technology (NIST). UV/Visible Spectrum of p-Anisidine (4-Methoxyaniline).[1] NIST Chemistry WebBook, SRD 69.[1][2]
[Link]
(Authoritative source for the core chromophore spectral data).
PubChem. Compound Summary: 4-(Benzyloxy)aniline.[1][3] National Library of Medicine.[1][4]
[Link]
(Source for structural comparison of the non-methoxy analog).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer.[1]
(Standard reference text for calculating auxochromic shifts in substituted benzenes).
4-(2-Methoxy-benzyloxy)-phenylamine: Advanced Handling and Disposal Protocols for Drug Development Laboratories As a specialized chemical intermediate frequently utilized in pharmaceutical synthesis, 4-(2-Methoxy-benzylo...
Author: BenchChem Technical Support Team. Date: March 2026
4-(2-Methoxy-benzyloxy)-phenylamine: Advanced Handling and Disposal Protocols for Drug Development Laboratories
As a specialized chemical intermediate frequently utilized in pharmaceutical synthesis, 4-(2-Methoxy-benzyloxy)-phenylamine (also known as 4-(2-Methoxybenzyloxy)aniline) requires rigorous operational oversight. Because it is a substituted aniline derivative, it presents significant acute toxicity, skin sensitization risks, and severe environmental hazards[1][2]. Standard laboratory waste procedures are insufficient for this class of compounds.
This guide provides drug development professionals with self-validating, step-by-step operational and disposal protocols to ensure regulatory compliance, environmental protection, and absolute laboratory safety.
Before handling or disposing of 4-(2-Methoxy-benzyloxy)-phenylamine, it is critical to understand the causality behind its hazard profile to ensure that safety protocols are applied logically rather than blindly.
Systemic Toxicology: Dermal exposure, ingestion, or inhalation of aniline derivatives can induce methemoglobinemia. Mechanistically, the compound oxidizes the iron in hemoglobin from its ferrous (Fe2+) to ferric (Fe3+) state, drastically reducing the blood's oxygen-transport capacity and potentially leading to cyanosis or asphyxiation[1][3].
Environmental Persistence: This compound is highly toxic to aquatic ecosystems. If discharged into standard municipal wastewater, it resists conventional biological degradation and can actively disrupt the microbial beds used in wastewater treatment facilities[4].
Table 1: Quantitative Hazard & PPE Specifications
Parameter
Specification / Requirement
Causality / Rationale
Chemical Class
Substituted Aniline Derivative
Poses acute toxicity and severe environmental hazards[4][5].
Glove Material
Butyl, PVA, or Viton
Standard nitrile degrades rapidly upon contact with anilines, leading to dermal absorption[1][3].
Ventilation
Fume Hood (Face Velocity >100 fpm)
Prevents inhalation of toxic aerosols and combustible vapors[6].
Waste Classification
RCRA Hazardous Waste
Highly toxic to aquatic life; requires specialized thermal destruction[3][7].
Spill Absorbent
Diatomaceous Earth / Vermiculite
Inert materials prevent exothermic reactions during cleanup[1][2].
Waste minimization and exposure prevention begin at the bench. Implement the following step-by-step methodology to set up your workspace safely.
Step 1: Establish Engineering Controls
Conduct all transfers, weighing, and reactions within a certified chemical fume hood.
Causality: Aniline derivatives can volatilize or form fine dusts. Localized exhaust ventilation ensures that any aerosolized particles are captured before entering the operator's breathing zone[2][6].
Step 2: Implement the Tare Method for Weighing
Do not transport open containers of 4-(2-Methoxy-benzyloxy)-phenylamine across the laboratory.
Causality: Open manipulation outside a fume hood risks aerosolization. Place a sealable container on the balance, tare it, bring the sealed container into the fume hood, add the chemical, seal it tightly, and then return it to the balance for final measurement[6].
Step 3: Segregate Incompatible Chemicals
Ensure the workspace is free of strong oxidizers (e.g., nitric acid, peroxides) and strong acids.
Causality: Aniline derivatives are electron-rich aromatic systems that can react violently or exothermically with oxidizers, risking container rupture and toxic gas release[1][5].
Under Resource Conservation and Recovery Act (RCRA) guidelines, all 4-(2-Methoxy-benzyloxy)-phenylamine waste must be managed as Dangerous/Hazardous Waste[3][8]. Never dispose of this compound down the drain or in the regular trash[3][5].
Protocol A: Solid Waste Disposal (Powders and Contaminated Consumables)
Segregation: Collect all contaminated weigh boats, spatulas, pipette tips, and residual powder in a chemically compatible, puncture-resistant polyethylene container[3].
Containment: Seal the primary container and place it within a secondary containment bin.
Causality: Secondary containment captures the material if the primary vessel fails, preventing cross-contamination of the waste storage area[1][3].
Labeling: Affix a hazardous waste tag immediately upon adding the first drop or particle of waste. Label clearly as "Toxic Solid Waste: Aniline Derivative"[1][6].
Protocol B: Liquid Waste Disposal (Reaction Mixtures and Solvents)
Compatibility Check: Verify that the liquid waste carboy does not contain reactive oxidizers.
Collection: Transfer liquid waste using a closed-funnel system inside the fume hood. Do not exceed 80% capacity of the waste jug.
Causality: Leaving 20% headspace allows for safe vapor expansion and prevents pressure-induced ruptures during storage and transit[3].
Final Destruction: Coordinate with your Environmental Health and Safety (EHS) department for licensed high-temperature incineration.
Causality: High-temperature incineration is the Best Demonstrated Available Technology (BDAT) for aniline derivatives. It ensures complete thermal destruction, preventing the release of toxic intermediate byproducts into the environment[4][7].
Workflow for the segregation, containment, and high-temperature incineration of aniline waste.
Section 4: Spill Management & Emergency Response
In the event of an accidental release, immediate and methodical action is required to mitigate hazards.
Step-by-Step Spill Protocol:
Evacuate and Isolate: Immediately clear personnel from the immediate area. Ensure the fume hood remains operational to vent localized aerosols[5][9].
Don Appropriate PPE: Upgrade standard lab PPE to include a fitted respirator (if outside a fume hood) and heavy-duty Butyl or PVA gloves[3][9].
Containment (Do Not Use Water): Cover the spill entirely with an inert, dry absorbent material such as diatomaceous earth, sand, or vermiculite.
Causality: Using water will spread the hydrophobic chemical over a larger surface area and facilitate its dangerous entry into floor drains[2][5].
Collection: Using non-sparking tools, carefully sweep the absorbed mixture into a heavy-duty hazardous waste bag, avoiding the creation of dust[5]. Double-bag the waste and seal it tightly[1][6].
Decontamination: Wash the affected surface with a compatible organic solvent (e.g., ethanol) to lift residual organics, followed by soap and water. Collect all cleaning materials and rinsate for disposal as hazardous waste[5][6].
References
Washington State University. "STANDARD OPERATING PROCEDURE: Aniline." Environmental Health & Safety. Available at: [Link]
Rutgers University. "Standard Operating Procedure: Aniline." Rutgers Environmental Health and Safety. Available at: [Link]
University of California, Santa Barbara. "ACUTELY TOXIC CHEMICALS - LIQUIDS - Standard Operating Procedure." Environmental Health & Safety. Available at: [Link]
Carl ROTH. "Safety Data Sheet: Aniline." Carl ROTH Regulatory Documentation. Available at: [Link]
Journal of Health & Pollution. "Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater." ResearchGate. Available at: [Link]
U.S. Environmental Protection Agency (EPA). "FINAL BEST DEMONSTRATED AVAILABLE TECHNOLOGY (BDAT) BACKGROUND DOCUMENT FOR DYES AND PIGMENTS PRODUCTION WASTES." Regulations.gov. Available at: [Link]
Personal protective equipment for handling 4-(2-Methoxy-benzyloxy)-phenylamine
Operational and Safety Guide: Handling 4-(2-Methoxy-benzyloxy)-phenylamine in the Laboratory As a Senior Application Scientist, I recognize that handling substituted anilines like 4-(2-Methoxy-benzyloxy)-phenylamine (als...
Author: BenchChem Technical Support Team. Date: March 2026
Operational and Safety Guide: Handling 4-(2-Methoxy-benzyloxy)-phenylamine in the Laboratory
As a Senior Application Scientist, I recognize that handling substituted anilines like 4-(2-Methoxy-benzyloxy)-phenylamine (also known as 4-(2-methoxybenzyloxy)aniline) requires moving beyond generic safety data sheets. Heavily utilized as a pharmaceutical intermediate in drug development, this compound presents specific toxicological challenges that demand rigorous operational control. This guide provides a self-validating system for Personal Protective Equipment (PPE) selection, operational workflows, and disposal, ensuring scientific integrity and maximum personnel safety.
Mechanistic Toxicology: The Causality Behind Safety Protocols
To understand why specific PPE is mandated, we must first examine the compound's pharmacokinetics. 4-(2-Methoxy-benzyloxy)-phenylamine contains a primary aromatic amine (aniline) moiety, which dictates its primary hazard profile.
Dermal Permeation: Anilines are highly lipophilic and rapidly cross the stratum corneum. Standard laboratory nitrile gloves offer insufficient breakthrough times for concentrated aniline derivatives, leading to unrecognized systemic absorption[2].
Methemoglobinemia: Upon systemic absorption via dermal or inhalation routes, the amine group undergoes hepatic N-hydroxylation via CYP450 enzymes. The resulting metabolites oxidize the ferrous (
) iron in hemoglobin to ferric () iron, forming methemoglobin. This drastically reduces the blood's oxygen-carrying capacity, leading to tissue hypoxia, cyanosis, and potentially fatal cardiovascular collapse [2, 3].
Caption: Mechanistic pathway of aniline-induced methemoglobinemia following laboratory exposure.
Personal Protective Equipment (PPE) Strategy
Because 4-(2-Methoxy-benzyloxy)-phenylamine is an acute hazard, standard BSL-1/BSL-2 PPE is inadequate. The National Research Council's Prudent Practices in the Laboratory dictates that special precautions must be taken for substances with high acute toxicity [1].
Quantitative PPE Comparison & Rationale
PPE Category
Standard Lab Practice
Required for 4-(2-Methoxy-benzyloxy)-phenylamine
Causality / Scientific Rationale
Hand Protection
Nitrile gloves (4-8 mil)
Butyl rubber or Viton® gloves (worn over inner nitrile)
Anilines rapidly permeate thin nitrile. Butyl/Viton provides superior chemical resistance against aromatic amines [1].
Eye Protection
Safety glasses
Chemical splash goggles & Face shield
Prevents mucosal absorption and severe corneal damage from aerosolized particulates or liquid splashes [2, 5].
Body Protection
Standard cotton lab coat
Chemical-resistant apron (Tychem®) over lab coat
Prevents saturation of clothing which can lead to prolonged dermal exposure and systemic toxicity [3].
Respiratory
Ambient lab air
Fume hood (min 100 LFM) or NIOSH-approved respirator
Prevents inhalation of dust or vapors. Anilines have exceptionally low Permissible Exposure Limits (PELs)[2].
Step-by-Step Operational Protocol
Trustworthy science relies on reproducible, self-validating workflows. Implement the following protocol when synthesizing or handling this intermediate to ensure absolute containment.
Caption: Standard operating procedure workflow for handling highly toxic aniline derivatives.
Phase 1: Preparation & Setup
Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity of at least 100-120 linear feet per minute (LFM).
Establish a Designated Area: Mark the workspace as a "Designated Area for Highly Toxic Chemicals" as recommended by OSHA laboratory standards[1].
Gather Materials: Pre-weighing boats, spatulas, and closed-system transfer vessels must be placed inside the hood before opening the chemical container.
Phase 2: Execution & Handling
Don PPE: Put on inner nitrile gloves, a chemical-resistant Tychem apron, and outer Butyl rubber gloves. Don chemical splash goggles.
Container Opening: Open the sealed container of 4-(2-Methoxy-benzyloxy)-phenylamine strictly inside the fume hood.
Transfer & Weighing: Use an anti-static spatula to transfer the solid/liquid. If static is an issue, use a static eliminator to prevent the aerosolization of the powder.
Sealing: Immediately seal the primary container and place it in a secondary containment vessel before removing it from the hood.
Phase 3: Decontamination & Doffing
Surface Decontamination: Wipe down all spatulas, balances, and hood surfaces with a compatible solvent (e.g., dilute acid to form the water-soluble anilinium salt, followed by water and ethanol) [5].
Doffing Sequence: Remove outer gloves inside the hood and dispose of them as hazardous waste. Remove the apron, then goggles, and finally the inner gloves. Wash hands immediately with copious amounts of soap and water[3].
Waste Disposal and Emergency Response
Disposal Plan
Aniline derivatives are considered hazardous waste under RCRA guidelines due to their toxicity and environmental persistence [1, 5].
Segregation: Do not mix aniline waste with strong oxidizers (e.g., nitric acid, peroxides, chlorates) as this can cause violent exothermic reactions and fires [1].
Containment: Collect all solid waste, contaminated gloves, and wipe-down materials in a clearly labeled, sealable hazardous waste container.
Liquid Waste: Aqueous waste containing the amine should be kept slightly acidic to keep the compound protonated and in solution, then transferred to a designated "Toxic Organics" waste carboy.
Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for high-temperature incineration [1].
Emergency Spill Protocol
Evacuate & Isolate: For spills larger than 50 mL or 50 g, evacuate the immediate area.
Ventilation: Ensure the fume hood or room exhaust is running at maximum capacity.
Absorption: Cover the spill with an inert, non-combustible absorbent material (sand, earth, or specialized chemical spill pads). Do not use combustible materials like sawdust, which can react with the compound [2].
Collection: Using non-sparking tools, scoop the absorbed material into a covered metal or heavy-duty plastic container. Label clearly as "Aniline Spill Waste" [1].
References
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. [Link]
New Jersey Department of Health. Hazardous Substance Fact Sheet: Methylaniline. [Link]
National Institute for Occupational Safety and Health (NIOSH). Application of Biological Monitoring Methods for Chemical Exposures in Occupational Health. CDC. [Link]
International Agency for Research on Cancer (IARC). Aniline and Aniline Hydrochloride. NCBI Bookshelf. [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.